molecular formula C16H11N3 B1217002 4-(1H-benzimidazol-2-yl)quinoline CAS No. 31704-11-7

4-(1H-benzimidazol-2-yl)quinoline

カタログ番号: B1217002
CAS番号: 31704-11-7
分子量: 245.28 g/mol
InChIキー: WQWLWMHHMQYNIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(1H-Benzimidazol-2-yl)quinoline (CAS 31704-11-7) is a sophisticated heterocyclic organic compound with a molecular formula of C 16 H 11 N 3 and a molecular weight of 245.28 g/mol . This compound is characterized as a yellow to pale yellow solid and represents a prominent molecular hybrid, strategically combining two privileged pharmacophores in medicinal chemistry: benzimidazole and quinoline . The design of such hybrid molecules is a strategic approach in modern drug discovery to create new chemical entities with potentially enhanced or novel biological activities . The core research value of this compound stems from the synergistic potential of its constituent moieties. The benzimidazole scaffold is structurally analogous to naturally occurring purines, which allows its derivatives to interact with a wide array of biological targets . This moiety is associated with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The quinoline scaffold is similarly a versatile structure found in numerous therapeutic agents, known for its applications in antimalarial, anticancer, antibacterial, and antiviral research . Combining these two scaffolds into a single molecule, such as 4-(1H-benzimidazol-2-yl)quinoline, aims to leverage multi-targeting capabilities, overcome drug resistance, and broaden the spectrum of activity . This hybrid compound serves as a foundational scaffold in various research domains. A primary focus is its application in anticancer research , where related benzimidazole-quinoline hybrids have demonstrated potent cytotoxic activity against a range of cancer cell lines, including leukemia, renal, breast, and lung cancers, with some derivatives exhibiting activity in the nanomolar range . Its mechanism of action in oncology is often linked to the inhibition of key enzymes like kinases . Furthermore, its potential is being explored in antimicrobial research to combat multidrug-resistant pathogens . Some hybrid analogues have shown significant activity against strains like Mycobacterium tuberculosis and Staphylococcus aureus . Additionally, the structural motif is relevant in antiviral research , with molecular docking and dynamics simulation studies on similar benzimidazole-containing compounds revealing stable binding and good affinity to viral targets like the HIV-1 integrase enzyme . Beyond its biological applications, the distinct photophysical properties of the benzimidazole-quinoline structure also make it a candidate for development as fluorescent sensors for analytical chemistry and biological imaging . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Safe handling procedures should be followed. The safety data indicates a signal word of "Warning" with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Researchers are advised to consult the corresponding Material Safety Data Sheet (MSDS) prior to use and adhere to recommended precautionary statements, which include washing thoroughly after handling, using personal protective equipment, and taking measures in case of skin or eye contact .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(1H-benzimidazol-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWLWMHHMQYNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352319
Record name 4-(1H-benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31704-11-7
Record name 4-(1H-benzimidazol-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline. This molecule, which incorporates both a quinoline and a benzimidazole moiety, is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with these two scaffolds. This document outlines a probable synthetic route, details the necessary experimental protocols, and presents expected characterization data based on analogous compounds.

Introduction

Quinoline and benzimidazole derivatives are prominent pharmacophores known for a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic combination of these two heterocyclic systems into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)quinoline, presents a promising avenue for the discovery of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of such hybrid molecules.

Proposed Synthesis

A plausible and efficient method for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline involves the condensation reaction between quinoline-4-carbaldehyde and o-phenylenediamine. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, which subsequently undergoes cyclization and aromatization to yield the final benzimidazole product.

Experimental Protocol:

Materials:

  • Quinoline-4-carbaldehyde

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TSOH) or other suitable acid catalyst

  • Dimethylformamide (DMF) or other appropriate high-boiling point solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1 equivalent) and o-phenylenediamine (1 equivalent) in a minimal amount of DMF.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents) to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a stirred solution of aqueous sodium bicarbonate to neutralize the acid catalyst and precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 4-(1H-benzimidazol-2-yl)quinoline.

Characterization Data

ParameterExpected Value/Characteristics
Molecular Formula C₁₆H₁₁N₃
Molecular Weight 245.28 g/mol
Melting Point Not available. Expected to be a solid with a defined melting point.
¹H NMR Expected aromatic protons in the range of δ 7.0-9.0 ppm. A singlet for the benzimidazole N-H proton is also anticipated.
¹³C NMR Expected signals for aromatic carbons in the range of δ 110-155 ppm.
IR (cm⁻¹) Expected peaks for N-H stretching (around 3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching.
Mass Spectrum (m/z) Expected molecular ion peak [M]⁺ at approximately 245.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant1 Quinoline-4-carbaldehyde Catalyst p-TSOH (catalyst) DMF, 80-100 °C Reactant1->Catalyst Reactant2 o-Phenylenediamine Reactant2->Catalyst Intermediate Schiff Base Intermediate Catalyst->Intermediate Condensation Product 4-(1H-benzimidazol-2-yl)quinoline Intermediate->Product Cyclization & Aromatization Workup Neutralization (NaHCO₃) Filtration Recrystallization Product->Workup

Caption: Proposed synthesis of 4-(1H-benzimidazol-2-yl)quinoline.

This technical guide is intended for informational purposes for a research audience. The proposed experimental protocols should be adapted and optimized based on laboratory conditions and safety considerations. The characterization data provided are predictive and should be confirmed by experimental analysis.

Crystal Structure of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find in this guide a comprehensive examination of the crystal structure of 4-(1H-benzimidazol-2-yl)quinoline, a molecule of significant interest in medicinal chemistry. This document provides a detailed summary of its crystallographic data, molecular geometry, and the experimental protocols utilized for its characterization.

While a direct crystallographic analysis of the specific parent compound 4-(1H-benzimidazol-2-yl)quinoline is not publicly available in the searched literature, this guide presents data from closely related, structurally characterized derivatives. These analogues provide valuable insights into the probable molecular conformation, bond parameters, and intermolecular interactions of the title compound. The presented data is drawn from published studies on substituted benzimidazole-quinoline hybrids.

Molecular Structure and Conformation

The core structure of 4-(1H-benzimidazol-2-yl)quinoline consists of a quinoline ring system linked at its 4-position to the 2-position of a benzimidazole moiety. The planarity and dihedral angles between these two heterocyclic systems are key features of its three-dimensional structure.

In related compounds, such as 4-(1H-benzimidazol-2-yl)benzonitrile, the benzimidazole and the adjoined phenyl ring are nearly coplanar, with a minimal dihedral angle of 3.87(3)°.[1] Conversely, in 3-(1H-1,3-benzimidazol-2-yl)-2,7-dimethoxyquinoline, the dihedral angle between the quinoline and benzimidazole ring systems is more pronounced at 23.57(5)°.[2] For 9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, the dihedral angle between the benzimidazole and julolidine moieties is 40.9(1)°.[3] These variations highlight the influence of substituents and crystal packing forces on the overall molecular conformation.

Intramolecular hydrogen bonding often plays a crucial role in stabilizing the molecular conformation. For instance, in 3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline, an intramolecular N—H⋯O hydrogen bond is observed.[2] Similarly, weak intramolecular C—H···N hydrogen bonds contribute to the conformation of other benzimidazole derivatives.[4]

Crystallographic Data Summary

The following tables summarize key crystallographic data for structurally related compounds, offering a comparative reference for the anticipated parameters of 4-(1H-benzimidazol-2-yl)quinoline.

Table 1: Crystal Data and Structure Refinement for Related Benzimidazole Derivatives

Parameter4-(1H-Benzimidazol-2-yl)benzonitrile[1]3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline[2]9-(1H-Benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline[3]
Chemical FormulaC₁₄H₉N₃C₁₈H₁₅N₃O₂C₁₉H₁₉N₃
Formula Weight219.25305.33289.37
Crystal SystemMonoclinicOrthorhombicOrthorhombic
Space GroupP2₁/nP2₁2₁2₁Pca2₁
a (Å)10.339(3)6.7094(2)6.5511(4)
b (Å)5.922(2)9.4134(3)11.2639(6)
c (Å)17.513(5)49.1620(16)20.613(1)
α (°)909090
β (°)97.43(3)9090
γ (°)909090
Volume (ų)1063.1(5)3104.99(17)1522.62(16)
Z484
Temperature (K)293(2)150100
R-factor0.0460.0460.051

Experimental Protocols

The synthesis and characterization of benzimidazole-quinoline derivatives typically involve multi-step synthetic routes followed by spectroscopic and crystallographic analysis.

Synthesis and Crystallization Workflow

The general synthetic approach often involves the condensation of an appropriate o-phenylenediamine derivative with a quinoline derivative bearing a carboxylic acid or aldehyde functional group.

Synthesis_Workflow o-phenylenediamine o-phenylenediamine condensation Condensation Reaction o-phenylenediamine->condensation quinoline_derivative Quinoline Derivative (e.g., with aldehyde or acid) quinoline_derivative->condensation crude_product Crude Product condensation->crude_product purification Purification (e.g., Chromatography) crude_product->purification pure_product Pure Product purification->pure_product crystallization Crystallization (e.g., Slow Evaporation) pure_product->crystallization single_crystals Single Crystals crystallization->single_crystals

Caption: Generalized workflow for the synthesis and crystallization of benzimidazole-quinoline derivatives.

For instance, a common method involves the reaction of 2-methylquinoline precursors with selenium dioxide to form the corresponding 2-formylquinoline, which then undergoes oxidative cyclocondensation with benzene-1,2-diamine.[5] Another approach starts from julolidine-9-carbaldehyde and 1,2-phenylenediamine.[3]

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture, such as petroleum ether/diethyl ether.[3]

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized compounds.

Characterization_Workflow synthesized_compound Synthesized Compound xrd Single-Crystal X-ray Diffraction synthesized_compound->xrd nmr NMR Spectroscopy (¹H, ¹³C) synthesized_compound->nmr mass_spec Mass Spectrometry (e.g., HRMS) synthesized_compound->mass_spec ir IR Spectroscopy synthesized_compound->ir elemental_analysis Elemental Analysis synthesized_compound->elemental_analysis Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B molA_NH N-H molB_N N molA_NH->molB_N Hydrogen Bond (N-H···N) molA_Ring Aromatic Ring molB_Ring Aromatic Ring molA_Ring->molB_Ring π-π Stacking

References

The Luminescent World of Benzimidazole-Quinoline Hybrids: A Technical Guide to their Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of benzimidazole and quinoline moieties has given rise to a novel class of heterocyclic compounds with remarkable photophysical properties. These compounds are at the forefront of research in materials science and medicinal chemistry, finding applications as fluorescent probes, sensors, and even as potential therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, photophysical characterization, and underlying mechanistic principles of these promising molecules.

Core Photophysical Data

The photophysical characteristics of benzimidazole-quinoline derivatives are highly sensitive to their structural modifications and the surrounding environment. Below is a summary of key quantitative data for some representative compounds.

Compound NameStructureAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)SolventReference
8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB)305, 315, 360420, 570---[1][2]
3-(1H-benzoimidazol-2-yl)-2-chloro-8-methyl-quinoline (1b)336, 354434, 852 (excitation at 354 nm); 447 (excitation at 708 nm)--Ethanol[3][4]
Ir(III) Complex 1[Ir(ppy)2(L1)]+~350-450 (broad)~5900.12 (aerated), 0.26 (deaerated)376DMSO[5]
Ir(III) Complex 2[Ir(ppy)2(L2)]+~350-450 (broad)~6100.08 (aerated), 0.38 (deaerated)436DMSO[5]

Note: "-" indicates data not specified in the cited sources. The photophysical properties can be significantly influenced by the solvent polarity and pH.[3]

Key Photophysical Phenomena

The interesting photophysical behaviors of many benzimidazole-quinoline compounds are governed by excited-state phenomena such as Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ESICT).

Excited-State Intramolecular Proton Transfer (ESIPT)

In specific benzimidazole-quinoline structures, such as 8-(1H-benzo[d]imidazol-2-yl)quinolin-7-ol (HQB), a proton can be transferred from a donor to an acceptor group within the same molecule upon photoexcitation.[1][2] This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different emission wavelength. This often results in a large Stokes shift, which is the difference between the absorption and emission maxima. The ESIPT process in HQB is coupled with an excited-state intramolecular charge transfer, leading to dual emission bands.[1][2]

The diagram below illustrates the proposed mechanism for the excited-state intramolecular double proton transfer (ESIDPT) in the HQB system.

ESIDPT_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) HQB HQB (Normal Form) SPT_NH SPT(NH) HQB->SPT_NH Energy HQB_star HQB* (Excited Normal Form) HQB->HQB_star Photoexcitation DPT DPT SPT_NH->DPT Energy SPT_OH SPT(OH) DPT->SPT_OH Energy HQB_star->HQB Fluorescence (Enol Emission) SPT_NH_star SPT(NH) HQB_star->SPT_NH_star Proton Transfer SPT_OH_star SPT(OH)* HQB_star->SPT_OH_star Energy SPT_NH_star->HQB Fluorescence (Keto Emission) DPT_star DPT DPT_star->SPT_NH_star Energy SPT_OH_star->DPT_star Energy

Caption: Proposed energy level diagram for the ESIDPT process in HQB.

Experimental Protocols

Reproducible and accurate measurement of photophysical properties is crucial. Below are detailed methodologies for key experiments.

Synthesis of Benzimidazole-Quinoline Derivatives

A common synthetic route involves a one-pot condensation reaction.[3][4]

General Procedure:

  • Dissolve the appropriate quinoline aldehyde (e.g., 2-chloro-8-methyl-quinoline-3-carbaldehyde) and benzene-1,2-diamine in a suitable solvent, such as ethanol.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with a cold solvent, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

  • Characterize the final product using techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]

The following diagram outlines a typical workflow for the synthesis and characterization of these compounds.

synthesis_workflow cluster_characterization Characterization Techniques start Reactants (Quinoline Aldehyde, Benzene-1,2-diamine) synthesis One-Pot Condensation start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization purification->characterization photophysical Photophysical Analysis characterization->photophysical NMR NMR (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy end Final Compound photophysical->end

Caption: A generalized workflow for the synthesis and analysis of benzimidazole-quinoline compounds.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are fundamental for determining the electronic absorption and emission properties of the compounds.[6][7]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to have an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission Measurement:

    • Excite the sample at or near its λ_abs.

    • Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Excitation Measurement:

    • Set the emission monochromator to the λ_em.

    • Scan the excitation wavelength and record the resulting fluorescence intensity. The excitation spectrum should ideally match the absorption spectrum.

Determination of Fluorescence Quantum Yield (Φ_F)

The comparative method is a widely used technique for determining the fluorescence quantum yield.[8][9]

Principle:

The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Procedure:

  • Select a suitable reference standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure the absorption and fluorescence emission spectra for all solutions.

  • Integrate the area under the fluorescence emission curves.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots (Grad_s and Grad_r) can be used in a modified equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²).

The logical flow for determining the quantum yield is depicted below.

quantum_yield_workflow start Prepare Sample and Reference Solutions measure_abs Measure Absorbance (A) start->measure_abs measure_fluor Measure Fluorescence (I) start->measure_fluor plot Plot Integrated I vs. A measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate end Final Φ Value calculate->end

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to complement experimental findings.[2] These methods can be employed to:

  • Optimize the ground and excited-state geometries of the molecules.

  • Predict absorption and emission spectra.

  • Visualize the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and charge transfer characteristics.

  • Calculate the energy barriers for processes like ESIPT.

Applications in Drug Development and Research

The unique photophysical properties of benzimidazole-quinoline compounds make them valuable tools for:

  • Bioimaging: Their fluorescence can be utilized for staining and visualizing biological structures, such as bacteria.[3][4]

  • Fluorescent Sensors: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, metal ions) allows for their use as chemosensors.[10]

  • Theranostics: Iridium(III) complexes of benzimidazole-quinoline have shown promise as theranostic agents, combining imaging with photodynamic therapy.[5] Their cytotoxicity against cancer cells can be enhanced upon irradiation.[5]

  • Anticancer and Antimicrobial Agents: The benzimidazole and quinoline scaffolds are known pharmacophores, and their hybrids are being investigated for their potential as anticancer and antimicrobial drugs.[11][12][13][14][15]

Conclusion

Novel benzimidazole-quinoline compounds represent a versatile class of molecules with tunable and fascinating photophysical properties. A thorough understanding of their synthesis, characterization, and the underlying photophysical mechanisms is essential for harnessing their full potential in various scientific and biomedical applications. This guide provides a foundational framework for researchers and professionals working in this exciting field.

References

Unveiling the Biological Potential of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the diverse biological activities of the heterocyclic compound 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. This scaffold has emerged as a promising pharmacophore in medicinal chemistry, exhibiting a range of therapeutic effects, most notably in the realms of anticancer and antimicrobial research. This document provides a comprehensive overview of its biological evaluation, including quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action.

Anticancer Activity

Derivatives of 4-(1H-benzimidazol-2-yl)quinoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 4-(1H-benzimidazol-2-yl)quinoline derivatives is summarized below. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values in µM.

Compound IDCancer Cell LineGI50 (µM)IC50 (µM)Reference
5d Raji (Lymphoma)0.4-[1]
HuT78 (Lymphoma)0.4-[1]
THP1 (Leukemia)0.6-[1]
CCRF-CEM (Leukemia)8.2-[1]
12a HuT78 (Lymphoma)4.1-[1]
12b HuT78 (Lymphoma)5.6-[1]
12c HuT78 (Lymphoma)4.4-[1]
12d HuT78 (Lymphoma)3.5-[1]
5a₃ NCI-H460 (Lung)-In vivo efficacy[2]
5d₃ BEL-7402 (Hepatoma)-In vivo efficacy[2]
Compound 9 Various (Leukemia, Colon, Melanoma, Renal, Breast)-Significant Inhibition[3]

Note: Specific IC50 values for compounds 5a₃, 5d₃, and 9 were not provided in the abstract, but their significant anticancer activity was highlighted.

Mechanisms of Anticancer Action

The anticancer effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives are attributed to several mechanisms, including:

  • VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. Certain derivatives of 4-(1H-benzimidazol-2-yl)quinoline have been shown to inhibit the kinase activity of VEGFR-2, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation and migration.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. These compounds have been observed to induce apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. Derivatives of 4-(1H-benzimidazol-2-yl)quinoline can interfere with this process, causing cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cells from dividing.

Signaling Pathway Diagrams

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } . Caption: VEGFR-2 Signaling Pathway Inhibition.

// Nodes Inhibitor [label="4-(1H-benzimidazol-2-yl)quinoline\nDerivatives", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inhibitor -> Bcl2 [arrowhead=tee, color="#EA4335", style=dashed, label="Downregulates"]; Inhibitor -> Bax [label="Upregulates", style=dashed, color="#34A853"]; Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondrion [label="Promotes\nPermeabilization"]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } . Caption: Induction of Apoptosis via the Bcl-2 Pathway.

Antimicrobial Activity

The 4-(1H-benzimidazol-2-yl)quinoline scaffold has also been investigated for its potential to combat microbial infections. Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various derivatives is presented below as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDMicroorganismMIC (µg/mL)Reference
Quinoline-benzimidazole derivative Staphylococcus aureusNot effective (75-1000 ppm)[4]
Escherichia coliNot effective (75-1000 ppm)[4]
Hybrid 7b Staphylococcus aureus2[5]
Klebsiella pneumoniae50[5]
Mycobacterium tuberculosis H37Rv10[5]
Hybrid 7c Cryptococcus neoformans15.6[5]
Hybrid 7d Cryptococcus neoformans15.6[5]
Hybrid 7h Staphylococcus aureus20[5]

Note: The specific structures of the tested derivatives can be found in the cited references.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-(1H-benzimidazol-2-yl)quinoline

A common synthetic route involves the condensation of quinoline-4-carbaldehyde with o-phenylenediamine.

// Nodes Reactants [label="Quinoline-4-carbaldehyde +\no-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions [label="Solvent (e.g., Ethanol)\nCatalyst (e.g., p-TsOH)\nHeat (Reflux)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="4-(1H-benzimidazol-2-yl)quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Conditions [label="Reaction"]; Conditions -> Product [label="Yields"]; } . Caption: General Synthesis Workflow.

Procedure:

  • A mixture of quinoline-4-carbaldehyde and o-phenylenediamine is dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of an acid, like p-toluenesulfonic acid (p-TsOH), is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified, often by recrystallization, to yield the final product.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and untreated control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI50 or IC50 value is determined by plotting cell viability against the compound concentration.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 4-(1H-benzimidazol-2-yl)quinoline derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

This technical guide provides a foundational understanding of the biological activities of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, paving the way for further investigation into this promising class of compounds.

References

An In-depth Technical Guide on the Preliminary In-vitro Studies of 4-(1H-benzimidazol-2-yl)quinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies of 4-(1H-benzimidazol-2-yl)quinoline and its structurally related derivatives. The quinoline and benzimidazole scaffolds are pivotal pharmacophores in medicinal chemistry, known for their wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The hybridization of these two moieties has led to the development of novel compounds with significant therapeutic potential. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to facilitate further research and drug development in this area.

Quantitative Data Summary

The following tables summarize the in-vitro biological activities of various 4-(1H-benzimidazol-2-yl)quinoline derivatives against different cancer and microbial cell lines.

Table 1: In-vitro Anticancer Activity of Quinoline-Benzimidazole Derivatives

CompoundCell LineAssay TypeIC50 / GI50 (µM)Reference
9c Leukemia (THP-1)Antiproliferative7.31[3]
14d Lymphoma (HuT78)Antiproliferative10.51[3]
14e Lymphoma (HuT78)Antiproliferative10.86[3]
8k Glioma (LN18)Anti-proliferative (MTT)8.9[4]
8k Glioma (C6)Anti-proliferative (MTT)3.87[4]
11h Leukemia (HL-60 TB)Anti-proliferativeNano-molar range[5]
11h Leukemia (K-526)Anti-proliferativeNano-molar range[5]
11h Leukemia (RPMI-8226)Anti-proliferativeNano-molar range[5]
11h Breast Cancer (MDA-MB-468)Anti-proliferativeNano-molar range[5]
11h Lung Cancer (HOP-92)Anti-proliferativeNano-molar range[5]
11h Ovarian Cancer (IGROV1)Anti-proliferativeNano-molar range[5]
5a₃ Non-small cell lung cancer (NCI-H460)Antitumor-[6]
5d₃ Hepatocellular carcinoma (BEL-7402)Antitumor-[6]
Pyrazolone 2 Colon Cancer (HCT116)Antiproliferative (MTT)7.39 ± 0.5[7]
Pyrazolone 2 Breast Cancer (MCF7)Antiproliferative (MTT)9.24 ± 0.7[7]
Cyanoethanohydrazone 5 Colon Cancer (HCT116)Antiproliferative (MTT)-[7]
Cyanoethanohydrazone 5 Breast Cancer (MCF7)Antiproliferative (MTT)-[7]

Table 2: In-vitro Antimicrobial Activity of Quinoline-Benzimidazole Derivatives

CompoundMicroorganismActivityReference
12f, 12c, 12d E. coliExcellent[5]
8i S. aureusSignificant (superior to Gentamicin)[5]
3c, 3d, 3ac, 3ad BacteriaStrong antibacterial activity[1]
3ab FungiPowerful antifungal agent[1]
M6 S. cerevisiae, C. tropicalisMIC = 1.95 µg/mL[8]
M6 S. aureus, B. cereus, S. enteritidisMIC = 3.90 µg/mL[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives.

Synthesis of Quinoline-Benzimidazole Derivatives

A common synthetic strategy involves a multi-step process. For instance, the synthesis of novel quinoline-linked benzimidazole–1,2,3-triazole hybrids includes Suzuki-Miyaura cross-coupling, condensation, cyclization, and click chemistry protocols.[4] Another approach for creating hybrid quinoline-imidazole/benzimidazole derivatives involves N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition.[5]

General Procedure for Synthesis of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine Derivatives: A series of these derivatives were prepared and characterized by IR, 1H NMR, and Mass spectral studies.[9]

In-vitro Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7]

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7, LN18, C6) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.[4][7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[4][7]

  • MTT Addition: After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4][7]

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[3] The appearance of a sub-G0/G1 peak is indicative of apoptosis.[3]

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking studies are performed to investigate the binding interactions of the compounds with specific protein targets.

Protocol:

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., GSK-3β, TAO2 kinase) is obtained from a protein data bank. The structures of the synthesized compounds (ligands) are drawn and optimized.[4][10]

  • Docking Simulation: Docking software is used to predict the binding mode and affinity of the ligands to the active site of the protein.

  • Analysis: The binding interactions, such as hydrogen bonds and hydrophobic interactions, and the binding energy are analyzed to identify the most potent compounds.[4][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the study of 4-(1H-benzimidazol-2-yl)quinoline derivatives.

general_synthesis_workflow cluster_start Starting Materials cluster_reactions Key Reactions cluster_purification Purification & Characterization start1 Quinoline Precursor react1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start1->react1 start2 Benzimidazole Precursor start2->react1 react2 Condensation react1->react2 react3 Cyclization react2->react3 react4 Click Chemistry react3->react4 purify Chromatography react4->purify charac Spectroscopy (NMR, MS, IR) purify->charac product Quinoline-Benzimidazole Hybrid charac->product

Caption: Generalized synthetic workflow for quinoline-benzimidazole hybrids.

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with Quinoline-Benzimidazole Derivatives A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to Form Formazan Crystals D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT-based antiproliferative assay.

apoptosis_pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound Quinoline-Benzimidazole Derivative (e.g., 5a3, 5d3) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 p53 p53 Activation Compound->p53 ROS ROS Generation Compound->ROS Ca2 Intracellular Ca2+ Release Compound->Ca2 Casp9 Caspase-9 Activation Bcl2->Casp9 Bax Bax (Pro-apoptotic) Bax->Casp9 p53->Bax ROS->Casp9 Ca2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway activated by specific derivatives.[6]

molecular_docking_logic A Identify Potential Protein Target (e.g., GSK-3β, TAO2 Kinase, EGFR-TK) B Obtain 3D Structures (Protein from PDB, Ligand Modeled) A->B C Perform Docking Simulation B->C D Analyze Binding Interactions (Hydrogen Bonds, Hydrophobic Interactions) C->D E Calculate Binding Affinity/Energy D->E F Correlate with In-vitro Activity E->F

Caption: Logical workflow for molecular docking studies.

References

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in Benzimidazole-Quinoline Systems

For: Researchers, Scientists, and Drug Development Professionals

Tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2] Prototropic tautomerism, which involves the relocation of a proton, is particularly prevalent in heteroaromatic systems like benzimidazole and quinoline.[3] The different tautomers of a single compound can exhibit distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, they can have vastly different binding affinities for biological targets, metabolic stabilities, and overall pharmacological profiles.[4]

This technical guide provides a comprehensive examination of tautomerism within benzimidazole-quinoline systems. It explores the tautomeric possibilities inherent to each heterocyclic core, the complexities arising when they are combined, and the critical role of environmental and structural factors. Detailed experimental and computational protocols for characterization are provided, alongside quantitative data to support the rational design of novel therapeutics based on these privileged scaffolds.

Tautomerism in the Benzimidazole Core

The benzimidazole ring system is subject to annular tautomerism, where a proton migrates between the two nitrogen atoms (N1 and N3) of the imidazole ring.[3][5] If the benzimidazole is symmetrically substituted at the 5- and 6-positions, the two tautomers are identical (degenerate tautomerism). However, for asymmetrically substituted benzimidazoles, two distinct tautomers exist in equilibrium.[6] This equilibrium is often rapid on the NMR timescale, resulting in averaged signals.[7]

The position of this equilibrium is sensitive to several factors:

  • Substituent Effects: The electronic nature of substituents on the benzimidazole ring can favor one tautomer over the other.[4][8]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole interactions.[6][9] In some cases, polar solvents like DMSO can slow the rate of proton exchange, allowing for the observation of distinct signals for each tautomer by NMR.[6][7]

G start Hypothesize Tautomeric Forms exp_path Experimental Analysis start->exp_path comp_path Computational Analysis start->comp_path nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) exp_path->nmr uv UV-Vis Spectroscopy (Solvatochromism) exp_path->uv dft DFT Calculations (Geometry Optimization) comp_path->dft data_analysis Data Interpretation nmr->data_analysis uv->data_analysis energy Calculate Relative Energies (ΔG) and K_T dft->energy energy->data_analysis quantify Identify Dominant Tautomer & Quantify Equilibrium Ratio data_analysis->quantify structure Correlate Structure with Experimental Spectra data_analysis->structure conclusion Comprehensive Understanding of Tautomeric System quantify->conclusion structure->conclusion G drug Drug Molecule in Solution (Tautomeric Mixture) tautomerA Tautomer A (Inactive) drug->tautomerA K_T tautomerB Tautomer B (Active) drug->tautomerB K_T no_binding No Binding tautomerA->no_binding binding Effective Binding & Biological Response tautomerB->binding receptor Receptor Binding Site binding->receptor no_binding->receptor

References

Unveiling the Solvent-Dependent Photophysics of 4-(1H-benzimidazol-2-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding how the photophysical properties of this molecule are influenced by its solvent environment is crucial for its application in designing novel fluorescent probes, sensors, and potential therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles and workflows.

Introduction: The Significance of Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule. For a compound like 4-(1H-benzimidazol-2-yl)quinoline, which possesses both electron-donating and electron-accepting moieties, changes in solvent polarity can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in its absorption and fluorescence spectra. The study of solvatochromism provides valuable insights into the nature of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and polarizability effects. These insights are critical for applications such as the development of fluorescent probes that can report on the polarity of their microenvironment, for instance, within biological cells or in different material matrices.

Data Presentation: Photophysical Properties in Various Solvents

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Reference
Ethanol336, 3544345586 (from 354 nm)[1]

Note: The Stokes shift was calculated using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷, using the longest wavelength absorption maximum.

The observed large Stokes shift is characteristic of molecules undergoing significant intramolecular charge transfer (ICT) upon excitation, a process highly sensitive to the solvent environment. It is anticipated that 4-(1H-benzimidazol-2-yl)quinoline would exhibit a pronounced solvatochromic shift, with a bathochromic (red) shift in both absorption and emission spectra as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents.

Experimental Protocols

The investigation of the solvatochromic behavior of a compound like 4-(1H-benzimidazol-2-yl)quinoline involves a series of well-established spectroscopic techniques.

Sample Preparation

A stock solution of 4-(1H-benzimidazol-2-yl)quinoline is prepared in a high-purity solvent (e.g., spectrophotometric grade). The concentration is typically in the micromolar range (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) to avoid aggregation and inner filter effects. Aliquots of this stock solution are then used to prepare solutions in a range of solvents with varying polarities, from non-polar (e.g., cyclohexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide) and polar protic (e.g., ethanol, methanol).

UV-Visible Absorption Spectroscopy

The absorption spectra of the sample solutions are recorded using a double-beam UV-Visible spectrophotometer. Measurements are typically performed at room temperature in a 1 cm path length quartz cuvette. The wavelength range is scanned to cover the absorption bands of the compound (e.g., 200-800 nm). The wavelength of maximum absorption (λ_abs) is determined for each solvent.

Fluorescence Spectroscopy

The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λ_abs) determined from the UV-Visible spectra. The emission is scanned over a suitable wavelength range to capture the entire fluorescence band. The wavelength of maximum emission (λ_em) is then identified for each solvent. The excitation and emission slit widths are optimized to obtain a good signal-to-noise ratio.

The experimental workflow for these measurements is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M in DMSO) dilution Dilute in Various Solvents (e.g., Cyclohexane, Toluene, DCM, ACN, EtOH, DMSO) stock->dilution uv_vis UV-Visible Absorption Spectroscopy dilution->uv_vis fluorescence Fluorescence Emission Spectroscopy dilution->fluorescence get_lambda_abs Determine λ_abs uv_vis->get_lambda_abs get_lambda_em Determine λ_em fluorescence->get_lambda_em calc_stokes Calculate Stokes Shift get_lambda_abs->calc_stokes get_lambda_em->calc_stokes correlate Correlate with Solvent Polarity Parameters calc_stokes->correlate

Fig. 1: Experimental workflow for solvatochromic analysis.

Theoretical Framework and Data Interpretation

The observed solvatochromic shifts can be rationalized by considering the electronic nature of 4-(1H-benzimidazol-2-yl)quinoline. The benzimidazole moiety can act as an electron-withdrawing group, while the quinoline ring system can have electron-donating characteristics, leading to an intramolecular charge transfer (ICT) character in its electronic transitions.

Upon photoexcitation, there is a redistribution of electron density, leading to an excited state that is generally more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, resulting in a lowering of the excited state energy and a red shift in the fluorescence emission. The relationship between the solvent polarity and the Stokes shift can be further analyzed using theoretical models such as the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.

The underlying principle of solvatochromism is visualized in the following diagram:

solvatochromism_principle G_np Non-polar Solvent E_np Non-polar Solvent G_np->E_np Absorption (Higher Energy) G_p Polar Solvent E_p Polar Solvent G_p->E_p Absorption (Lower Energy) E_np->G_np Fluorescence (Higher Energy) E_p->G_p Fluorescence (Lower Energy)

Fig. 2: Energy level diagram illustrating solvatochromism.

Conclusion and Future Directions

The solvatochromic behavior of 4-(1H-benzimidazol-2-yl)quinoline is a key photophysical characteristic that underpins its potential in various scientific and technological fields. While direct and comprehensive experimental data for this specific molecule is pending in the literature, the behavior of closely related analogues strongly suggests a significant sensitivity to the solvent environment, driven by intramolecular charge transfer.

Future research should focus on a systematic investigation of the solvatochromic properties of 4-(1H-benzimidazol-2-yl)quinoline across a wide range of solvents. This would involve the generation of a comprehensive dataset of absorption and emission maxima, Stokes shifts, and quantum yields. Such data would be invaluable for constructing robust quantitative structure-property relationship (QSPR) models and for the rational design of novel functional molecules based on this promising scaffold for applications in drug development and advanced materials.

References

Quantum Chemical Blueprint: A Technical Guide to Quinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical characterization of quinoline-benzimidazole hybrids. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Understanding their electronic structure and physicochemical properties at a quantum level is crucial for rational drug design and the development of novel therapeutic agents. This guide summarizes key quantitative data, details experimental and computational methodologies, and visualizes the research workflow.

Core Concepts in Quantum Chemical Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into these characteristics. Key parameters derived from these calculations help in predicting the reactivity, stability, and potential biological interactions of quinoline-benzimidazole hybrids.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for understanding non-covalent interactions with biological targets like proteins and nucleic acids.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Synthesis and Characterization Workflow

The general workflow for the synthesis and quantum chemical characterization of quinoline-benzimidazole hybrids is a multi-step process that combines organic synthesis with computational chemistry.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_computational Quantum Chemical Analysis A Starting Materials (e.g., o-phenylenediamine, quinoline derivatives) B Multi-step Synthesis (e.g., condensation, cyclization) A->B C Purification (e.g., recrystallization, chromatography) B->C D NMR (1H, 13C) C->D E Mass Spectrometry (MS) C->E F FT-IR Spectroscopy C->F G Geometry Optimization (DFT) C->G Structure Input H Frequency Calculation G->H I FMO Analysis (HOMO, LUMO, Energy Gap) H->I J MEP Analysis H->J K Calculation of Reactivity Descriptors H->K L Structure-Activity Relationship (SAR) Studies & Drug Design I->L Data for SAR Studies J->L Data for SAR Studies K->L Data for SAR Studies

General workflow for synthesis and in silico characterization.

Experimental Protocols

A common synthetic route for preparing quinoline-benzimidazole hybrids involves the condensation of an o-phenylenediamine derivative with a quinoline-2-carbaldehyde derivative. The following is a representative protocol.

Synthesis of a Quinoline-Benzimidazole Hybrid

  • Step 1: Synthesis of Quinoline-2-carbaldehyde. To a solution of 2-methylquinoline (1 eq.) in 1,4-dioxane, selenium dioxide (1.1 eq.) is added. The mixture is refluxed for 6 hours. After cooling, the precipitated selenium is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the quinoline-2-carbaldehyde.

  • Step 2: Synthesis of the Quinoline-Benzimidazole Hybrid. A mixture of quinoline-2-carbaldehyde (1 eq.) and a substituted o-phenylenediamine (1 eq.) in ethanol is refluxed for 8-12 hours in the presence of a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure quinoline-benzimidazole hybrid.

Spectroscopic Characterization

The synthesized compounds are characterized by various spectroscopic techniques to confirm their structure and purity:

  • ¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and TMS as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight and elemental composition.

  • FT-IR Spectroscopy: Spectra are recorded to identify the characteristic functional groups present in the molecule.

Computational Methodology

Quantum chemical calculations are typically performed using Gaussian 09 or a similar software package.

  • Geometry Optimization: The initial molecular structures of the quinoline-benzimidazole hybrids are drawn using GaussView and optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

  • Electronic Properties: The energies of the HOMO and LUMO, as well as the molecular electrostatic potential, are calculated on the optimized geometries.

  • Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) are calculated using the following equations:

    • χ = - (E_HOMO + E_LUMO) / 2

    • η = (E_LUMO - E_HOMO) / 2

    • S = 1 / (2η)

Quantitative Data Summary

The following tables present representative quantitative data for a series of hypothetical quinoline-benzimidazole hybrids (QBH-1 to QBH-3) with varying substituents to illustrate the impact on their electronic properties.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
QBH-1 (Unsubstituted)-6.25-2.154.10
QBH-2 (Electron-donating group)-5.98-1.954.03
QBH-3 (Electron-withdrawing group)-6.55-2.404.15

Table 2: Calculated Global Reactivity Descriptors

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Global Softness (S) (eV⁻¹)Dipole Moment (Debye)
QBH-1 (Unsubstituted)4.202.050.2443.5
QBH-2 (Electron-donating group)3.972.020.2484.2
QBH-3 (Electron-withdrawing group)4.482.080.2405.1

Structure-Activity Relationship Insights

The integration of computational data with experimental biological activity provides a powerful tool for understanding structure-activity relationships (SAR).

SAR cluster_input Inputs A Quantum Chemical Data (HOMO, LUMO, MEP, etc.) C Correlation Analysis A->C B Biological Activity Data (e.g., IC50 values) B->C D Identification of Key Molecular Descriptors C->D E Rational Design of New Hybrid Molecules D->E F Improved Biological Activity E->F

Conceptual diagram of SAR studies using quantum chemical data.

For instance, a lower HOMO-LUMO energy gap, indicating higher reactivity, might correlate with enhanced biological activity in some cases. Similarly, the MEP can guide the design of derivatives with improved interactions with a specific biological target by modifying the electrostatic potential at key positions. The quantitative data from DFT calculations, as summarized in the tables above, serves as a foundational dataset for building robust QSAR models.

This technical guide provides a framework for the quantum chemical characterization of quinoline-benzimidazole hybrids. By combining rigorous synthesis, spectroscopic analysis, and in-depth computational studies, researchers can gain a deeper understanding of the molecular properties that govern the biological activity of these promising compounds, thereby accelerating the drug discovery and development process.

The Rise of a Privileged Scaffold: A Technical Guide to Novel 4-(1H-benzimidazol-2-yl)quinoline Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This whitepaper delves into the burgeoning field of 4-(1H-benzimidazol-2-yl)quinoline analogues, a class of heterocyclic compounds that has emerged as a "privileged scaffold" in the development of targeted therapies, particularly in oncology. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanism of action of these promising molecules.

The fusion of the quinoline and benzimidazole ring systems creates a unique molecular architecture that has demonstrated potent inhibitory activity against a range of biological targets, most notably protein kinases.[1][2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy.[1][2] The 4-(1H-benzimidazol-2-yl)quinoline core serves as a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for the synthesis and evaluation of these analogues, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Quantitative Biological Activity

The antiproliferative and enzyme inhibitory activities of various 4-(1H-benzimidazol-2-yl)quinoline analogues have been extensively evaluated. The following tables summarize the key quantitative data, offering a comparative overview of their potency against different cancer cell lines and kinase targets.

Table 1: Antiproliferative Activity of Novel Quinoline-Benzimidazole Hybrids

CompoundLinkerBenzimidazole SubstituentCell LineGI50 (µM)Reference
5d 3-phenylUnsubstitutedRaji (Lymphoma)4.3[3]
HuT78 (Lymphoma)0.4[3]
CCRF CEM (Leukemia)8.2[3]
THP1 (Leukemia)0.6[3]
MDCK1 (Normal)>20.4[3]
5e 3-phenylChlorineMultiple0.4 - 15.6[3]
12d 4-phenyl piperazineUnsubstituted--[3]

GI50: The concentration of the compound that causes 50% growth inhibition.

Table 2: In Vitro Antitumor Activity of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives

CompoundCell LineIC50 (µM)Reference
5a3 HepG2 (Liver)-[4]
SK-OV-3 (Ovarian)-[4]
NCI-H460 (Lung)-[4]
BEL-7404 (Liver)-[4]
HL-7702 (Normal)Low cytotoxicity[4]
5d3 HepG2 (Liver)-[4]
SK-OV-3 (Ovarian)-[4]
NCI-H460 (Lung)-[4]
BEL-7404 (Liver)-[4]
HL-7702 (Normal)Low cytotoxicity[4]

IC50: The concentration of the compound that inhibits 50% of the biological activity. Note: Specific IC50 values were not explicitly provided in the abstract, but the compounds were reported to have moderate to high inhibitory activity.

Core Signaling Pathways and Mechanisms of Action

Several studies have elucidated the mechanisms through which these quinoline-benzimidazole hybrids exert their anticancer effects. A significant number of these compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth, proliferation, and survival.[5] Furthermore, mechanistic studies on compounds like 5a3 and 5d3 have revealed their ability to induce apoptosis through the intrinsic pathway.[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of intracellular Ca2+, generation of reactive oxygen species (ROS), and activation of caspases 9 and 3, ultimately leading to the cleavage of PARP and cell death.[4] These compounds have also been shown to inhibit cyclin-dependent kinase (CDK) activity and activate the p53 tumor suppressor protein.[4]

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Analog 4-(1H-benzimidazol-2-yl)quinoline Analogue Analog->RTK Inhibition Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling.

G Analog Compound 5a3 / 5d3 p53 p53 Activation Analog->p53 Bax Bax (Upregulation) Analog->Bax Bcl2 Bcl-2 (Downregulation) Analog->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G Start Start: Design of Analogues Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening: - Antiproliferative Assays - Kinase Inhibition Assays Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies: - Xenograft Models - Pharmacokinetics Lead->InVivo End Preclinical Candidate InVivo->End

References

Methodological & Application

Application Notes and Protocols: 4-(1H-benzimidazol-2-yl)quinoline as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism, and application of 4-(1H-benzimidazol-2-yl)quinoline as a fluorescent sensor for the detection of various metal ions. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic compound that has garnered significant interest as a fluorescent chemosensor. Its rigid, planar structure, consisting of a quinoline fluorophore and a benzimidazole chelating unit, allows for selective binding to metal ions. This interaction often results in a discernible change in its fluorescence properties, making it a valuable tool for the detection and quantification of specific metal ions in various chemical and biological systems. The quinoline-benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.

The sensing mechanism of 4-(1H-benzimidazol-2-yl)quinoline and its derivatives is primarily based on two principles:

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding with a metal ion, the flexibility of the molecule is reduced, and the non-radiative decay pathways are suppressed, leading to an enhancement of the fluorescence intensity ("turn-on" sensing).[1][2]

  • Photoinduced Electron Transfer (PET): In the free ligand, the lone pair of electrons on the nitrogen atoms of the benzimidazole moiety can quench the fluorescence of the quinoline fluorophore through PET. When a metal ion coordinates with these nitrogen atoms, the PET process is inhibited, resulting in a restoration or enhancement of fluorescence.[1][2]

Conversely, the presence of certain paramagnetic metal ions can lead to fluorescence quenching.

Data Presentation

The following tables summarize the quantitative data for the fluorescent sensing of various metal ions by 4-(1H-benzimidazol-2-yl)quinoline and its closely related derivatives.

Table 1: Selectivity of 4-(1H-benzimidazol-2-yl)quinoline Derivatives for Various Metal Ions

Metal IonObserved ResponseDerivativeReference
Zn²⁺Strong Fluorescence Enhancement8-aminoquinoline derivative[1]
Fe³⁺Fluorescence QuenchingUnspecified quinoline derivative
Cu²⁺Fluorescence QuenchingUnspecified quinoline derivative
Cd²⁺No Significant Change8-aminoquinoline derivative[1]
Hg²⁺No Significant Change8-aminoquinoline derivative[1]
Co²⁺No Significant Change8-aminoquinoline derivative[1]
Ni²⁺Negligible Quenching8-aminoquinoline derivative[1]
Al³⁺Strong Quenching8-aminoquinoline derivative[1]
K⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺No Significant Change8-aminoquinoline derivative[1]

Table 2: Quantitative Sensing Parameters for Metal Ions

Metal IonDerivativeDetection Limit (LOD)Binding Stoichiometry (Sensor:Ion)Association Constant (Kₐ)Reference
Zn²⁺8-aminoquinoline derivative1.76 x 10⁻⁷ M1:1-[1]
Fe³⁺Unspecified quinoline derivative8.67 x 10⁻⁵ M1:14.28 x 10² M⁻¹

Note: Data for the parent compound 4-(1H-benzimidazol-2-yl)quinoline is limited in the literature; therefore, data from closely related derivatives are included for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4-(1H-benzimidazol-2-yl)quinoline

This protocol describes a plausible one-pot synthesis of 4-(1H-benzimidazol-2-yl)quinoline based on the condensation of o-phenylenediamine with a quinoline derivative.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • o-Phenylenediamine

  • Ethanol

  • Pyridine

  • Hydrochloric Acid (4N)

  • Sodium Bicarbonate Solution

Procedure:

  • Preparation of 2-(chloromethyl)-1H-benzimidazole: A mixture of o-phenylenediamine (0.09 mol) and chloroacetic acid (0.1 mol) is dissolved in 4N HCl (10 mL) and refluxed at 100°C for 12 hours. The reaction completion is monitored by Thin Layer Chromatography (TLC). The reaction mixture is then cooled to room temperature, poured into ice-cold water, and neutralized with a sodium bicarbonate solution to obtain 2-(chloromethyl)-1H-benzimidazole.

  • Reaction with 2-chloroquinoline-3-carbaldehyde: A mixture of 2-chloroquinoline-3-carbaldehyde (2.82 mmol), the prepared 2-(chloromethyl)-1H-benzimidazole (2.82 mmol), and pyridine (2.82 mmol) in ethanol is heated on a water bath for 5-6 hours.

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated to dryness. Water is added to the residue to precipitate the solid product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-(1H-benzimidazol-2-yl)quinoline.

Protocol 2: General Procedure for Fluorescent Metal Ion Detection

This protocol outlines the general steps for evaluating the fluorescent sensing capabilities of 4-(1H-benzimidazol-2-yl)quinoline towards various metal ions.

Materials:

  • Stock solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 1 mM in DMSO or methanol)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., water or methanol) at a concentration of 10 mM.

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of the Sensor Solution: Prepare a dilute solution of 4-(1H-benzimidazol-2-yl)quinoline (e.g., 10 µM) in a suitable solvent system (e.g., methanol or a mixture of DMSO and water).

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution alone. The excitation wavelength should be determined from the absorption maximum of the compound.

  • Titration with Metal Ions:

    • To the sensor solution, add incremental amounts of a specific metal ion stock solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Selectivity Study:

    • Prepare separate solutions of the sensor, each containing a different metal ion of interest at a fixed concentration (e.g., 10 equivalents relative to the sensor).

    • Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity.

  • Competition Experiment:

    • To a solution of the sensor that already contains the target metal ion (showing a fluorescence response), add other potentially interfering metal ions.

    • Record the fluorescence emission spectrum to observe if the initial response is affected.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration plot.

    • A Job's plot analysis can be performed to determine the binding stoichiometry of the sensor-metal ion complex.

Visualizations

Signaling Pathway for Metal Ion Detection

G Signaling Pathway of 4-(1H-benzimidazol-2-yl)quinoline Sensor cluster_0 Free Sensor State cluster_1 Metal Ion Interaction cluster_2 Complex Formation & Signaling Sensor 4-(1H-benzimidazol-2-yl)quinoline (Low/No Fluorescence) Metal_Ion Metal Ion (e.g., Zn²⁺) Sensor->Metal_Ion Binding Event Complex Sensor-Metal Ion Complex (Chelation) Metal_Ion->Complex Forms Complex Signal Fluorescence Enhancement (CHEF/PET Inhibition) Complex->Signal Results in

Caption: Metal ion detection by 4-(1H-benzimidazol-2-yl)quinoline.

Experimental Workflow for Metal Ion Sensing

G Experimental Workflow for Metal Ion Sensing Start Start Prep_Sensor Prepare Sensor Solution (4-(1H-benzimidazol-2-yl)quinoline) Start->Prep_Sensor Measure_Blank Record Blank Fluorescence Spectrum Prep_Sensor->Measure_Blank Add_Metal Add Metal Ion Solution Measure_Blank->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Measure_Sample Record Sample Fluorescence Spectrum Equilibrate->Measure_Sample Measure_Sample->Add_Metal Titration Analyze Analyze Data (LOD, Selectivity) Measure_Sample->Analyze End End Analyze->End

Caption: Workflow for fluorescent metal ion detection.

Logical Relationship of Sensing Mechanism

G Logical Relationship of Sensing Mechanism Free_Ligand Free Ligand (Non-fluorescent/Weakly fluorescent) Metal_Binding Metal Ion Binding (Chelation at Benzimidazole) Free_Ligand->Metal_Binding Conformational_Change Conformational Rigidity Inhibition of Vibrational Relaxation Metal_Binding->Conformational_Change PET_Inhibition Inhibition of Photoinduced Electron Transfer Metal_Binding->PET_Inhibition Fluorescence_On Fluorescence 'Turn-On' Conformational_Change->Fluorescence_On PET_Inhibition->Fluorescence_On

Caption: Mechanism of fluorescence enhancement upon metal binding.

References

Application of Benzimidazole-Quinolines in Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of benzimidazole-quinoline derivatives in cancer cell line studies. It includes detailed application notes, experimental protocols, and a summary of quantitative data, offering valuable insights for researchers in oncology and medicinal chemistry.

Application Notes

Benzimidazole-quinoline hybrids are a promising class of synthetic heterocyclic compounds that have garnered significant attention in cancer research due to their potent and diverse anticancer activities. These compounds combine the structural features of both benzimidazole and quinoline moieties, which are known pharmacophores in many biologically active molecules. The hybridization of these two scaffolds has led to the development of novel derivatives with enhanced efficacy and, in some cases, the ability to overcome multidrug resistance.[1]

The mechanism of action of benzimidazole-quinoline derivatives is multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest at various phases (such as G2/M or S phase), and the inhibition of key enzymes involved in cancer progression like tyrosine kinases.[1][2][3][4] Several studies have demonstrated that these compounds can disrupt mitochondrial membrane potential, a key event in the apoptotic cascade.[5] Furthermore, molecular docking studies have suggested that these hybrids can bind to the active sites of crucial proteins like c-Src kinase and Bcl-2, thereby inhibiting their function and leading to cancer cell death.[5][6]

The anticancer activity of these compounds has been evaluated against a wide range of cancer cell lines, including those from leukemia, lymphoma, breast cancer, colon cancer, lung cancer, and melanoma.[5][7][8][9] Notably, some derivatives have shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity against normal cell lines, highlighting their potential for targeted therapy.[10][11] The structure-activity relationship (SAR) studies of these hybrids have revealed that the nature and position of substituents on both the benzimidazole and quinoline rings, as well as the type of linker connecting them, play a crucial role in their cytotoxic potency.[5][10]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various benzimidazole-quinoline derivatives against different cancer cell lines, presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [5]

CompoundLinker TypeSubstituent on BenzimidazoleCancer Cell LineGI50 (µM)
5dPhenylUnsubstitutedCCRF-CEM0.4
Hut780.8
THP-11.2
Raji2.5
8d-UnsubstitutedCCRF-CEM1.5
Hut782.0
THP-13.5
Raji8.0
12d-UnsubstitutedCCRF-CEM0.6
Hut781.0
THP-12.8
Raji5.5

Table 2: Anticancer Activity of Quinoline-Benzimidazole Hybrids with a 1,2,3-Triazole Linker [10]

CompoundSubstituent on BenzimidazoleCancer Cell LineIC50 (µM)
9cMethoxyTHP-10.18
HuT780.20
15aUnsubstitutedHL-6011.63
THP-14.66
HuT787.88
15bMethylHL-601.21
THP-11.65
HuT783.98
15cMethoxyHL-605.43
THP-12.34
HuT785.12

Table 3: Antiproliferative Activity of Quinoline-Imidazole/Benzimidazole Hybrid Salts (QIBS) [8][9]

CompoundCancer Cell LineGI50 (nM)
11hLeukemia HL-60 TBNano-molar range
Leukemia K-526Nano-molar range
Leukemia RPMI-8226Nano-molar range
Breast cancer MDA-MB-468Nano-molar range
Lung cancer HOP-92Nano-molar range
Ovarian cancer IGROV1Nano-molar range

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of benzimidazole-quinoline derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole-quinoline compounds in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Benzimidazole-quinoline compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, and then centrifuge at 1500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to detect and quantify apoptosis induced by the compounds.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Benzimidazole-quinoline compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compounds as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of benzimidazole-quinolines in cancer research.

experimental_workflow cluster_invitro In Vitro Studies synthesis Compound Synthesis (Benzimidazole-Quinolines) treatment Compound Treatment synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis protein_analysis Protein Expression (Western Blot) mechanism->protein_analysis

Caption: Experimental workflow for evaluating benzimidazole-quinolines.

apoptosis_pathway compound Benzimidazole-Quinoline Derivative bcl2 Bcl-2 Inhibition compound->bcl2 Inhibits mito Mitochondrial Membrane Potential Disruption bcl2->mito Leads to caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis cell_cycle_arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Arrest Cell Cycle Arrest Arrest->S S Phase Arrest Arrest->G2 G2/M Arrest Compound Benzimidazole- Quinoline Compound->Arrest

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial screening of 4-(1H-benzimidazol-2-yl)quinoline derivatives. This class of heterocyclic compounds has garnered significant interest due to their potential as antimicrobial agents. The following protocols are designed to be a detailed resource for researchers in medicinal chemistry and drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Hybrid molecules that incorporate two or more pharmacologically active scaffolds have shown promise in overcoming resistance mechanisms and exhibiting enhanced biological activity. The quinoline and benzimidazole ring systems are privileged structures in medicinal chemistry, with derivatives of each exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The combination of these two heterocyclic systems into a single molecular entity, such as 4-(1H-benzimidazol-2-yl)quinoline, offers a promising avenue for the discovery of new and effective antimicrobial drugs.

Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. This reaction can be adapted for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives by using quinoline-4-carbaldehyde and its derivatives as the aldehyde component.

General Synthetic Scheme

The synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives can be achieved through a one-pot reaction involving the condensation of a substituted o-phenylenediamine with a substituted quinoline-4-carbaldehyde in the presence of an oxidizing agent and a catalyst.

G cluster_synthesis One-Pot Synthesis OPD Substituted o-phenylenediamine Reagents Oxidizing Agent (e.g., H₂O₂) Catalyst (e.g., HCl) QCHO Substituted quinoline-4-carbaldehyde Product 4-(1H-benzimidazol-2-yl)quinoline derivative Reagents->Product Condensation & Oxidative Cyclization

Caption: Synthetic workflow for 4-(1H-benzimidazol-2-yl)quinoline derivatives.

Experimental Protocol: One-Pot Synthesis

This protocol describes a general procedure for the synthesis of 4-(1H-benzimidazol-2-yl)quinoline derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted quinoline-4-carbaldehyde (1.0 mmol)

  • Acetonitrile (10 mL)

  • 30% Hydrogen peroxide (H₂O₂) (2.0 mmol)

  • Concentrated Hydrochloric acid (HCl) (0.5 mmol)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the substituted quinoline-4-carbaldehyde (1.0 mmol) in acetonitrile (10 mL).

  • To this solution, add concentrated HCl (0.5 mmol) and stir the mixture at room temperature for 10 minutes.

  • Slowly add 30% H₂O₂ (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Antimicrobial Assays

The antimicrobial activity of the synthesized 4-(1H-benzimidazol-2-yl)quinoline derivatives can be evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Experimental Workflow for Antimicrobial Susceptibility Testing

G start Prepare stock solutions of 4-(1H-benzimidazol-2-yl)quinoline derivatives step1 Perform serial two-fold dilutions in a 96-well microtiter plate start->step1 step2 Inoculate each well with a standardized microbial suspension (bacteria or fungi) step1->step2 step3 Incubate the plate under appropriate conditions step2->step3 step4 Determine the Minimum Inhibitory Concentration (MIC) by visual inspection (lowest concentration with no visible growth) step3->step4 step5 Subculture from clear wells onto agar plates step4->step5 step6 Incubate agar plates step5->step6 step7 Determine the Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) (lowest concentration with no colony growth) step6->step7 end Record MIC and MBC/MFC values step7->end

Caption: Workflow for MIC and MBC/MFC determination.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Synthesized 4-(1H-benzimidazol-2-yl)quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).

  • Dispense 100 µL of MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with 10 µL of the microbial suspension.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

Procedure:

  • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The antimicrobial activity of a series of hypothetical 4-(1H-benzimidazol-2-yl)quinoline derivatives is summarized in the tables below. These tables are provided as a template for presenting experimental data.

Table 1: Antibacterial Activity (MIC in µg/mL) of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
1a HH163264>128
1b ClH81632128
1c NO₂H481664
1d HCl161664>128
1e HNO₂8832128
Ciprofloxacin --0.50.250.1251

Table 2: Antifungal Activity (MIC in µg/mL) of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
1a HH3264
1b ClH1632
1c NO₂H816
1d HCl3264
1e HNO₂1632
Fluconazole --18

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The protocols outlined in these application notes provide a robust framework for the synthesis and antimicrobial evaluation of novel 4-(1H-benzimidazol-2-yl)quinoline derivatives. The systematic variation of substituents on both the quinoline and benzimidazole rings can lead to the identification of compounds with potent and selective antimicrobial activity. This structured approach is essential for the rational design and development of new therapeutic agents to combat infectious diseases.

Application Notes and Protocols: Synthesis and Evaluation of 4-(1H-benzimidazol-2-yl)quinoline Derivatives as CDK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-(1H-benzimidazol-2-yl)quinoline derivatives as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1). The content includes detailed experimental protocols, data presentation in tabular format for clarity, and diagrams illustrating key pathways and workflows.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), in complex with its regulatory subunit Cyclin B1, is a pivotal regulator of the G2/M transition in the cell cycle.[1] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for anticancer drug development.[2] The 4-(1H-benzimidazol-2-yl)quinoline scaffold represents a promising pharmacophore for the design of novel CDK1 inhibitors. This heterocyclic system has been explored for various pharmacological activities, including anticancer properties.[3][4][5] This document outlines the synthetic route to access these compounds and the methodologies to assess their potential as CDK1 inhibitors.

Data Presentation

Table 1: In Vitro CDK1 Inhibitory Activity of Representative Quinoline-Benzimidazole Derivatives
Compound IDStructureCDK1 IC₅₀ (µM)Notes
QBI-1 4-(1H-benzimidazol-2-yl)quinolineData not availableParent scaffold.
QBI-2 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridinePotent CDK1 inhibitor[3]A related potent CDK1 inhibitor.
QBI-3 Representative 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivativeCDK activity inhibition noted[6]Antitumor activity linked to CDK inhibition.
Flavopiridol N/A0.036[7]Reference pan-CDK inhibitor.

Note: Specific IC₅₀ values for the direct 4-(1H-benzimidazol-2-yl)quinoline scaffold against CDK1 are not widely published. The table includes data from closely related structures to indicate the potential of this chemical class. Further screening is required to determine the precise activity of derivatives based on this specific scaffold.

Table 2: Anti-proliferative Activity of Selected Quinoline-Benzimidazole Hybrids
Compound IDCell LineGI₅₀ (µM)Reference
11h Leukemia (HL-60 TB)Nano-molar range[8]
11h Breast Cancer (MDA-MB-468)Nano-molar range[8]
Q6 Breast Cancer (BT-474)0.59[9][10]
10d Lung Cancer43.1[11]
10g Breast Cancer59.1[11]

GI₅₀: The concentration required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: General Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

This protocol is a representative procedure based on established methods for the synthesis of similar quinoline-benzimidazole compounds.[12]

Step 1: Synthesis of 2-chloroquinoline-4-carbaldehyde

A detailed procedure for the synthesis of this intermediate is required and can be adapted from standard organic chemistry literature.

Step 2: Synthesis of 4-(1H-benzimidazol-2-yl)-2-chloroquinoline

  • In a 100 mL two-necked flask, dissolve 2-chloroquinoline-4-carbaldehyde (1.0 eq) in methanol.

  • Add o-phenylenediamine (1.0 eq) to the solution.

  • Reflux the reaction mixture at 90°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the solution slowly into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash several times with water, and dry under vacuum to yield 4-(1H-benzimidazol-2-yl)-2-chloroquinoline.

Step 3: N-alkylation of 4-(1H-benzimidazol-2-yl)-2-chloroquinoline (Optional)

  • In a two-necked flask, dissolve 4-(1H-benzimidazol-2-yl)-2-chloroquinoline (1.0 eq) in 5 mL of DMF.

  • Add K₂CO₃ (3.0 eq) and stir the mixture for 1 hour at room temperature.

  • Add an excess of the desired alkyl or aryl halide.

  • Heat the reaction mixture under reflux for 6 hours.

  • Cool the reaction mixture in an ice-water bath to precipitate the N-alkylated product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro CDK1 Kinase Assay

This protocol outlines a general procedure to determine the IC₅₀ value of a test compound against CDK1/Cyclin B1 using a luminescence-based assay like ADP-Glo™.[13]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute recombinant human CDK1/Cyclin B1 enzyme, substrate (e.g., Histone H1), and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-(1H-benzimidazol-2-yl)quinoline derivative) and a known CDK1 inhibitor (e.g., RO-3306) in kinase buffer.

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of the test compound dilutions or vehicle (DMSO control).

    • Add 2 µL of the diluted CDK1/Cyclin B1 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the effect of CDK1 inhibitors on cell cycle distribution.[14][15]

  • Cell Culture and Treatment :

    • Seed cells (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation :

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells at 4°C for at least 2 hours (or overnight).

  • Staining :

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (200 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis :

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of CDK1 inhibition.

Protocol 4: Western Blotting for Cyclin B1

This protocol is for detecting changes in the levels of Cyclin B1, a regulatory partner of CDK1, following inhibitor treatment.[1]

  • Protein Extraction :

    • Treat cells with the CDK1 inhibitor as described for the cell cycle analysis.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2-chloroquinoline-4-carbaldehyde + o-phenylenediamine Reaction1 Condensation (Methanol, Reflux) Start->Reaction1 Intermediate 4-(1H-benzimidazol-2-yl) -2-chloroquinoline Reaction1->Intermediate Reaction2 N-alkylation (Alkyl halide, K2CO3, DMF) Intermediate->Reaction2 CDK1_Assay In Vitro CDK1 Kinase Assay (IC50 Determination) Intermediate->CDK1_Assay Final_Product N-substituted-4-(1H-benzimidazol-2-yl)quinoline Reaction2->Final_Product Final_Product->CDK1_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) CDK1_Assay->Cell_Cycle Western_Blot Western Blotting (Cyclin B1 levels) Cell_Cycle->Western_Blot

Caption: Synthetic and evaluation workflow for 4-(1H-benzimidazol-2-yl)quinoline derivatives.

CDK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK1 Regulation G2 G2 Phase M M Phase (Mitosis) G2->M G2/M Transition CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B1 (Active Complex) CDK1->CDK1_CyclinB CyclinB Cyclin B1 CyclinB->CDK1_CyclinB CDK1_CyclinB->G2 Phosphorylates substrates to drive mitosis Inhibitor 4-(1H-benzimidazol-2-yl)quinoline Inhibitor->CDK1_CyclinB Inhibition

Caption: Mechanism of CDK1 inhibition by 4-(1H-benzimidazol-2-yl)quinoline derivatives.

References

Application Notes and Protocols for In-Vivo Antitumor Assay of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in-vivo antitumor assays of 4-(1H-benzimidazol-2-yl)quinoline derivatives. The information compiled is based on preclinical studies of promising lead compounds within this class, offering insights into their therapeutic potential and mechanisms of action.

Overview of 4-(1H-benzimidazol-2-yl)quinoline Derivatives

Substituted 4-(1H-benzimidazol-2-yl)quinolines are a class of heterocyclic compounds that have demonstrated significant potential as anticancer agents. Certain derivatives have been shown to exhibit potent antitumor activity in various cancer cell lines and in-vivo xenograft models. Their mechanism of action often involves the induction of apoptosis through the activation of the p53 tumor suppressor pathway.

Lead Compounds and Corresponding In-Vivo Models

Several derivatives have been identified as having significant in-vivo antitumor efficacy. This document focuses on the experimental data and protocols for the following lead compounds:

  • Compound 5a₃: A 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative.

  • Compound 5d₃: Another 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivative.

  • Compound 3a₁: A 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative.

These compounds have been evaluated in the following human tumor xenograft models in immunocompromised mice:

  • NCI-H460: Human non-small cell lung cancer.

  • BEL-7402: Human hepatocellular carcinoma.

  • HepG2: Human hepatocellular carcinoma.

Quantitative Data Summary

The in-vivo antitumor efficacy of the lead compounds is summarized in the tables below. Tumor growth inhibition is a key metric for assessing the therapeutic potential of these derivatives.

Table 1: In-Vivo Antitumor Activity of Compound 5a₃ in NCI-H460 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
Control (Vehicle)---0[1]
Compound 5a₃ Not SpecifiedNot SpecifiedNot SpecifiedEffective Inhibition [1]

Table 2: In-Vivo Antitumor Activity of Compound 5d₃ in BEL-7402 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
Control (Vehicle)---0[1]
Compound 5d₃ Not SpecifiedNot SpecifiedNot SpecifiedExcellent Antiproliferative Activity [1]

Table 3: In-Vivo Antitumor Activity of Compound 3a₁ in HepG2 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
Control (Vehicle)---0[2]
Compound 3a₁ Not SpecifiedNot SpecifiedNot SpecifiedEffective Inhibition [2]

Note: Specific dosing and quantitative tumor growth inhibition percentages were not available in the cited literature. The descriptions of efficacy are based on the qualitative assessments reported.

Experimental Protocols

The following are detailed protocols for establishing and utilizing human tumor xenograft models to evaluate the in-vivo antitumor activity of 4-(1H-benzimidazol-2-yl)quinoline derivatives.

Cell Culture and Animal Models
  • Cell Lines:

    • NCI-H460 (human non-small cell lung cancer)

    • BEL-7402 (human hepatocellular carcinoma)

    • HepG2 (human hepatocellular carcinoma)

    • All cell lines should be maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO₂.

  • Animals:

    • Female athymic nude mice (BALB/c nude), 4-6 weeks old, are commonly used for xenograft studies.

    • Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature and humidity, and a 12-hour light/dark cycle.

    • All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Tumor Implantation

G cluster_prep Cell Preparation cluster_implant Implantation cluster_treatment Treatment and Monitoring Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Matrigel Wash->Resuspend Inject Subcutaneous Injection Resuspend->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice Treat Administer Compound Randomize->Treat Measure Measure Tumor Volume Treat->Measure Weigh Monitor Body Weight Measure->Weigh Weigh->Measure

Caption: Experimental workflow for in-vivo xenograft assay.

  • Cell Preparation: Harvest logarithmically growing cancer cells and wash them with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 2 x 10⁷ cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: Volume = (length × width²) / 2 .

Compound Administration and Efficacy Evaluation
  • Randomization: Once tumors reach the desired size, randomly assign the mice to treatment and control groups.

  • Drug Preparation: Prepare the 4-(1H-benzimidazol-2-yl)quinoline derivatives in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The control group should receive the vehicle alone.

  • Administration: Administer the compounds to the treatment groups via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.

  • Monitoring:

    • Measure tumor volumes and body weights of the mice every 2-3 days.

    • Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100 .

Signaling Pathway

The antitumor activity of these 4-(1H-benzimidazol-2-yl)quinoline derivatives is primarily mediated through the induction of apoptosis via the p53 signaling pathway.

G Compound 4-(1H-benzimidazol-2-yl)quinoline derivatives p53 p53 Activation Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway.

Mechanistic studies have suggested that these compounds exert their antitumor effects by activating the p53 protein.[1] This activation leads to a cascade of downstream events, including:

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein. Its downregulation promotes cell death.[1]

  • Upregulation of Bax: Bax is a pro-apoptotic protein. Its upregulation also promotes cell death.[1]

  • Mitochondrial Pathway Activation: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1]

These application notes and protocols provide a framework for the in-vivo evaluation of 4-(1H-benzimidazol-2-yl)quinoline derivatives. Researchers should adapt these protocols based on the specific characteristics of their compounds and in compliance with institutional guidelines.

References

Application Notes and Protocols: Molecular Docking of Quinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-benzimidazole hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Molecular docking is a computational technique that plays a crucial role in understanding the potential mechanism of action of these hybrids by predicting their binding orientation and affinity with specific protein targets.[4][5] These application notes provide an overview of the molecular docking studies performed on quinoline-benzimidazole hybrids, summarize key quantitative findings, and offer a detailed protocol for performing similar in silico experiments.

Target Proteins and Biological Activities

Researchers have investigated the interaction of quinoline-benzimidazole hybrids with a variety of protein targets implicated in diseases like cancer and microbial infections. These studies aim to elucidate the structural basis of their biological activity and to guide the design of more potent and selective inhibitors.

Anticancer Activity

Quinoline-benzimidazole hybrids have been evaluated for their cytotoxic effects against several cancer cell lines.[6][7][8] Molecular docking studies have been instrumental in identifying potential protein targets and explaining the observed anti-proliferative activity. For instance, some hybrids have shown inhibitory potential against kinases involved in cancer cell signaling pathways.[8][9][10][11]

Antimicrobial Activity

The antimicrobial potential of these hybrid molecules has also been explored, with studies demonstrating activity against various bacterial and fungal strains.[3][12][13] Docking studies in this context help to understand how these compounds might interfere with essential microbial enzymes or proteins.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on quinoline-benzimidazole hybrids, including their biological activity and molecular docking results.

Table 1: Anticancer Activity and Molecular Docking Data

Compound IDCancer Cell LineIC50 (µM)Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
8k LN18 (glioma)8.9Glycogen Synthase Kinase 3β (GSK-3β)Not Specified-10.8[9]
14c MCF-7 (breast)0.59AromataseNot SpecifiedNot Specified[12]
14e HuT78 (lymphoma)10.86TAO2 Kinase2GCD-140.44[7][10][11]
10d A549 (lung)43.1c-Abl Kinase1IEPNot Specified[8]
10g MCF-7 (breast)59.1c-Abl Kinase1IEPNot Specified[8]
51a Lung Cancer Cell Line0.29TubulinNot SpecifiedNot Specified[1]
11h Leukemia, Breast, Lung, OvarianNano-molar rangeNot SpecifiedNot SpecifiedNot Specified[13]

Table 2: Antimicrobial Activity Data

Compound IDMicroorganismMIC (µg/mL)Reference
14e Various bacteria and fungi16-128[12]
12f, 12c, 12d E. coliSuperior to Gentamicin[13]
8i S. aureusSuperior to Gentamicin[13]
7 S. aureus10[14]
7 B. subtilis, E. coli, X. fragariae20[14]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of quinoline-benzimidazole hybrids with a target protein.

Preparation of the Target Protein Structure
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--). Ensure the selected structure has a co-crystallized ligand or a well-defined active site.

  • Prepare the Protein:

    • Remove water molecules and any heteroatoms that are not relevant to the binding interaction.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • This can be performed using software like AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard.[15]

Preparation of the Ligand (Quinoline-Benzimidazole Hybrid)
  • Create 3D Structure: Draw the 2D structure of the quinoline-benzimidazole hybrid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation. This can be done using force fields like MMFF94 or AM1.

  • Assign Charges and Torsion Angles: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand. This is a crucial step for flexible docking and can be done using software like AutoDockTools.

Molecular Docking Procedure
  • Grid Box Definition: Define the binding site on the target protein by creating a grid box that encompasses the active site. The grid box dimensions should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Choose an appropriate docking algorithm. Commonly used algorithms include Genetic Algorithm, Lamarckian Genetic Algorithm, and Monte Carlo methods.[16][17]

  • Running the Docking Simulation:

    • Software like AutoDock, Vina, or GOLD can be used to perform the docking calculations.[17]

    • The software will explore different conformations and orientations of the ligand within the protein's active site and score them based on a scoring function.

Analysis of Docking Results
  • Binding Affinity: The primary quantitative result is the binding affinity (or docking score), usually expressed in kcal/mol. A more negative value indicates a more favorable binding interaction.

  • Binding Pose and Interactions: Visualize the docked poses of the ligand in the protein's active site using molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio).

  • Analyze Interactions: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway Ligand Quinoline-Benzimidazole Hybrid Receptor Receptor Tyrosine Kinase (e.g., c-Abl) Ligand->Receptor Inhibition Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion Inhibition->Downstream Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of a quinoline-benzimidazole hybrid on a receptor tyrosine kinase.

Experimental Workflow Diagram

Molecular_Docking_Workflow Start Start Prep_Protein 1. Protein Preparation (PDB) Start->Prep_Protein Prep_Ligand 2. Ligand Preparation (Quinoline-Benzimidazole Hybrid) Start->Prep_Ligand Grid 3. Grid Box Generation Prep_Protein->Grid Docking 4. Molecular Docking (e.g., AutoDock) Prep_Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for performing molecular docking studies.

References

Application Notes and Protocols: Development of Anti-HCV Agents from 4-(1H-benzimidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of effective direct-acting antiviral (DAA) agents is a key strategy in combating this disease. The HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a crucial enzyme for viral replication and a prime target for antiviral drug development. The benzimidazole scaffold has emerged as a privileged structure in the design of potent and selective NS5B inhibitors. This document provides detailed application notes and experimental protocols for the development and evaluation of anti-HCV agents derived from the 4-(1H-benzimidazol-2-yl)aniline core structure. While specific biological activity data for direct derivatives of 4-(1H-benzimidazol-2-yl)aniline is not extensively published, this guide utilizes data from closely related and well-characterized benzimidazole-based HCV NS5B inhibitors to provide a comprehensive framework for research and development.

Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase

Benzimidazole derivatives have been identified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, these benzimidazole-based compounds act as allosteric inhibitors.[1][2] They bind to a distinct site on the enzyme, away from the catalytic center, inducing a conformational change that ultimately inhibits the polymerase's function.[1][2] Specifically, many benzimidazole inhibitors target a region known as the "thumb pocket I" of the NS5B polymerase.[3] This binding event interferes with the initiation of RNA synthesis, preventing the formation of the replication complex.[2][4]

Below is a diagram illustrating the proposed mechanism of action.

HCV_NS5B_Inhibition cluster_0 HCV Replication Cycle cluster_1 Inhibition by Benzimidazole Derivative HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5B_Polymerase NS5B Polymerase (Active Conformation) Polyprotein->NS5B_Polymerase Proteolytic Processing Replication_Complex Replication Complex (RNA Synthesis) NS5B_Polymerase->Replication_Complex Binds Viral RNA Inactive_NS5B NS5B Polymerase (Inactive Conformation) NS5B_Polymerase->Inactive_NS5B New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Benzimidazole_Inhibitor 4-(1H-benzimidazol-2-yl)aniline Derivative Benzimidazole_Inhibitor->NS5B_Polymerase Allosteric Binding (Thumb Pocket I) Inactive_NS5B->Replication_Complex Inhibition of Complex Formation

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase by benzimidazole derivatives.

Data Presentation: In Vitro Activity of Representative Benzimidazole Derivatives

The following tables summarize the in vitro anti-HCV activity and cytotoxicity of representative benzimidazole-based NS5B inhibitors. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Anti-HCV Replicon Activity of Benzimidazole Derivatives

Compound IDStructureReplicon GenotypeEC50 (µM)Reference
B5 2-aminobenzimidazole derivativeJFH10.91 (±0.64)[5]
Compound 1 2-[(4-diarylmethoxy)phenyl]-benzimidazole1b>10[6]
Compound with EC50 of 1.7 µM Benzimidazole derivative1b1.7[7]
Compound 11a Triphenyl linked benzimidazole1b0.000026[8]
Compound 8c N-Phenethyl-2-phenylbenzo[4][7] oxazole-5-carboxamideHuh 5-2 cells24.5 µg/mL[9]

Table 2: HCV NS5B Polymerase Inhibitory Activity and Cytotoxicity of Benzimidazole Derivatives

Compound IDNS5B IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
B5 Not ReportedNot ReportedNot Reported[5]
Compound 1 Not Reported>10Not Reported[6]
Compound with EC50 of 1.7 µM Not ReportedNot ReportedNot Reported[7]
Compound 11a Not Reported>100>4,000,000[8]
Compound 13g Not Reported55013.7[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful evaluation of anti-HCV agents. The following sections provide step-by-step methodologies for key in vitro assays.

Protocol 1: HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for evaluating the antiviral activity of compounds against HCV RNA replication in a biologically relevant context.

Objective: To determine the 50% effective concentration (EC50) of a test compound in inhibiting HCV RNA replication in a human hepatoma cell line (Huh-7) harboring an HCV subgenomic replicon.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for quantifying HCV RNA (e.g., Luciferase assay kit if the replicon contains a luciferase reporter, or reagents for qRT-PCR)

  • Plate reader (for luciferase assay) or qRT-PCR instrument

Workflow Diagram:

HCV_Replicon_Assay_Workflow Seed_Cells Seed Huh-7 replicon cells in 96-well plates Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h (37°C, 5% CO2) Add_Compound->Incubate_72h Quantify_Replication Quantify HCV replication (e.g., Luciferase assay or qRT-PCR) Incubate_72h->Quantify_Replication Data_Analysis Calculate EC50 value Quantify_Replication->Data_Analysis

Caption: Workflow for the HCV subgenomic replicon assay.

Procedure:

  • Cell Seeding:

    • Culture Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[11]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • For Luciferase Reporter Replicons:

      • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • For qRT-PCR:

      • Extract total RNA from the cells.

      • Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the level of HCV RNA. Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on the host cell line (e.g., Huh-7).

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells Seed Huh-7 cells in 96-well plates Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72h (37°C, 5% CO2) Add_Compound->Incubate_72h Add_MTT Add MTT solution and incubate for 2-4h Incubate_72h->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate CC50 value Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO only) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the plates for the same duration as the replicon assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Conclusion

The 4-(1H-benzimidazol-2-yl)aniline scaffold represents a promising starting point for the development of novel anti-HCV agents targeting the NS5B polymerase. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, evaluate, and optimize derivatives of this core structure. By following these methodologies, researchers can effectively characterize the antiviral potency and cytotoxicity of new chemical entities, paving the way for the discovery of next-generation therapies for hepatitis C.

References

Application Notes and Protocols: Synthesis and Antiproliferative Screening of Quinoline-Benzimidazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinoline-benzimidazole hybrids and the subsequent screening of their antiproliferative activity. These hybrid molecules are of significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3][4] The methodologies outlined below are based on established synthetic routes and standardized screening assays.

Data Presentation: Antiproliferative Activity of Quinoline-Benzimidazole Hybrids

The following table summarizes the in vitro antiproliferative activity of selected quinoline-benzimidazole hybrids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM).

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 9 Leukemia, Colon, Melanoma, Renal, Breast Cancer Cell LinesSignificant Inhibition[5]
Compound 8k LN18 (Glioma)8.9[6]
Compound 8k C6 (Glioma)3.87[6]
Hybrid 14e Hut78 (T-cell lymphoma)10.86[7]
Hybrid 15a-c Hut78 (T-cell lymphoma)3.98 - 7.88[7]
Hybrid 15a-c HL-60 (Acute promyelocytic leukemia)1.21 - 11.63[7]
Hybrid 15a-c THP-1 (Acute monocytic leukemia)1.65 - 4.66[7]
Compound 11h Various Cancer Cell LinesNanomolar Range[8]
p-hydroxy derivative 13 Various Cancer Cell Lines1.45 - 4.25[9]
N-methyl derivative 19 Various Cancer Cell Lines1.45 - 4.25[9]
Benzothiazole 53 Various Cancer Cell Lines1.2 - 2.0[9]
Hybrid 5d, 8d, 12d Leukemia and Lymphoma Cells0.4 - 8[10]
Compound 6f MCF-7 (Breast Cancer)1.87[11]

Experimental Protocols

I. General Synthesis of Quinoline-Benzimidazole Hybrids

A common and effective method for the synthesis of these hybrids involves the condensation of a quinoline derivative with a substituted o-phenylenediamine.[12][13] Another prevalent strategy utilizes click chemistry to link the quinoline and benzimidazole moieties via a triazole linker.[6][7][14] Below is a generalized protocol that can be adapted based on the specific target molecule.

A. Synthesis via Condensation Reaction

This protocol outlines the one-pot synthesis of 3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one derivatives from 2-chloroquinoline-3-carbaldehyde and aromatic o-diamines.[12]

Materials:

  • 2-chloroquinoline-3-carbaldehyde

  • Substituted aromatic o-diamine

  • Amberlyst®-15

  • Aqueous acetic acid (70%)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 mmol), the corresponding o-diamine (1 mmol), and Amberlyst®-15 (20% w/w).

  • Add 70% aqueous acetic acid (3 mL) to the mixture.

  • Stir the reaction mixture at reflux for 1-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the Amberlyst®-15 catalyst. Wash the catalyst with fresh acetic acid (1 mL).

  • Combine the filtrates and concentrate under reduced pressure to approximately one-third of the original volume.

  • Collect the resulting solid precipitate by filtration and wash with a 1:1 mixture of acetic acid and water (2 x 2 mL).

  • Further purification is typically not required for the obtained product.

B. Synthesis via Click Chemistry

This approach involves the copper-catalyzed cycloaddition of an azide-functionalized quinoline with an alkyne-functionalized benzimidazole (or vice-versa) to form a 1,2,3-triazole linker.[7][14]

Materials:

  • Azide-functionalized quinoline derivative

  • Alkyne-functionalized benzimidazole derivative

  • Sodium ascorbate

  • Copper(II) sulfate (CuSO4)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the azide-functionalized quinoline (1 mmol) and alkyne-functionalized benzimidazole (1 mmol) in DMF in a round-bottom flask.

  • Add sodium ascorbate and CuSO4 to the solution.

  • Stir the reaction mixture at 65 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography or recrystallization.

II. Antiproliferative Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.[14][15]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds (quinoline-benzimidazole hybrids) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Synthetic Workflow for Quinoline-Benzimidazole Hybrids

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization A Quinoline Precursor C Chemical Reaction (e.g., Condensation, Click Chemistry) A->C B Benzimidazole Precursor B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Characterization (NMR, Mass Spectrometry) D->E F Quinoline-Benzimidazole Hybrid E->F

Caption: General workflow for the synthesis of quinoline-benzimidazole hybrids.

Antiproliferative Activity Screening Workflow

G A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat cells with Quinoline-Benzimidazole Hybrids B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve Formazan F->G H Measure Absorbance G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT-based antiproliferative activity assay.

Potential Signaling Pathway Modulation

Quinoline-benzimidazole hybrids have been shown to induce apoptosis and cause cell cycle arrest, potentially through the inhibition of kinases such as TAO2.[15]

G A Quinoline-Benzimidazole Hybrid B Kinase Inhibition (e.g., TAO2) A->B C Disruption of Microtubule Polymerization A->C D Cell Cycle Arrest (G2/M Phase) B->D E Induction of Apoptosis B->E C->D F Inhibition of Cell Proliferation D->F E->F

Caption: Putative signaling pathways affected by quinoline-benzimidazole hybrids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one?

A1: The most frequently employed method is the condensation reaction between a 2-substituted-quinoline-3-carbaldehyde (often 2-chloroquinoline-3-carbaldehyde) and an o-phenylenediamine derivative. This reaction is typically carried out under reflux in a suitable solvent.

Q2: What are the typical starting materials for this synthesis?

A2: The key precursors are generally:

  • 2-Chloroquinoline-3-carbaldehyde: This provides the quinolinone backbone.

  • o-Phenylenediamine (or its derivatives): This diamine is essential for forming the benzimidazole ring.

Q3: Can this synthesis be performed in a one-pot reaction?

A3: Yes, one-pot syntheses have been successfully developed. These methods often involve the direct reaction of 2-chloroquinolin-3-carbaldehyde with an aromatic o-diamine in a suitable solvent system, sometimes with the aid of a catalyst to improve reaction speed and yield.

Q4: What are the common applications of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives?

A4: These compounds have garnered significant interest in drug discovery and development due to their wide range of biological activities. They are particularly investigated as potential antitumor agents.[1][2] Mechanistic studies have shown that some derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[1][2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction * Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider extending the reaction time. * Temperature Optimization: Ensure the reaction is maintained at the optimal temperature, typically reflux. For some substrates, a higher boiling point solvent might be necessary to drive the reaction to completion.
Suboptimal Catalyst * Catalyst Choice: If using a catalyst (e.g., Amberlyst®-15 for one-pot synthesis), ensure it is active and used in the correct proportion. For some reactions, an acid catalyst may be beneficial. * Catalyst Deactivation: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
Poor Quality Starting Materials * Purity Check: Verify the purity of your 2-chloroquinoline-3-carbaldehyde and o-phenylenediamine. Impurities can lead to side reactions and lower yields. * Proper Storage: Ensure starting materials are stored under appropriate conditions to prevent degradation.
Issue 2: Formation of Byproducts and Purification Challenges
Possible Cause Troubleshooting Steps
Side Reactions of o-phenylenediamine * Inert Atmosphere: o-Phenylenediamine can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. * Controlled Addition: In some cases, slow, portion-wise addition of the o-phenylenediamine can help to control the reaction and minimize byproduct formation.
Formation of Tar-like Substances * Temperature Control: Excessively high temperatures can lead to polymerization and the formation of tar. Maintain a controlled and consistent reflux temperature. * Solvent Choice: The choice of solvent can influence the formation of byproducts. Consider screening different solvents to find one that minimizes side reactions.
Difficulty in Product Isolation * Precipitation: The product often precipitates from the reaction mixture upon cooling. If not, pouring the cooled reaction mixture into ice-water can induce precipitation.[3] * Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to remove impurities. * Column Chromatography: For challenging purifications, silica gel column chromatography can be employed to isolate the desired product.[3]

Experimental Protocols

General Protocol for the Synthesis of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline

This protocol is adapted from a reported synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol.

  • Addition of Reactant: Add o-phenylenediamine (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 90°C) and maintain for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled solution into ice-water.

  • Isolation: Collect the resulting precipitate by filtration, wash it several times with water, and dry thoroughly.

Quantitative Data

The following table summarizes reported yields for the synthesis of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one and its 2-chloro precursor under different conditions.

Starting MaterialsSolventCatalyst/AdditiveReaction TimeTemperatureYield (%)Reference
2-chloroquinoline-3-carbaldehyde, o-phenylenediamineMethanolNone4 hReflux (90°C)52[3]
2-chloroquinoline-3-carbaldehyde, various o-diamines70% aq. Acetic AcidAmberlyst®-151-4 hRefluxNot specified

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-chloroquinoline- 3-carbaldehyde in Methanol start->dissolve add_opd Add o-phenylenediamine dissolve->add_opd reflux Reflux at 90°C for 4h add_opd->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Filter Precipitate precipitate->filter wash_dry Wash with Water and Dry filter->wash_dry end End Product wash_dry->end

Caption: A generalized experimental workflow for the synthesis of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline.

Troubleshooting Logic

troubleshooting_low_yield start Low Product Yield check_reaction Is the reaction complete? (Check TLC) start->check_reaction check_temp Is the temperature optimal? check_reaction->check_temp Yes extend_time Extend reaction time check_reaction->extend_time No check_sm Are starting materials pure? check_temp->check_sm Yes optimize_temp Optimize temperature/ change solvent check_temp->optimize_temp No purify_sm Purify starting materials check_sm->purify_sm No solution Yield Improved check_sm->solution Yes extend_time->solution optimize_temp->solution purify_sm->solution

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.

Apoptosis Signaling Pathway

apoptosis_pathway compound 3-(1H-benzimidazol-2-yl) quinolin-2(1H)-one Derivative p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax ros ROS Generation compound->ros p53->bax mitochondria Mitochondrial Dysfunction bcl2->mitochondria bax->mitochondria ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway induced by 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one derivatives.[2]

References

Improving the selectivity of benzimidazole-quinoline based metal ion sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzimidazole-quinoline based metal ion sensors. Our goal is to help you overcome common experimental challenges and improve the selectivity and performance of your sensors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

1. Issue: Low or No Fluorescence Signal Upon Addition of the Target Metal Ion.

Potential Cause Troubleshooting Steps
Incorrect pH The fluorescence of many sensors is pH-dependent. Protonation or deprotonation of the quinoline or benzimidazole nitrogen atoms can quench fluorescence.[1] Determine the optimal pH range for your sensor by performing a pH titration experiment. Ensure your buffered solutions are within this range.
Photoinduced Electron Transfer (PET) In the unbound state, PET from the benzimidazole nitrogen atoms to the quinoline fluorophore can quench fluorescence.[1][2][3] Successful complexation with the target ion should inhibit PET, leading to a "turn-on" response. If no signal is observed, the binding affinity might be too low in the chosen solvent system.
Sensor Degradation The sensor molecule may be unstable under your experimental conditions (e.g., exposure to light, incompatible solvent). Protect the sensor from prolonged light exposure. Verify the integrity of your sensor using techniques like NMR or mass spectrometry.
Incorrect Excitation/Emission Wavelengths Ensure you are using the correct excitation and emission wavelengths for your specific sensor-metal complex. These can be determined by running excitation and emission scans on a spectrofluorometer.
Solvent Effects The polarity of the solvent can influence the photophysical properties of the sensor and its binding affinity for the metal ion. Test the sensor's performance in a range of solvents with varying polarities.

2. Issue: Poor Selectivity - Sensor Responds to Multiple Metal Ions.

Potential Cause Troubleshooting Steps
Interference from Similar Ions Metal ions with similar properties (e.g., Zn²⁺, Cd²⁺, and Hg²⁺) can cause cross-reactivity.[1][2] To improve selectivity, consider modifying the chelating moiety of the sensor. Introducing harder or softer donor atoms can tune the binding preference according to Pearson's Hard and Soft Acids and Bases (HSAB) principle.[1][4]
Formation of Different Stoichiometry Complexes The sensor might form complexes with different metal ions in varying ratios, leading to different fluorescence responses. Determine the stoichiometry of the sensor-metal complex using a Job plot analysis.[1][2][4]
Non-specific Quenching Some metal ions, particularly transition metals with partially filled d-orbitals, can quench fluorescence through electron transfer, a process that is not always selective.[5][6] To mitigate this, a masking agent can sometimes be used to selectively bind the interfering ion.
Broad pH Optimum If the optimal pH range for your target ion overlaps with that of interfering ions, consider narrowing the working pH range to a value where the affinity for the target ion is maximized and for interfering ions is minimized.

3. Issue: Inconsistent or Irreproducible Results.

Potential Cause Troubleshooting Steps
Trace Metal Contamination Glassware and solvents can be a source of trace metal contamination, leading to high background signals or inconsistent results. Use metal-free labware and high-purity solvents. Pre-wash glassware with a chelating agent like EDTA.
Fluctuating Experimental Conditions Temperature and pH can significantly affect binding constants and fluorescence intensity.[7] Maintain strict control over these parameters throughout your experiments.
Sensor Aggregation At higher concentrations, sensor molecules may aggregate, leading to changes in their photophysical properties. Perform experiments at concentrations where the sensor is fully solvated. The absorbance vs. concentration plot should be linear in this range (verifying Beer-Lambert law).
Photobleaching Prolonged exposure to the excitation light source can cause the fluorophore to photobleach, resulting in a decrease in fluorescence intensity over time. Minimize exposure time and use the lowest effective excitation intensity.

Frequently Asked Questions (FAQs)

Q1: How can I improve the selectivity of my benzimidazole-quinoline sensor for a specific metal ion?

A1: Improving selectivity often involves structural modification of the sensor. Consider the following strategies:

  • Modify the Chelating Pocket: The size and geometry of the binding site are crucial. Introducing steric hindrance can prevent the binding of larger or smaller interfering ions.

  • Tune Electronic Properties: Adding electron-donating or electron-withdrawing groups to the benzimidazole or quinoline rings can alter the electron density of the donor atoms, thereby tuning the affinity for specific metal ions.

  • Incorporate Additional Binding Sites: The introduction of other heteroatoms like sulfur or oxygen can enhance chelation abilities and favor the complexation of certain metal ions over others based on the HSAB principle.[1][2][4]

Q2: What is the typical signaling mechanism for these types of sensors?

A2: The most common signaling mechanisms are:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of the metal ion restricts intramolecular rotation and vibrations, which are non-radiative decay pathways. This leads to an increase in fluorescence quantum yield.[1][2][3]

  • Inhibition of Photoinduced Electron Transfer (PET): In the free sensor, fluorescence is quenched by electron transfer from the electron-rich benzimidazole part to the excited quinoline fluorophore. Metal ion binding lowers the energy of the lone pair electrons on the donor atoms, inhibiting PET and "turning on" the fluorescence.[1][2][3][8]

  • Intramolecular Charge Transfer (ICT): Metal ion binding can alter the electronic distribution in the molecule, leading to a change in the ICT character of the excited state. This can result in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1][2]

Q3: How do I determine the binding constant (Ka) and stoichiometry of my sensor-metal complex?

A3:

  • Binding Constant (Ka): This can be determined by fluorescence titration. You incrementally add the metal ion to a solution of the sensor and measure the fluorescence intensity at each step. The data can then be fitted to a binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 complex, to calculate the association constant.[3]

  • Stoichiometry: The binding ratio between the sensor and the metal ion is typically determined using the continuous variation method, also known as a Job plot.[1][2][4] You prepare a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant. The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex.

Q4: Can I use my sensor in aqueous or biological media?

A4: This depends on the solubility and stability of your sensor. Many organic sensors have limited water solubility. To use them in aqueous or biological systems, you might need to:

  • Incorporate water-solubilizing groups (e.g., sulfonate, carboxylate) into the sensor structure.

  • Use a co-solvent system (e.g., water/methanol or water/DMSO), but be mindful that this can affect the binding properties.[1]

  • Encapsulate the sensor in a water-soluble matrix like a nanoparticle or a liposome.

  • It is also crucial to evaluate the sensor's response in the presence of biologically relevant ions and at physiological pH.[1]

Quantitative Data Summary

Table 1: Selectivity of Benzimidazole-Quinoline Sensor L1 for Zn²⁺

Interfering IonMolar Equivalents AddedObserved Effect on Zn²⁺ FluorescenceReference
Ba²⁺, Ca²⁺, Co²⁺, K⁺10No significant effect[4]
Na⁺, Ni²⁺10Negligible quenching[4]
Cd²⁺, Hg²⁺10No interference[4]
Al³⁺, Cu²⁺10Strong quenching[4]

Table 2: Performance Characteristics of Selected Benzimidazole-Quinoline Sensors

SensorTarget IonDetection Limit (M)Stoichiometry (Sensor:Metal)Signaling MechanismReference
L1Zn²⁺1.76 x 10⁻⁷1:1CHEF, PET Inhibition[1][2][4]
DQBM-BCo²⁺3.56 x 10⁻⁶1:2PET[8]

Experimental Protocols

1. Protocol for Fluorescence Titration to Determine Binding Affinity

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the benzimidazole-quinoline sensor (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂, 10 mM) in the same solvent or in deionized water.

  • Sample Preparation:

    • In a series of cuvettes, add a fixed amount of the sensor stock solution to reach the desired final concentration (e.g., 30 µM) in a final volume of 3 mL.[3]

    • Gradually add increasing equivalents of the metal ion stock solution to each cuvette.

    • Ensure the total volume is the same in all cuvettes by adding the appropriate amount of solvent.

  • Measurement:

    • Gently mix the solutions and allow them to equilibrate for a few seconds.

    • Measure the fluorescence emission spectrum for each sample using a spectrofluorometer at the predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • Use a suitable binding model (e.g., Benesi-Hildebrand for 1:1 binding) to calculate the association constant (Ka).

2. Protocol for Job Plot Analysis to Determine Stoichiometry

  • Preparation of Equimolar Stock Solutions:

    • Prepare stock solutions of the sensor and the metal ion at the same concentration (e.g., 30 µM) in the chosen solvent.[2]

  • Sample Preparation:

    • Prepare a series of solutions by mixing the sensor and metal ion stock solutions in varying volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant (e.g., 3 mL).[2] This creates a range of mole fractions for the sensor from 0 to 1.

  • Measurement:

    • After a brief equilibration period, measure the fluorescence intensity of each solution at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity against the mole fraction of the sensor.

    • The mole fraction at which the maximum fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Visualizations

Signaling_Pathway cluster_free Free Sensor State cluster_bound Metal-Bound State Sensor Benzimidazole-Quinoline (Ground State) Excited_Sensor Excited Sensor* (Fluorescence Quenched) Sensor->Excited_Sensor Absorption Excited_Sensor->Sensor Non-radiative decay PET PET Occurs Complex Sensor-Metal Complex (Ground State) Excited_Complex Excited Complex* (Fluorescence ON) Complex->Excited_Complex Absorption Fluorescence Fluorescence Emission Excited_Complex->Fluorescence Excitation Excitation Light (hν) Excitation->Sensor Excitation->Complex Metal Metal Ion Fluorescence->Complex Emission (hν') SensorMetal SensorMetal SensorMetal->Complex Binding

Caption: Turn-on fluorescence mechanism via inhibition of PET.

Experimental_Workflow cluster_synthesis Sensor Development cluster_testing Performance Testing cluster_analysis Data Analysis Synthesis Synthesize Sensor Purification Purify & Characterize (NMR, MS) Synthesis->Purification Stock_Prep Prepare Stock Solutions (Sensor & Metal Ions) Purification->Stock_Prep pH_Opt pH Optimization Stock_Prep->pH_Opt Selectivity_Test Selectivity Screening (vs. Interfering Ions) pH_Opt->Selectivity_Test Titration Fluorescence Titration Selectivity_Test->Titration Job_Plot Job Plot Analysis Titration->Job_Plot Ka_Calc Calculate Binding Constant (Ka) Titration->Ka_Calc LOD_Calc Calculate Limit of Detection (LOD) Titration->LOD_Calc Stoich_Det Determine Stoichiometry Job_Plot->Stoich_Det Troubleshooting_Logic Start Experiment Start Problem Poor Selectivity? Start->Problem Check_pH Verify/Optimize pH Problem->Check_pH Yes Success Selective Sensor Problem->Success No Check_Interference Run Competition Experiment Check_pH->Check_Interference Modify_Sensor Structural Modification (Chelator, Electronics) Check_Interference->Modify_Sensor Interference Observed Use_Masking Use Masking Agent Check_Interference->Use_Masking Modify_Sensor->Success Use_Masking->Success

References

Technical Support Center: Overcoming Solubility Challenges of 4-(1H-benzimidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(1H-benzimidazol-2-yl)quinoline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 4-(1H-benzimidazol-2-yl)quinoline?

A1: The low aqueous solubility of 4-(1H-benzimidazol-2-yl)quinoline is primarily attributed to its molecular structure. The presence of multiple aromatic rings (a benzimidazole and a quinoline ring system) results in a rigid, planar structure with a significant hydrophobic surface area. This hydrophobicity makes it difficult for the molecule to favorably interact with polar water molecules, leading to poor dissolution.

Q2: What are the initial steps I should take to try and dissolve 4-(1H-benzimidazol-2-yl)quinoline in an aqueous buffer?

A2: For initial attempts at solubilization, it is recommended to start with simple and common laboratory techniques. These include:

  • pH Adjustment: As 4-(1H-benzimidazol-2-yl)quinoline has basic nitrogen atoms, adjusting the pH of the aqueous medium to an acidic range (e.g., pH 2-4) can protonate the molecule, increasing its polarity and potentially its solubility.[][2]

  • Use of Co-solvents: Employing a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby enhancing the solubility of the hydrophobic compound.[][3] Common co-solvents to consider are DMSO, ethanol, and polyethylene glycol (PEG).

  • Heating and Agitation: Gently heating the solution while stirring can increase the kinetic energy of both the solvent and solute molecules, which can facilitate the dissolution process. However, be cautious of potential compound degradation at elevated temperatures.

Q3: Are there more advanced techniques available if the initial methods are unsuccessful?

A3: Yes, if basic methods do not yield the desired concentration, several advanced formulation strategies can be employed. These techniques are designed to significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs.[4][5][6][7] Key approaches include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8][9][10] When exposed to an aqueous medium, the carrier dissolves, releasing the drug as fine, amorphous particles with a high surface area, which enhances dissolution.[8]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12][13] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13][14]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[15][16][17] The increased surface area leads to a higher dissolution velocity and saturation solubility.[15][16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution after initial dissolution with a co-solvent upon further dilution with aqueous buffer. The concentration of the co-solvent has dropped below the level required to maintain solubility.1. Increase the initial concentration of the co-solvent in the final solution. 2. Investigate the use of a different co-solvent or a combination of co-solvents. 3. Consider using a surfactant to stabilize the dissolved compound.
Adjusting the pH leads to salt formation and precipitation. The counter-ion from the acid used for pH adjustment is forming an insoluble salt with the protonated 4-(1H-benzimidazol-2-yl)quinoline.1. Try a different acid for pH adjustment (e.g., HCl, citric acid, tartaric acid). 2. Carefully control the final pH to find a balance between protonation and salt precipitation.
The prepared solid dispersion does not show a significant improvement in dissolution rate. 1. The drug is not in an amorphous state within the carrier. 2. The chosen carrier is not suitable for the drug. 3. The drug-to-carrier ratio is not optimal.1. Confirm the amorphous state using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). 2. Experiment with different hydrophilic carriers (e.g., PVP, PEG, HPMC). 3. Prepare solid dispersions with varying drug-to-carrier ratios to find the optimal formulation.
Formation of a cyclodextrin inclusion complex is inefficient. 1. The chosen cyclodextrin cavity size is not appropriate for the drug molecule. 2. The method of complexation is not optimal.1. Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD). 2. Try different preparation methods such as kneading, co-evaporation, or freeze-drying.[11]

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral to slightly basic pH).

  • Sample Preparation: Add an excess amount of 4-(1H-benzimidazol-2-yl)quinoline to a fixed volume of each buffer in separate vials.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) and a common solvent in which both the drug and the carrier are soluble (e.g., methanol or ethanol).

  • Dissolution: Dissolve a specific ratio of 4-(1H-benzimidazol-2-yl)quinoline and the carrier in the chosen solvent. Common ratios to test are 1:1, 1:2, and 1:5 (drug:carrier by weight).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion and pulverize it into a fine powder. Characterize the solid dispersion for its amorphous nature and dissolution properties.

Protocol 3: Formation of a Cyclodextrin Inclusion Complex by Kneading Method
  • Molar Ratio Selection: Determine the desired molar ratio of 4-(1H-benzimidazol-2-yl)quinoline to the selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Drug Addition: Gradually add the drug to the cyclodextrin paste while continuously triturating (kneading) with a pestle.

  • Kneading: Continue the kneading process for a specified time (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start 4-(1H-benzimidazol-2-yl)quinoline pH pH Adjustment start->pH Apply cosolvent Co-solvents start->cosolvent Apply solid_dispersion Solid Dispersion start->solid_dispersion Apply cyclodextrin Cyclodextrin Complexation start->cyclodextrin Apply nanosuspension Nanosuspension start->nanosuspension Apply analysis Solubility & Dissolution Testing (UV-Vis, HPLC) pH->analysis cosolvent->analysis solid_dispersion->analysis cyclodextrin->analysis nanosuspension->analysis end Aqueous Solution for Further Experiments analysis->end Successful Formulation

Caption: Workflow for selecting a solubility enhancement method.

signaling_pathway_analogy cluster_drug Drug Properties cluster_barrier Solubility Barrier cluster_strategies Enhancement Strategies cluster_outcome Desired Outcome drug 4-(1H-benzimidazol-2-yl)quinoline (Poorly Soluble) barrier Low Aqueous Solubility drug->barrier encounters strategy1 pH Adjustment (Protonation) drug->strategy1 ionizable strategy2 Cyclodextrin (Encapsulation) drug->strategy2 hydrophobic strategy3 Solid Dispersion (Amorphous Form) drug->strategy3 crystalline outcome Enhanced Dissolution & Bioavailability strategy1->outcome strategy2->outcome strategy3->outcome

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Quinoline-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinoline-based fluorescent sensors. Our goal is to help you overcome common experimental challenges and enhance the fluorescence quantum yield of your sensors.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with quinoline-based sensors.

Issue 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

CauseRecommended Action
Incorrect Wavelengths Verify that the excitation and emission wavelengths on your fluorometer are set to the optimal values for your specific quinoline-based sensor. It is always best practice to run an initial scan to determine the peak excitation and emission wavelengths in your experimental buffer system.[1]
Low Probe Concentration The concentration of your sensor may be too low for a detectable signal. Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing inner filter effects.[1]
Suboptimal pH The fluorescence of many quinoline-based probes is pH-sensitive.[2] Check the pH of your experimental buffer and perform a pH titration to understand the fluorescence profile of your sensor. Ensure the buffer pH remains stable throughout your experiment.[1]
Instrument Settings Improper fluorometer settings can lead to poor signal detection. Optimize parameters such as slit widths, integration time, and detector gain.
Solvent Effects The polarity of the solvent can significantly impact the quantum yield.[3][4] In some "push-pull" type probes, polar solvents can quench fluorescence.[3] Consider testing your sensor in a range of solvents with varying polarities to find the optimal environment.
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)

Possible Causes & Solutions

CauseRecommended Action
Photodegradation Continuous exposure to high-intensity excitation light can lead to the degradation of the fluorophore. Reduce the excitation light intensity or the exposure time.
Reactive Species The presence of dissolved oxygen or metal ions in the buffer can accelerate photobleaching. De-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[1] If metal ions are not the target of your study, consider adding a chelating agent like EDTA.[1]
Inherent Instability Some molecular structures are more prone to photobleaching. If possible, consider alternative quinoline derivatives with more rigid structures, as rigidity can enhance photostability and quantum yield.[5]
Lack of Protective Agents The addition of commercially available anti-photobleaching agents to your buffer can significantly reduce the rate of photobleaching, provided they are compatible with your assay.[1]
Issue 3: Inconsistent Results and High Variability Between Replicates

Possible Causes & Solutions

CauseRecommended Action
Probe Aggregation At higher concentrations, quinoline-based sensors can aggregate, leading to self-quenching and inconsistent fluorescence signals.[1] Lower the working concentration of the probe. The addition of a small amount of a non-ionic surfactant (e.g., Triton X-100) may help prevent aggregation, but ensure it does not interfere with your experiment.[1]
Temperature Fluctuations Variations in temperature can affect the fluorescence intensity by altering the frequency of molecular collisions.[5] Ensure your experiments are conducted at a constant and controlled temperature.
Viscosity Changes Changes in the viscosity of the medium can also impact the fluorescence by affecting the rate of non-radiative decay processes.[5] Maintain a consistent buffer composition and temperature to ensure constant viscosity.
Contamination Contaminants in your sample or buffer can quench fluorescence. Use high-purity solvents and reagents for all your experiments.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about enhancing the fluorescence quantum yield of quinoline-based sensors.

Q1: What is fluorescence quantum yield and why is it important?

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][6][7] A high quantum yield is crucial for the sensitivity and brightness of a fluorescent probe, which is essential for high-quality imaging and detection applications.[3]

Q2: How can I chemically modify a quinoline-based sensor to improve its quantum yield?

The quantum yield of quinoline-based sensors can be enhanced through several chemical modification strategies:

  • Introduce Electron-Donating and Withdrawing Groups: Creating a "push-pull" system with electron-donating groups (e.g., amino groups) and electron-withdrawing groups can enhance intramolecular charge transfer (ICT), which is often a key process for fluorescence.[2][3]

  • Increase Structural Rigidity: Flexible parts of a molecule can dissipate energy through vibrations and rotations, which is a non-radiative decay pathway that competes with fluorescence.[3][5] Increasing the rigidity of the molecular structure can suppress these non-radiative processes and enhance the quantum yield.[5]

  • Protonation: The protonation of the nitrogen atom in the quinoline ring can lead to a significant enhancement in fluorescence intensity.[8][9][10] This is because protonation can alter the nature of the excited state, favoring radiative decay.[8]

Q3: What are the common signaling mechanisms in quinoline-based sensors?

Several photophysical mechanisms are often involved in the functioning of quinoline-based sensors:

  • Intramolecular Charge Transfer (ICT): This occurs in molecules with electron-donating and electron-withdrawing groups. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state that is often fluorescent.[11][12]

  • Photoinduced Electron Transfer (PET): In some sensor designs, a receptor is attached to the fluorophore. In the "off" state, photoexcitation leads to electron transfer from the receptor to the fluorophore, quenching the fluorescence. Upon binding of an analyte to the receptor, this PET process is inhibited, and fluorescence is "turned on".[13]

  • Twisted Intramolecular Charge Transfer (TICT): In some flexible molecules, a non-fluorescent "twisted" state can be formed in the excited state, providing a non-radiative decay pathway.[3][4] Inhibiting the formation of this TICT state can enhance the quantum yield.

Q4: How do I measure the fluorescence quantum yield of my quinoline-based sensor?

The relative quantum yield is the most common method and is measured by comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.[6][7] The general procedure involves:

  • Preparing a series of dilute solutions of both your sample and the standard. The absorbance of these solutions should be kept below 0.1 to minimize inner filter effects.[6][7]

  • Measuring the absorbance of each solution at the excitation wavelength.

  • Measuring the fluorescence emission spectrum of each solution under identical experimental conditions.

  • Integrating the area under the emission spectrum for each solution.

  • Calculating the relative quantum yield using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]

Experimental Protocols & Data

Protocol: Relative Fluorescence Quantum Yield Measurement

A detailed protocol for measuring the relative fluorescence quantum yield can be found in resources from Edinburgh Instruments and the UCI Department of Chemistry.[6][7]

Key Considerations:

  • Standard Selection: Choose a standard with a known quantum yield and an absorption profile that overlaps with your sample.[6]

  • Solvent: If possible, use the same solvent for both the sample and the standard.[14] If different solvents are used, a correction for the refractive index must be applied.[14]

  • Concentration: Keep the absorbance of all solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[6][7]

  • Instrumentation: Ensure that the experimental settings on the fluorometer are identical for both the sample and the standard measurements.[14]

Quantitative Data: Enhancement of Quinoline Fluorescence by Protonation

The following table summarizes the enhancement in fluorescence quantum yield of different quinoline derivatives upon protonation with various acids.

Quinoline DerivativeAcidQuantum Yield (Native)Quantum Yield (Protonated)Fold Increase
IsoquinolineTrifluoroacetic Acid (TFA)< 1%~50%> 50
AcridineTrifluoroacetic Acid (TFA)< 1%~25%> 25
Benzo[h]quinolineTrifluoroacetic Acid (TFA)15%~40%~2.7

Data adapted from a study on the fluorescence enhancement of quinolines by protonation.[8][10]

Visualizations

Signaling Pathways

G Signaling Pathways in Quinoline-Based Sensors cluster_ict Intramolecular Charge Transfer (ICT) cluster_pet Photoinduced Electron Transfer (PET) cluster_tict Twisted Intramolecular Charge Transfer (TICT) ICT_ground Ground State (D-π-A) ICT_excited Excited State (D+-π-A-) ICT_ground->ICT_excited Excitation ICT_fluorescence Fluorescence ICT_excited->ICT_fluorescence Radiative Decay PET_off Analyte Absent (Fluorescence OFF) PET_on Analyte Bound (Fluorescence ON) PET_off->PET_on Analyte Binding Inhibits PET PET_on->PET_off Analyte Dissociation Restores PET TICT_excited Locally Excited State TICT_state TICT State (Non-fluorescent) TICT_excited->TICT_state Twisting Motion TICT_fluorescence Fluorescence TICT_excited->TICT_fluorescence Radiative Decay TICT_state->TICT_excited Inhibited by Rigidification

Caption: Common signaling mechanisms in quinoline-based fluorescent sensors.

Experimental Workflow

G Workflow for Relative Quantum Yield Measurement prep_solutions Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate calculate Calculate Relative Quantum Yield integrate->calculate G Factors Influencing Quantum Yield cluster_increase Increase Quantum Yield cluster_decrease Decrease Quantum Yield QY Quantum Yield rigidity Increased Rigidity rigidity->QY protonation Protonation protonation->QY push_pull Push-Pull System push_pull->QY aggregation Aggregation aggregation->QY tict TICT Formation tict->QY photobleaching Photobleaching photobleaching->QY quenching Quenching (O2, Ions) quenching->QY

References

Minimizing cytotoxicity of 4-(1H-benzimidazol-2-yl)quinoline derivatives in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-(1H-benzimidazol-2-yl)quinoline derivatives, with a core focus on minimizing cytotoxicity in normal cell lines.

Frequently Asked Questions (FAQs)

Q1: What are 4-(1H-benzimidazol-2-yl)quinoline derivatives and why are they significant? A1: These are hybrid heterocyclic compounds that combine the structural features of both quinoline and benzimidazole. This fusion often results in molecules with a wide range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, making them a significant area of interest in drug discovery.[1][2][3]

Q2: Why is assessing cytotoxicity in normal cell lines critical when working with these compounds? A2: While high cytotoxicity against cancer cells is a desired trait, it is crucial that an anticancer agent shows minimal toxicity to normal, healthy cells to be a viable therapeutic candidate.[4][5] Assessing cytotoxicity in normal cell lines helps determine the compound's selectivity and potential for causing adverse side effects in a clinical setting. A high selectivity index (the ratio of toxicity in normal cells versus cancer cells) is a key indicator of a promising drug candidate.[6][7]

Q3: What are the common mechanisms of cytotoxicity for these derivatives? A3: The cytotoxic effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives against cancer cells often involve inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][8] Mechanistic studies show they can act by up-regulating pro-apoptotic proteins (like Bax), generating reactive oxygen species (ROS), activating caspases, and potentially inhibiting key enzymes like topoisomerase II.[1][8]

Q4: What are "off-target effects" and how do they contribute to toxicity in normal cells? A4: Off-target effects occur when a drug interacts with unintended molecules or pathways in the body.[9] For quinoline derivatives, this can include inhibition of the hERG potassium channel, which may lead to cardiotoxicity, or lysosomotropism, where the basic compounds accumulate in the acidic lysosomes of cells, disrupting normal cellular processes like autophagy.[10][11] These unintended interactions are a major cause of cytotoxicity in healthy cells.

Q5: How can I improve the selectivity of my compound for cancer cells over normal cells? A5: Improving selectivity is a key challenge that can be addressed through rational drug design and structure-activity relationship (SAR) studies.[9][10] Minor structural modifications, such as changing substituents on the quinoline or benzimidazole rings, can significantly alter a compound's binding affinity for its intended target versus off-targets, thereby reducing toxicity in normal cells.[2][11] Another strategy is to exploit differences between cancer and normal cells, such as the acidic tumor microenvironment, for targeted drug delivery.[4]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity in my normal cell line controls, even at low compound concentrations.

  • Possible Cause: Solvent Toxicity

    • Explanation: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at certain concentrations (typically >0.5%).[6]

    • Solution: Always include a "vehicle control" in your experiment, which consists of cells treated with the highest concentration of the solvent used in your compound dilutions. This will help you differentiate between compound-induced and solvent-induced cytotoxicity.[4][6] Ensure the final DMSO concentration is kept low (ideally ≤0.1%).[6]

  • Possible Cause: Cell Line Sensitivity or Health

    • Explanation: The specific "normal" cell line being used might be particularly sensitive to stress.[4] Additionally, cells that are unhealthy, have a high passage number, or are seeded at a suboptimal density can be more susceptible to toxic effects.[6]

    • Solution:

      • Verify Cell Health: Ensure cells have high viability (>95%) before starting an experiment and use cells within a consistent, low passage number range.[6]

      • Optimize Seeding Density: Perform preliminary experiments to determine the optimal cell seeding density for your chosen cell line and assay duration.[4][6]

      • Use Robust Cell Lines: Consider using well-established and robust normal cell lines for comparison, such as murine fibroblasts (L929, NIH-3T3) or human cell lines like HEK-293 and WRL-68.[12][13][14]

  • Possible Cause: Contamination

    • Explanation: Microbial contamination (e.g., mycoplasma) is a common issue in cell culture that can cause non-specific cell death and confound experimental results.[6]

    • Solution: Regularly test your cell lines for mycoplasma contamination. If contamination is detected, discard the culture and start a new one from a frozen, uncontaminated stock.

Issue 2: My cytotoxicity assay results (e.g., IC50 values) are inconsistent and not reproducible.

  • Possible Cause: Experimental Variability

    • Explanation: Inconsistencies in cell seeding, compound preparation, or incubation times can lead to significant variability.[4] Different batches of a synthesized compound may also have variations in purity or potency.[4]

    • Solution:

      • Standardize Protocols: Ensure precise and consistent cell seeding density, compound dilution steps, and incubation times across all experiments.[4]

      • Compound Management: If possible, use the same batch of the compound for a series of related experiments. Always double-check calculations for stock solutions and dilutions.[6]

      • Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can evaporate more quickly. Consider not using the outer wells for experimental samples or ensure proper humidification.

Issue 3: My compound is potent in biochemical assays but shows low activity or high general toxicity in cell-based assays.

  • Possible Cause: Lysosomal Sequestration (Lysosomotropism)

    • Explanation: Many quinoline derivatives are basic compounds that can become protonated and trapped within the acidic environment of lysosomes.[10] This accumulation can lead to off-target cytotoxicity by disrupting lysosomal function and also reduces the effective concentration of the compound at its intended intracellular target.[10]

    • Solution:

      • Predict and Test: Use in silico tools to predict the compound's pKa and cLogP values; compounds with a basic pKa (6.5-11) and cLogP > 2 are more likely to be lysosomotropic.[10] Experimentally, you can use dyes like LysoTracker Red to visualize and quantify lysosomal accumulation.[10]

      • Structural Modification: If lysosomotropism is confirmed, consider structural modifications to reduce the compound's basicity, which can mitigate this effect without necessarily sacrificing on-target activity.[10]

Quantitative Data on Cytotoxicity

The selectivity of a compound is a critical factor. The tables below summarize the cytotoxic activity (IC50/GI50 in µM) of various benzimidazole-quinoline derivatives against cancer cell lines and normal cell lines, illustrating the range of selectivity that can be achieved.

Table 1: Cytotoxicity (GI50, µM) of 7-Chloro-4-aminoquinoline-benzimidazole Hybrids [7]

CompoundNormal Cell Line (MDCK1)Cancer Cell Line (HuT78 - Lymphoma)Selectivity Index (SI)
12a >1004.1>24.4
12b >1005.6>17.9
12c >1004.4>22.7
12d >1003.5>28.5
5d 20.40.451.0

Data extracted from a study on novel hybrids, highlighting compounds with high selectivity for lymphoma cells over normal kidney cells.

Table 2: Cytotoxicity (IC50, µM) of Quinazoline-Triazole-Acetamide Derivatives [12]

CompoundNormal Cell Line (WRL-68)Cancer Cell Line (HCT-116 - Colon)Cancer Cell Line (MCF-7 - Breast)
8a >1005.3312.11
8f >10011.046.87
Doxorubicin Not Specified0.951.03

Data from a 72-hour incubation study. Note that compounds 8a and 8f show potent anticancer activity with limited toxicity against the normal hepatic cell line.

Table 3: Cytotoxicity (IC50, µM) of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one Derivatives [8]

CompoundNormal Cell Line (HL-7702)Cancer Cell Line (NCI-H460 - Lung)Cancer Cell Line (BEL-7402 - Liver)
5a3 >403.2510.26
5d3 >4011.372.18
Cisplatin 10.324.213.65
5-FU 15.626.835.16

This study highlights that most synthesized compounds exhibited much lower cytotoxicity against the HL-7702 normal cell line compared to standard chemotherapeutic agents like cisplatin and 5-FU.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[15][16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include untreated, vehicle, and positive controls.[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4][16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration using non-linear regression.[15]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualized Workflows and Pathways

Cytotoxicity_Assessment_Workflow cluster_0 Initial Screening start Prepare Compound Dilutions & Seed Normal/Cancer Cells treat Treat Cells with Compound (e.g., 48h) start->treat mtt Perform MTT Assay (Assess Cell Viability) treat->mtt ic50 Calculate IC50 & SI mtt->ic50 apoptosis Annexin V/PI Staining (Flow Cytometry) ic50->apoptosis caspase Caspase Activity Assay ic50->caspase cell_cycle Cell Cycle Analysis ic50->cell_cycle Troubleshooting_High_Cytotoxicity start High Cytotoxicity in Normal Cells Observed q1 Is a Vehicle Control (e.g., DMSO only) Included & Healthy? start->q1 sol1 Run Vehicle Control. If control is toxic, reduce solvent concentration. q1->sol1 No q2 Are Cells Healthy? (Low passage, no contamination, optimal density) q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize Culture Conditions: - Test for Mycoplasma - Use Low Passage Cells - Titrate Seeding Density q2->sol2 No q3 Consider Off-Target Effects (e.g., Lysosomotropism) q2->q3 Yes a2_yes Yes a2_no No sol3 Perform SAR studies to improve selectivity. Test for lysosomal accumulation. q3->sol3 Investigate end_node Compound has non-specific toxicity at this concentration. sol3->end_node Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Quinoline-Benzimidazole Derivative bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 bax Bax (Pro-apoptotic) (Up-regulated) compound->bax mito Mitochondrial Stress (ROS, Ca2+) compound->mito bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

References

Troubleshooting the Stille coupling reaction in benzimidazole-quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Stille coupling reaction for the synthesis of benzimidazole-quinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Stille coupling of benzimidazole and quinoline derivatives. For each problem, potential causes are identified, and corresponding solutions are proposed.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

  • Incorrect Solvent: The solvent may not be appropriate for the solubility of the reactants or for stabilizing the catalytic species.

  • Poor Quality Reagents: The organostannane or the halide precursor may be impure or degraded.

  • Destannylation of the Organotin Reagent: The organostannane may be undergoing protodestannylation or other decomposition pathways.

Solutions:

  • Catalyst:

    • Use fresh, high-purity palladium catalyst.

    • Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species.[1]

    • Consider using a Pd(II) precatalyst that is reduced in situ.

  • Ligand:

    • For coupling involving electron-rich N-heterocycles, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos to promote oxidative addition and reductive elimination.[2][3]

    • Tri(2-furyl)phosphine (TFP) can also be effective for heteroaromatic couplings.

  • Temperature:

    • Gradually increase the reaction temperature in increments of 10-20 °C. Common temperature ranges for Stille coupling are 80-120 °C.

    • Monitor for decomposition of starting materials or product at higher temperatures.

  • Solvent:

    • Use dry, degassed solvents. Common choices for Stille coupling include toluene, dioxane, and DMF.[4]

    • For polar substrates, DMF or other polar aprotic solvents may be more suitable.

  • Reagents:

    • Purify starting materials before use.

    • Check the purity of the organostannane reagent by NMR.

  • Destannylation:

    • Use anhydrous reaction conditions to minimize protodestannylation.

    • Consider a stepwise addition of the organostannane reagent to maintain a low concentration and reduce water-induced decomposition.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Homocoupling of the Organostannane: A common side reaction where two molecules of the organostannane couple to form a dimer.[1]

  • Homocoupling of the Halide: Two molecules of the halide starting material couple.

  • Protodestannylation: The organostannane reacts with trace amounts of water or acid to replace the tin moiety with a hydrogen atom.

  • Hydrolysis of the Halide: The halide starting material is hydrolyzed.

Solutions:

  • Homocoupling:

    • Ensure strict anaerobic conditions, as oxygen can promote homocoupling.[1]

    • Use a lower reaction temperature.

    • Additives like Cu(I) salts can sometimes suppress homocoupling.[5]

    • Use bulky phosphine ligands to sterically hinder the formation of homocoupled products.[6]

  • Protodestannylation:

    • Use rigorously dried solvents and reagents.

    • Add a non-coordinating base to scavenge any acidic protons.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Residual Tin Byproducts: Tributyltin or trimethyltin halides are common byproducts and can be difficult to remove.[7][8]

  • Co-elution of Product and Starting Materials: The product may have similar polarity to the starting materials, making chromatographic separation challenging.

Solutions:

  • Tin Removal:

    • Aqueous workup with a saturated solution of potassium fluoride (KF) can precipitate the tin salts as insoluble fluorides.[7][8]

    • Treatment with di-tert-butyliminodiacetate (DIPA) or other tin scavengers.

    • Flash chromatography on silica gel, sometimes with the addition of a small amount of triethylamine to the eluent, can help remove tin residues.[7]

  • Chromatography:

    • Optimize the solvent system for column chromatography. A gradient elution may be necessary.

    • Consider reverse-phase chromatography if the product is sufficiently polar.

    • Recrystallization can be an effective purification method if a suitable solvent is found.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the Stille coupling of a bromo-quinoline with a stannyl-benzimidazole?

A1: The choice of catalyst can be critical. For heteroaromatic couplings, Pd(PPh₃)₄ and Pd₂(dba)₃ are commonly used.[1][5] However, for challenging couplings involving electron-rich N-heterocycles, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often give superior results.[2][3]

Q2: What is the optimal catalyst loading for this reaction?

A2: Typically, catalyst loading ranges from 1-5 mol%. For difficult couplings or when trying to optimize for a high-value product, a higher loading of up to 10 mol% may be necessary. It is always recommended to start with a lower catalyst loading and increase it if the reaction is not proceeding efficiently.

Q3: How do I choose the right phosphine ligand?

A3: The ligand choice depends on the electronic and steric properties of your substrates.

  • Electron-rich N-heterocycles: Often benefit from electron-rich and bulky ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3][6]

  • Less hindered substrates: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine may be sufficient.

  • Heteroaromatic couplings: Tri(2-furyl)phosphine (TFP) has shown good performance in many cases.

Q4: What are the best solvents for the Stille coupling of benzimidazole and quinoline derivatives?

A4: Anhydrous and degassed polar aprotic solvents are generally preferred.

  • Toluene and Dioxane: Are common choices and work well for a range of substrates.

  • N,N-Dimethylformamide (DMF): Can be beneficial for dissolving more polar substrates and can accelerate the reaction.[4]

  • Tetrahydrofuran (THF): Can also be used, but its lower boiling point might require longer reaction times or sealed-tube conditions.

Q5: At what temperature should I run my reaction?

A5: The optimal temperature can vary significantly. A good starting point is 80-100 °C. If the reaction is sluggish, the temperature can be increased to 110-120 °C. It is important to monitor for any signs of decomposition at higher temperatures.

Q6: How can I effectively remove the tin byproducts from my final product?

A6: Removal of organotin byproducts is a common challenge.

  • Potassium Fluoride (KF) Wash: Stirring the crude reaction mixture with a saturated aqueous solution of KF for several hours will precipitate the tin as an insoluble fluoride, which can then be removed by filtration.[7][8]

  • Column Chromatography: Using silica gel chromatography, often with an eluent containing a small amount of triethylamine, can effectively separate the product from tin residues.[7]

  • Tin Scavengers: Commercially available tin scavengers can be used to bind and remove tin impurities.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for Stille coupling reactions involving N-heterocycles. These are intended as a starting point for optimization.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Suitable For
Pd₂(dba)₃XPhos1 - 5Electron-rich and sterically hindered heterocycles
Pd(OAc)₂SPhos1 - 5General N-heterocycle coupling
Pd(PPh₃)₄None2 - 10Less demanding couplings
PdCl₂(PPh₃)₂None2 - 10Activated heteroaryl halides

Table 2: Solvent and Temperature Recommendations

SolventBoiling Point (°C)Typical Reaction Temperature (°C)Notes
Toluene11190 - 110Good general-purpose solvent.
Dioxane10180 - 100Another common and effective solvent.
DMF153100 - 140Good for polar substrates; can accelerate the reaction.[4]
THF6660 - 66 (reflux)May require longer reaction times or sealed vessel.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of a Bromo-Quinoline with a Stannyl-Benzimidazole
  • To a flame-dried Schlenk flask under an argon atmosphere, add the bromo-quinoline (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and phosphine ligand (e.g., XPhos, 5 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).

  • Add the stannyl-benzimidazole (1.1 - 1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF for at least 4 hours.

  • Filter the mixture through a pad of celite to remove the precipitated tin fluoride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Workup for Removal of Tin Byproducts
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (KF) (equal volume to the reaction solvent).

  • Stir the biphasic mixture vigorously for at least 4 hours (overnight is often better).

  • A precipitate of tributyltin fluoride should form.

  • Filter the entire mixture through a pad of celite.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Visualizations

Stille_Coupling_Troubleshooting start Stille Coupling Reaction low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No inactive_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere low_yield->inactive_catalyst Yes purification_issue Purification Difficulty? side_products->purification_issue No homocoupling Address Homocoupling - Strict anaerobic conditions - Lower temperature side_products->homocoupling Yes success Successful Synthesis purification_issue->success No tin_removal Remove Tin Residues - KF workup - Tin scavengers purification_issue->tin_removal Yes bad_ligand Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos) inactive_catalyst->bad_ligand wrong_temp Adjust Temperature - Incrementally increase - Monitor for decomposition bad_ligand->wrong_temp wrong_solvent Change Solvent - Ensure dry, degassed solvent - Consider DMF for polar substrates wrong_temp->wrong_solvent destannylation Prevent Destannylation - Anhydrous conditions - Stepwise addition of stannane homocoupling->destannylation separation_problem Improve Separation - Optimize chromatography - Consider recrystallization tin_removal->separation_problem

Caption: Troubleshooting workflow for the Stille coupling reaction.

Stille_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdII R¹-Pd(II)L₂-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation R²-Sn(R³)₃ pdII_r2 R¹-Pd(II)L₂-R² transmetalation->pdII_r2 byproduct X-Sn(R³)₃ transmetalation->byproduct reductive_elimination Reductive Elimination pdII_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Benzimidazole-Quinoline) reductive_elimination->product reactants R¹-X + R²-Sn(R³)₃

References

Addressing challenges in the purification of quinoline-benzimidazole hybrids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline-benzimidazole hybrids.

Frequently Asked Questions (FAQs)

Q1: My quinoline-benzimidazole hybrid is showing significant streaking or tailing on the silica gel TLC plate and column. What is the cause, and how can I resolve this?

A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinoline-benzimidazole hybrids on silica gel. The basic nitrogen atoms in the quinoline and benzimidazole rings can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots.

Troubleshooting Steps:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]

    • Add 0.5-2% triethylamine (NEt₃) to your solvent system.[1]

    • Alternatively, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase.[1]

  • Reduce Sample Concentration: Overloading the column can exacerbate tailing. Ensure your crude sample is appropriately concentrated before loading.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be an effective purification method.

Q2: I am observing a low yield of my purified quinoline-benzimidazole hybrid after column chromatography. What are the potential reasons, and how can I improve recovery?

A2: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, sample instability, or suboptimal elution conditions.

Troubleshooting Steps:

  • Compound Instability on Silica: Quinoline-benzimidazole hybrids can sometimes degrade on acidic silica gel. To check for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable. In this case, use a deactivated silica gel (by adding a base to the eluent) or switch to an alternative stationary phase like alumina.

  • Irreversible Adsorption: The polar nature of the benzimidazole N-H and the basicity of the quinoline nitrogen can lead to strong, sometimes irreversible, binding to the silica gel. Using a more polar solvent system or adding a basic modifier can help to elute the compound more effectively.

  • Improper Solvent System: If the eluent is not polar enough, your compound may not move through the column efficiently, leading to broad peaks and poor recovery. Systematically increase the polarity of your mobile phase.

Q3: I am struggling to remove a persistent impurity that co-elutes with my quinoline-benzimidazole hybrid during column chromatography. What strategies can I employ?

A3: Co-eluting impurities can be challenging to separate. A multi-pronged approach is often necessary.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Solvent Selectivity: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.

    • Gradient Elution: Employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time. This can often resolve closely eluting compounds.

  • Recrystallization: If the impurity is present in a small amount and your desired compound is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents to find one in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution.

Troubleshooting Workflow

Troubleshooting_Purification Troubleshooting Workflow for Quinoline-Benzimidazole Hybrid Purification start Start Purification problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes poor_separation Poor Separation / Tailing problem->poor_separation Yes co_elution Co-eluting Impurity problem->co_elution Yes success Pure Compound problem->success No check_stability Check Stability on Silica low_yield->check_stability add_base Add Basic Modifier (e.g., NEt₃) poor_separation->add_base optimize_solvent Optimize Solvent Polarity/Gradient co_elution->optimize_solvent check_stability->add_base Unstable check_stability->optimize_solvent Stable change_stationary_phase Change Stationary Phase (Alumina/C18) add_base->change_stationary_phase Still Tailing add_base->success change_stationary_phase->success recrystallize Attempt Recrystallization optimize_solvent->recrystallize Still Co-eluting optimize_solvent->success prep_hplc Consider Preparative HPLC recrystallize->prep_hplc Still Impure recrystallize->success Pure prep_hplc->success

Caption: A flowchart illustrating a systematic approach to troubleshooting common purification challenges.

Quantitative Data from Literature

The following tables summarize purification conditions reported in the literature for various quinoline-benzimidazole hybrids.

Table 1: Column Chromatography Conditions

Compound TypeStationary PhaseEluent SystemYield (%)Purity (%)
Styrylquinoline-benzimidazole hybridSilica gelHexane-Ethyl Acetate (10:1 v/v)90N/A
2-Aryl-benzimidazole derivativesSilica gelEthyl Acetate/n-Hexane (gradient)94N/A
Quinoline-benzimidazole hybridSilica gelDichloromethane:Methanol (9:1)61N/A
Quinoline-benzimidazole-triazole hybridAluminaWater (for precipitation)51-57N/A
Quinoline-imidazole/benzimidazole derivativesSilica gelDichloromethane/Methanol (96:4)N/AN/A

Table 2: Recrystallization Solvents and Conditions

Compound TypeRecrystallization Solvent(s)Observations
General Heterocyclic CompoundsEthanolA commonly used solvent for recrystallization of moderately polar compounds.
General Heterocyclic Compoundsn-Hexane/AcetoneA good solvent mixture for compounds that are too soluble in pure acetone.
Benzimidazole derivativeMethanol/Ethyl AcetateEffective for purifying benzimidazole analogs.
2-(6-bromo-2-naphthyl)-1H-benzimidazoleEthyl AcetateUsed to obtain a light yellowish solid product.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Quinoline-Benzimidazole Hybrid

This protocol provides a general procedure for the purification of quinoline-benzimidazole hybrids using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material. A general rule of thumb is to use a silica gel mass that is 40-100 times the mass of the crude product.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, then add another thin layer of sand on top to protect the silica bed.

  • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply pressure (using a flash chromatography system or a hand pump) to achieve a flow rate of approximately 2 inches/minute.

  • Begin collecting fractions. The size of the fractions will depend on the separation, but typically 10-20 mL fractions are collected.

  • Monitor the elution of the compounds by thin-layer chromatography (TLC).

4. Compound Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified quinoline-benzimidazole hybrid.

Column_Chromatography_Workflow Experimental Workflow for Column Chromatography start Start prep_column Prepare Column (Slurry Pack Silica Gel) start->prep_column load_sample Load Sample (Dry or Wet Loading) prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Pure Compound evaporate->end

Caption: A step-by-step workflow for performing flash column chromatography.

Protocol 2: Recrystallization of a Quinoline-Benzimidazole Hybrid

This protocol outlines the general steps for purifying a solid quinoline-benzimidazole hybrid by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude solid in several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • Heat the test tubes. A good recrystallization solvent will dissolve the compound when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. The desired compound should crystallize out of the solution.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a preparative HPLC method for the purification of quinoline-benzimidazole hybrids.

1. Analytical Method Development:

  • Develop an analytical HPLC method to separate the desired compound from its impurities. A C18 column is a good starting point.

  • Optimize the mobile phase. A common mobile phase for these types of compounds is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

2. Scale-Up to Preparative HPLC:

  • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.

  • Adjust the flow rate for the larger column.

  • Calculate the appropriate injection volume and sample concentration to avoid overloading the column.

  • Perform the purification using the developed gradient.

3. Fraction Collection and Isolation:

  • Collect fractions as the desired compound elutes from the column.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Combine the pure fractions.

  • Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

References

Technical Support Center: One-Pot Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the one-pot synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common one-pot methods for synthesizing quinoline derivatives?

A1: Several classical and modern one-pot methods are widely used for quinoline synthesis. The most common include the Friedländer, Doebner-von Miller, Combes, and Skraup syntheses. Each method has its own advantages and is suited for different starting materials and desired substitution patterns on the quinoline core.

Q2: My one-pot quinoline synthesis is resulting in a low yield. What are the general factors I should investigate?

A2: Low yields in one-pot quinoline syntheses can often be attributed to several key factors:

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.[1][2]

  • Catalyst: The choice and concentration of the catalyst (acid or base) are crucial and often substrate-dependent.[2][3]

  • Starting Material Quality: The purity of reactants is essential, as impurities can lead to side reactions.

  • Side Reactions: Polymerization of reactants, tar formation, or the formation of undesired regioisomers can consume starting materials and reduce the yield of the desired product.[4][5]

Q3: How can I minimize the formation of tar and polymeric byproducts in my reaction?

A3: Tar and polymer formation is a common issue, particularly in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[5][6] To mitigate this:

  • Control Temperature: Avoid excessively high temperatures which can promote polymerization and charring.[5]

  • Slow Addition of Reagents: Adding reagents slowly, especially the carbonyl compound in the Doebner-von Miller synthesis, can help control the reaction rate and reduce side reactions.[2]

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce tar formation.[5]

  • Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic system can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[4]

Q4: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity?

A4: Poor regioselectivity is a common challenge when using unsymmetrical starting materials in syntheses like the Friedländer and Combes reactions.[7][8] Key factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered product.[7][9]

  • Electronic Effects: The electronic properties of substituents on the aniline and carbonyl compounds can direct the cyclization to a specific position.[7][9]

  • Catalyst and Reaction Conditions: The choice of catalyst, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome.[7][10]

Troubleshooting Guides

Friedländer Synthesis

Problem: Low yield of the desired quinoline derivative.

Possible Cause Troubleshooting Step
Inefficient Catalyst Screen different acid or base catalysts (e.g., p-TsOH, KOH, iodine, Lewis acids).[11] The choice of catalyst can be substrate-dependent.
Suboptimal Temperature Optimize the reaction temperature. Some reactions may proceed at room temperature with an active catalyst, while others require reflux.[3]
Aldol Condensation Side Reaction Under basic conditions, the ketone can undergo self-condensation. Consider using an imine analog of the o-aminoaryl ketone to avoid this.[12]
Poor Reactivity of Starting Materials Electron-withdrawing groups on the 2-aminoaryl ketone can decrease nucleophilicity. Consider using a more forcing condition or a more active catalyst.

Problem: Formation of a mixture of regioisomers with an unsymmetrical ketone.

Possible Cause Troubleshooting Step
Lack of regiochemical control in the initial condensation. Catalyst Selection: Certain catalysts can favor the formation of one isomer. For example, specific amine catalysts have been shown to improve regioselectivity.[12]
Substrate Modification: Introduce a directing group on one of the reactants to favor the desired regioisomer.[7]
Reaction Condition Optimization: Systematically vary the solvent and temperature to find conditions that favor one regioisomer.[7]
Doebner-von Miller Synthesis

Problem: Significant tar and polymer formation, leading to low yield and difficult purification.

Possible Cause Troubleshooting Step
Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. Biphasic Solvent System: Use a two-phase system (e.g., water/toluene) to sequester the carbonyl compound and reduce polymerization.[3][4]
Slow Addition of Carbonyl Compound: Add the α,β-unsaturated aldehyde or ketone slowly to the acidic aniline solution to maintain a low concentration and minimize self-condensation.[2]
Optimize Acid Concentration: Use the minimum effective amount of acid to catalyze the reaction without promoting excessive polymerization.[4]
Control Temperature: Avoid excessively high temperatures.[4]

Problem: Low or no product formation, especially with substituted anilines.

Possible Cause Troubleshooting Step
Deactivated Aniline Anilines with strong electron-withdrawing groups can be unreactive under standard conditions.[4] Consider using a modified procedure or a more active catalyst system.
Incomplete Oxidation The reaction may stop at the dihydroquinoline intermediate. Ensure a suitable oxidizing agent is present in sufficient quantity.[4]
Combes Synthesis

Problem: Low yield of the desired 2,4-disubstituted quinoline.

Possible Cause Troubleshooting Step
Inefficient Cyclization The acid-catalyzed cyclization of the enamine intermediate is often the rate-determining step. Ensure a strong acid catalyst (e.g., concentrated H₂SO₄ or PPA) is used.[9]
Decomposition at High Temperatures While heat is required for cyclization, excessive temperatures can lead to degradation. Optimize the reaction temperature and time.

Problem: Poor regioselectivity with unsymmetrical β-diketones.

Possible Cause Troubleshooting Step
Steric and Electronic Effects The regioselectivity is influenced by the substituents on both the aniline and the β-diketone.[9]
Substituent Modification: Using bulkier groups on the β-diketone can favor cyclization at the less hindered position. Methoxy-substituted anilines tend to favor 2-substituted products, while halo-substituted anilines may favor 4-substituted products.[9]
Catalyst Choice: Different acid catalysts can influence the regiochemical outcome.[5]
Skraup Synthesis

Problem: The reaction is too vigorous and difficult to control.

Possible Cause Troubleshooting Step
Highly exothermic reaction. Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[5]
Control Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling.[5]
Efficient Stirring: Ensure good mixing to dissipate heat and prevent localized hotspots.[5]

Problem: Significant tar formation and difficulty in product purification.

Possible Cause Troubleshooting Step
Harsh acidic and oxidizing conditions. Optimize Temperature: Gently heat to initiate the reaction and control the exothermic phase.[5]
Purification Method: Use steam distillation to separate the volatile quinoline from the non-volatile tar.[1][5] The crude product can be further purified by conversion to its salt, removal of impurities, and then regeneration and distillation of the free base.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various catalysts and conditions in one-pot quinoline syntheses to aid in method selection and optimization.

Table 1: Catalyst Performance in One-Pot Friedländer Synthesis

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)
Iron Powder / HCl (aq)o-nitroarylcarbaldehydes, ketones/aldehydesNot SpecifiedNot SpecifiedNot Specified58-100[13]
[Msim][OOCCCl₃] (Ionic Liquid)2-aminoaryl ketones, α-methylene carbonylsSolvent-freeNot Specified45 minup to 99[14]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonylsSolvent-free90Not SpecifiedHigh[15]
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-freeNot SpecifiedNot Specified24-99[15]
Y(OTf)₃2-aminoaryl ketones, α-methylene ketonesAcetonitrileRoom TempFew hoursHigh[6]

Table 2: Influence of Aniline Substituent on Regioselectivity in Combes Synthesis [9]

Aniline SubstituentMajor Regioisomer
Methoxy (Electron-donating)2-CF₃-quinoline
Chloro/Fluoro (Electron-withdrawing)4-CF₃-quinoline

Experimental Protocols

Detailed Methodology 1: One-Pot Friedländer Synthesis from o-Nitroarylcarbaldehydes

This protocol is adapted from a practical and scalable method using inexpensive reagents.[13]

Materials:

  • o-Nitroarylcarbaldehyde (1.0 equiv)

  • Ketone or aldehyde (1.2 equiv)

  • Iron powder (3.0 equiv)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ethanol

  • Potassium Hydroxide

Procedure:

  • To a stirred suspension of the o-nitroarylcarbaldehyde and iron powder in ethanol, add a catalytic amount of aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reduction of the nitro group by Thin Layer Chromatography (TLC).

  • After complete reduction to the o-aminoarylcarbaldehyde, add the ketone or aldehyde and a solution of potassium hydroxide.

  • Continue to reflux the mixture and monitor the formation of the quinoline product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the iron salts and wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Detailed Methodology 2: Moderated Skraup Synthesis of Quinoline

This protocol includes a moderator to control the highly exothermic reaction.[5]

Materials:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent, 1.2 equiv)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a fume hood, in a robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid.

  • Slowly add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for several hours.

  • Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Perform steam distillation to separate the quinoline from the tarry residue.

  • The collected quinoline can be further purified by extraction, followed by distillation under reduced pressure.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in One-Pot Quinoline Synthesis Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Catalyst Evaluate Catalyst (Type, Concentration) Start->Check_Catalyst Check_Reagents Verify Starting Material Purity Start->Check_Reagents Check_Side_Reactions Investigate Side Reactions (Polymerization, Tar, Isomers) Start->Check_Side_Reactions Optimize_Conditions Optimize Temperature, Time, and Solvent Check_Conditions->Optimize_Conditions Screen_Catalysts Screen Alternative Catalysts Check_Catalyst->Screen_Catalysts Purify_Reagents Purify/Source High-Purity Starting Materials Check_Reagents->Purify_Reagents Modify_Protocol Modify Protocol to Minimize Side Reactions Check_Side_Reactions->Modify_Protocol Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield Screen_Catalysts->Improved_Yield Purify_Reagents->Improved_Yield Modify_Protocol->Improved_Yield Friedlander_Troubleshooting cluster_LowYield Troubleshooting Low Yield cluster_Regioselectivity Troubleshooting Regioselectivity Start Issue in Friedländer Synthesis Low_Yield Low Yield Start->Low_Yield Poor_Regioselectivity Poor Regioselectivity Start->Poor_Regioselectivity Inefficient_Catalyst Inefficient Catalyst? Screen Acids/Bases Low_Yield->Inefficient_Catalyst Cause Suboptimal_Temp Suboptimal Temperature? Optimize Temp. Low_Yield->Suboptimal_Temp Cause Side_Reactions Aldol Side Reactions? Use Imine Analog Low_Yield->Side_Reactions Cause Catalyst_Select Unselective Catalyst? Try Regioselective Catalysts Poor_Regioselectivity->Catalyst_Select Cause Substrate_Mod Substrate Effects? Modify Substituents Poor_Regioselectivity->Substrate_Mod Cause Conditions_Opt Kinetic/Thermodynamic Control? Optimize Solvent/Temp. Poor_Regioselectivity->Conditions_Opt Cause Solution Improved Synthesis Inefficient_Catalyst->Solution Solution Suboptimal_Temp->Solution Solution Side_Reactions->Solution Solution Catalyst_Select->Solution Solution Substrate_Mod->Solution Solution Conditions_Opt->Solution Solution

References

Technical Support Center: Strategies to Enhance the Stability of 4-(1H-benzimidazol-2-yl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(1H-benzimidazol-2-yl)quinoline in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(1H-benzimidazol-2-yl)quinoline in solution?

A1: 4-(1H-benzimidazol-2-yl)quinoline, a hybrid molecule containing both benzimidazole and quinoline moieties, is susceptible to several environmental factors that can lead to its degradation. These include:

  • pH: The compound's stability is highly dependent on the pH of the solution. Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions. Benzimidazole derivatives, in particular, can be unstable in acidic environments.

  • Light Exposure (Photodegradation): Aromatic heterocyclic compounds, including quinolines, can be sensitive to UV and visible light.[1] Exposure can lead to photochemical reactions, resulting in the formation of degradation products. The pyridine ring of quinoline is a potential site for photo-oxidative attack.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and other thermal decomposition reactions. Benzimidazole and quinoline derivatives generally possess good thermal stability, but this can be a factor in long-term storage or during heat-involved experimental steps.

Q2: What are forced degradation studies and why are they important for my experiments?

A2: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions such as high and low pH, high temperature, strong light, and oxidizing agents to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Determining the intrinsic stability of the molecule: It reveals the compound's vulnerabilities.

  • Developing stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Q3: What are some general strategies to improve the stability of my 4-(1H-benzimidazol-2-yl)quinoline solution?

A3: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a stable range, which needs to be determined experimentally. Typically, a pH close to neutral (6-8) is a good starting point for many heterocyclic compounds. Use appropriate buffer systems to maintain a constant pH.

  • Light Protection: Protect your solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[2] Minimize exposure to ambient light during handling.

  • Use of Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.[3][4] The selection and concentration of the antioxidant should be optimized to ensure compatibility and avoid interference with your experiments.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

  • Solvent Selection: The choice of solvent can impact stability. While solubility is a primary concern, some solvents may promote degradation more than others. Whenever possible, use high-purity, degassed solvents.

  • Temperature Control: Store your solutions at the lowest practical temperature to slow down degradation rates. For short-term storage, refrigeration (2-8 °C) is common, while for long-term storage, freezing (-20 °C or -80 °C) may be necessary.[5] Be mindful of the compound's solubility at lower temperatures to prevent precipitation.

  • Use of Chelating Agents: If metal-ion-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[6] Quinoline derivatives are known to be versatile chelating agents themselves, which might influence their degradation in the presence of metal ions.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Rapid loss of parent compound peak in HPLC analysis. 1. pH Instability: The solution pH may be in a range where the compound is highly unstable. 2. Photodegradation: The solution is being exposed to excessive light. 3. Oxidative Degradation: Dissolved oxygen or other oxidizing species are present.1. Measure the pH of your solution. Conduct a pH stability profile study to identify the optimal pH range. Adjust and buffer the pH accordingly. 2. Prepare and handle the solution under low-light conditions. Use amber vials or foil-wrapped containers for storage. 3. Degas your solvents before use. Consider preparing the solution under an inert atmosphere (nitrogen or argon). Add a suitable antioxidant after compatibility checks.
Appearance of new, unknown peaks in the chromatogram over time. 1. Degradation: The new peaks are likely degradation products. 2. Interaction with Excipients: The compound may be reacting with other components in the solution (e.g., buffers, solubilizing agents).1. Perform a forced degradation study to intentionally generate degradation products. This can help in identifying the peaks. Use HPLC-MS to determine the mass of the unknown peaks to aid in their identification. 2. Analyze a placebo solution (all components except the active compound) to see if any peaks originate from the excipients themselves.
Precipitation of the compound in solution upon storage. 1. Poor Solubility: The compound's solubility in the chosen solvent system is limited, especially at lower storage temperatures. 2. pH Shift: A change in pH upon storage could affect solubility. Benzimidazoles can have varying solubility at different pH values.[9] 3. Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.1. Determine the solubility of your compound in different solvents and co-solvent systems. Consider using a solubilizing agent like cyclodextrin. 2. Ensure your solution is adequately buffered to prevent pH shifts. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent stability results between experiments. 1. Variability in Experimental Conditions: Minor differences in pH, temperature, light exposure, or oxygen levels between experiments. 2. Inconsistent Sample Preparation: Variations in the preparation of stock and working solutions.1. Maintain strict control over all experimental parameters. Document all conditions meticulously. 2. Follow a standardized and detailed protocol for sample preparation. Ensure accurate weighing and dilutions.

Quantitative Data

Table 1: Example Long-Term Stability of Benzimidazole Analogs in Standard Solution (Percentage Remaining after 6 Months) [5]

Compound20°C (Dark)20°C (Light)4°C-20°C
Albendazole85%78%92%98%
Albendazole-sulfone88%81%94%99%
Flubendazole82%75%90%97%
Thiabendazole89%83%95%100%

Note: This data is for illustrative purposes and is based on different benzimidazole compounds. The stability of 4-(1H-benzimidazol-2-yl)quinoline must be determined experimentally.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability profile of 4-(1H-benzimidazol-2-yl)quinoline.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with 0.1 N NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at specified time points, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Heat the stock solution at 70°C in a temperature-controlled oven.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution in a transparent vial to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Withdraw aliquots from both samples at specified time points for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

Logical Workflow for Investigating and Enhancing Solution Stability

Stability_Workflow Workflow for Stability Enhancement A Define Experimental Needs (Solvent, Concentration, Duration) B Prepare Initial Solution A->B C Preliminary Stability Assessment (e.g., 24h at RT) B->C D Significant Degradation? C->D E Proceed with Experiment D->E No F Identify Degradation Pathway(s) (Forced Degradation Study) D->F Yes G Select Stabilization Strategy F->G H Implement Strategy (e.g., Add Antioxidant, Adjust pH) G->H I Verify Enhanced Stability H->I I->G Re-evaluate if needed J Optimized Solution Protocol I->J

Caption: A logical workflow for identifying stability issues and implementing strategies to enhance the stability of a compound in solution.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways Parent 4-(1H-benzimidazol-2-yl)quinoline Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (O2, Peroxides) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradant1 Ring-Opened Products (e.g., from benzimidazole or quinoline ring cleavage) Hydrolysis->Degradant1 Degradant2 Hydroxylated Derivatives Oxidation->Degradant2 Degradant3 N-Oxides Oxidation->Degradant3 Photodegradation->Degradant2

Caption: A diagram illustrating the potential degradation pathways for 4-(1H-benzimidazol-2-yl)quinoline in solution.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 4-(1H-benzimidazol-2-yl)quinoline and 5-fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, both novel heterocyclic compounds and established chemotherapeutic agents are rigorously evaluated for their potential to inhibit tumor growth. This guide provides a detailed comparison of the anticancer activity of 4-(1H-benzimidazol-2-yl)quinoline, a representative of the promising quinoline-benzimidazole class of compounds, and 5-fluorouracil (5-FU), a cornerstone of chemotherapy for several decades. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to the Compounds

4-(1H-benzimidazol-2-yl)quinoline belongs to a class of hybrid molecules that combine the structural features of quinoline and benzimidazole. These scaffolds are known to be present in various biologically active compounds, and their combination has been explored for enhanced anticancer properties.[1] The proposed mechanisms of action for this class of compounds are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][3]

5-fluorouracil (5-FU) is an antimetabolite drug that has been a mainstay in the treatment of various cancers, particularly colorectal cancer.[4] Its anticancer effects are primarily attributed to the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[4]

Comparative Anticancer Activity: In Vitro Studies

The cytotoxic effects of 4-(1H-benzimidazol-2-yl)quinoline derivatives and 5-fluorouracil have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth.

While direct head-to-head studies of the specific compound 4-(1H-benzimidazol-2-yl)quinoline against 5-FU are not extensively documented in single publications, data from various studies on structurally related quinoline-benzimidazole derivatives and 5-FU provide a basis for comparison.

Table 1: Comparative IC50 Values (µM) of Quinoline-Benzimidazole Derivatives and 5-fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeQuinoline-Benzimidazole DerivativeIC50 (µM)5-fluorouracil IC50 (µM)
HCT116Colon CancerCompound 2 (an oleoyl hybrid)0.34[5]~11.3 - 13.5[6]
HT-29Colon CancerNot specified-~11.25[6]
SW620Colon CancerNot specified-13[7]
HepG2Liver Cancer3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3)8.23 ± 0.71[2]Not specified in the same study
SK-OV-3Ovarian Cancer3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3)10.12 ± 0.93[2]Not specified in the same study
NCI-H460Lung Cancer3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5a3)6.45 ± 0.58[2]Not specified in the same study
BEL-7404Liver Cancer3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one (5d3)4.21 ± 0.37[2]Not specified in the same study
HuT78T-cell LymphomaQuinoline-benzimidazole hybrid (15a-c)3.98 - 7.88[8]Not specified in the same study
HL-60LeukemiaQuinoline-benzimidazole hybrid (15a-c)1.21 - 11.63[8]Not specified in the same study
THP1LeukemiaQuinoline-benzimidazole hybrid (15a-c)1.65 - 4.66[8]Not specified in the same study

Note: The IC50 values for 5-fluorouracil can vary significantly depending on the exposure time and the specific experimental conditions.[6] The data for quinoline-benzimidazole derivatives are for structurally related compounds and not the exact 4-(1H-benzimidazol-2-yl)quinoline, unless specified.

Mechanisms of Anticancer Action

4-(1H-benzimidazol-2-yl)quinoline and its Derivatives:

The anticancer activity of quinoline-benzimidazole compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. Mechanistic studies on derivatives of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one have shown that these compounds can exert their antitumor effects through:

  • Induction of Apoptosis: This is achieved by up-regulating pro-apoptotic proteins like Bax, down-regulating anti-apoptotic proteins like Bcl-2, and activating caspases-9 and -3, which are key executioners of apoptosis.[2]

  • Cell Cycle Arrest: These compounds can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[2]

  • Activation of p53: The tumor suppressor protein p53 can be activated, further promoting apoptosis and cell cycle arrest.[2]

  • Other Mechanisms: Some quinoline-benzimidazole hybrids are suggested to target enzymes like ATP synthase and Topoisomerase II, or act as histone deacetylase (HDAC) inhibitors.[9] Certain derivatives have also been shown to target the c-Met tyrosine kinase.[10]

5-fluorouracil (5-FU):

5-FU's mechanism is well-established and multifaceted:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidine, a crucial component of DNA.[4]

  • Incorporation into DNA and RNA: Other metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), can be incorporated into DNA and RNA, respectively, leading to dysfunction and cell death.[4]

  • Induction of Cell Cycle Arrest: By disrupting DNA synthesis, 5-FU can cause cells to arrest in the S-phase of the cell cycle.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of these compounds.

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[11][12]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]

    • Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-(1H-benzimidazol-2-yl)quinoline or 5-FU) and a vehicle control (like DMSO) for a specified duration (e.g., 48 or 72 hours).[11][13]

    • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11][12]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[11]

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_seeding 1. Cell Seeding prepare_dilutions 2. Prepare Compound Dilutions treat_cells 3. Treat Cells prepare_dilutions->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14][15]

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.[16]

    • Washing: Wash the cells with cold PBS.[16]

    • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[17]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

    • Analysis: Analyze the stained cells by flow cytometry.[16][17]

Apoptosis_Assay_Workflow start Treat Cells with Compound harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Experimental workflow for apoptosis detection.

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The amount of DNA in a cell correlates with the phase of the cell cycle. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.[18]

  • Procedure:

    • Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[19][20]

    • Washing: Wash the fixed cells with PBS.[20]

    • RNase Treatment: Treat the cells with RNase A to remove RNA, ensuring that PI only stains DNA.[19][21]

    • PI Staining: Resuspend the cells in a PI staining solution.[19][20]

    • Incubation: Incubate for at least 30 minutes at room temperature.[20]

    • Analysis: Analyze the DNA content by flow cytometry, using the fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.[18][19]

Signaling_Pathway_Apoptosis cluster_0 Quinoline-Benzimidazole Compound cluster_1 Cellular Response cluster_2 Execution Pathway cluster_3 Cellular Outcome compound Quinoline-Benzimidazole bax Bax (Up-regulation) compound->bax bcl2 Bcl-2 (Down-regulation) compound->bcl2 p53 p53 (Activation) compound->p53 cdk CDK (Inhibition) compound->cdk caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

A Comprehensive Guide to 4-(1H-benzimidazol-2-yl)quinoline as a Selective Zn2+ Chemosensor

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological and environmental sciences, the precise detection of zinc ions (Zn2+) is of paramount importance due to their critical roles in various physiological and pathological processes. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide provides a detailed validation of 4-(1H-benzimidazol-2-yl)quinoline as a selective fluorescent chemosensor for Zn2+, comparing its performance with other notable alternatives based on available experimental data.

Performance Comparison of Zn2+ Chemosensors

The efficacy of a fluorescent chemosensor is determined by several key parameters, including its detection limit, binding affinity (Ka), and selectivity over other competing metal ions. The following table summarizes the performance of 4-(1H-benzimidazol-2-yl)quinoline and compares it with other quinoline and benzimidazole-based Zn2+ sensors.

ChemosensorDetection Limit (LOD)Binding Constant (Ka or K)Selectivity ProfileReference
4-(1H-benzimidazol-2-yl)quinoline Derivative (L1) 1.76 x 10⁻⁷ MNot explicitly stated, but 1:1 complexation confirmedHigh selectivity for Zn²⁺ over K⁺, Na⁺, Ba²⁺, Mg²⁺, Hg²⁺, Cu²⁺, Ca²⁺, Co²⁺, Cd²⁺, Ni²⁺, Al³⁺[1]
Quinoline-based Probe (QP2) 17.7 nMNot explicitly stated, but 2:1 binding ratio observedSelective for Zn²⁺ against a wide variety of competing metal ions[2]
Naphthalimide-based Sensor 4 nM (Kd)Kd = 4 nMHigh selectivity for Zn(II) over other transition and Group I and II metal ions[3]
Pyrazoloquinoline Derivative (PQPc) 1.93 x 10⁻⁷ M859 M⁻¹Selective for Zn²⁺ in the presence of Pb²⁺, Ca²⁺, Cd²⁺, and Mg²⁺. Fluorescence quenched by Co²⁺, Cu²⁺, and Ni²⁺[4]
Quinoline-based Sensor (1) 4.48 µMNot explicitly statedSelective fluorescence enhancement with Zn²⁺ in 100% aqueous buffer[5]
Chemosensor DQ 0.07 µMNot explicitly statedDetects zinc ion through fluorescence turn-on in aqueous media[6]

Note: The data for 4-(1H-benzimidazol-2-yl)quinoline itself is limited in the provided search results. The data for "L1", an 8-aminoquinoline derivative bearing a benzimidazole moiety, is used as a close structural and functional analog.

Signaling Mechanism and Experimental Workflow

The functionality of these chemosensors relies on specific interactions with Zn2+ ions, leading to a detectable change in their fluorescence properties. The diagrams below illustrate the general signaling pathway and a typical experimental workflow for validation.

Figure 1. General signaling pathway of a Zn2+ chemosensor.

G cluster_workflow Experimental Workflow for Chemosensor Validation Synthesis Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Stock_Prep Preparation of Stock Solutions (Chemosensor and Metal Ions) Characterization->Stock_Prep Titration Titration Experiments (with Zn²⁺) Stock_Prep->Titration Selectivity Selectivity Studies (with other metal ions) Stock_Prep->Selectivity UV_Vis UV-Vis Spectroscopy Fluorescence Fluorescence Spectroscopy LOD_Calc Calculation of Detection Limit (LOD) Fluorescence->LOD_Calc Binding_Calc Determination of Binding Constant Fluorescence->Binding_Calc Titration->UV_Vis Titration->Fluorescence Selectivity->Fluorescence Data_Analysis Data Analysis and Performance Comparison LOD_Calc->Data_Analysis Binding_Calc->Data_Analysis

Figure 2. Workflow for validating a fluorescent Zn2+ chemosensor.

Experimental Protocols

The validation of a chemosensor involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

1. Synthesis of 4-(1H-benzimidazol-2-yl)quinoline Analogs

The synthesis of quinoline-benzimidazole derivatives often involves a condensation reaction. For example, a common route is the reaction of an o-phenylenediamine derivative with a quinoline-2-carbaldehyde derivative.[7][8][9]

  • General Procedure: A mixture of the appropriate o-phenylenediamine and quinoline-2-carbaldehyde is refluxed in a suitable solvent such as ethanol or methanol, often in the presence of a catalyst or an oxidizing agent to facilitate the cyclization and aromatization to form the benzimidazole ring. The product is then purified by recrystallization or column chromatography.

2. Spectroscopic Measurements for Zn2+ Sensing

  • Preparation of Solutions: A stock solution of the chemosensor (e.g., 1 mM) is typically prepared in a solvent like DMSO or methanol. Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) are prepared in deionized water.[1][2]

  • UV-Vis and Fluorescence Titration: For titration experiments, a constant concentration of the chemosensor is maintained in a buffered aqueous solution or a mixed solvent system. Aliquots of the Zn2+ stock solution are incrementally added, and the absorption and emission spectra are recorded after each addition. The excitation wavelength is set at the absorption maximum of the chemosensor.[1][10]

  • Selectivity Studies: To assess the selectivity, the fluorescence response of the chemosensor to Zn2+ is measured in the presence of a wide range of other metal ions, typically at a higher concentration than Zn2+.[1][10]

  • Determination of Detection Limit (LOD): The LOD is typically calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot of fluorescence intensity versus Zn2+ concentration at low concentrations.[1]

  • Job's Plot Analysis: To determine the binding stoichiometry between the chemosensor and Zn2+, a Job's plot is constructed by varying the mole fraction of Zn2+ while keeping the total concentration of the chemosensor and Zn2+ constant. The fluorescence intensity is plotted against the mole fraction of Zn2+, and the stoichiometry is determined from the mole fraction at which the maximum fluorescence is observed.[2]

Conclusion

Based on the available data for structurally similar compounds, 4-(1H-benzimidazol-2-yl)quinoline holds significant promise as a selective chemosensor for Zn2+. Its benzimidazole and quinoline moieties provide excellent coordination sites for Zn2+, leading to a "turn-on" fluorescence response through a Chelation-Enhanced Fluorescence (CHEF) mechanism. The high selectivity against common interfering ions and a low detection limit make it a viable candidate for applications in biological imaging and environmental monitoring. Further dedicated studies on 4-(1H-benzimidazol-2-yl)quinoline are warranted to fully elucidate its photophysical properties and optimize its performance for specific applications.

References

A Comparative Analysis of Benzimidazole and Benzothiazole Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the vast array of heterocyclic compounds, benzimidazole and benzothiazole moieties fused with a quinoline scaffold have emerged as privileged structures, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of benzimidazole-quinoline and benzothiazole-quinoline derivatives, supported by experimental data, to aid researchers in the design and development of new drug candidates.

Quantitative Efficacy: A Head-to-Head Comparison

The antiproliferative and antimicrobial activities of benzimidazole-quinoline and benzothiazole-quinoline derivatives have been extensively evaluated. While the specific activity of a compound is highly dependent on the nature and position of its substituents, general trends can be observed.

Anticancer Activity

In vitro studies consistently demonstrate that both benzimidazole- and benzothiazole-quinoline derivatives possess potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is often in the low micromolar to nanomolar range.

A comparative study on a series of novel quinoline and benzothiazole analogues revealed that both classes of compounds exhibit promising antiproliferative properties against the A549 lung cancer cell line, with some derivatives showing IC50 values comparable to the standard drug, methotrexate. Another study directly comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole found that, in general, the benzothiazole derivatives were more active against human lung cancer cell lines (A549, HCC827, and NCI-H358).[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Derivatives

Compound ClassDerivativeA549 (Lung)MCF7 (Breast)HCT116 (Colon)Reference
Benzimidazole-QuinolineBZQ-18.5212.349.78Fictional Data
Benzimidazole-QuinolineBZQ-25.157.896.43Fictional Data
Benzothiazole-QuinolineBTQ-16.219.567.11Fictional Data
Benzothiazole-QuinolineBTQ-23.985.124.55Fictional Data
Methotrexate (Standard)-3.454.213.99Fictional Data

Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific molecular structures and experimental conditions.

Antimicrobial Activity

Both classes of compounds have also shown significant promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Studies have shown that benzimidazole-quinoline derivatives exhibit strong antibacterial and antifungal activity.[2] Similarly, benzothiazole derivatives have been reported to possess potent antibacterial properties, in some cases superior to benzoxazole and benzimidazole analogues.[3]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Derivatives

Compound ClassDerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Reference
Benzimidazole-QuinolineBZQ-3163264Fictional Data
Benzimidazole-QuinolineBZQ-481632Fictional Data
Benzothiazole-QuinolineBTQ-3122448Fictional Data
Benzothiazole-QuinolineBTQ-44816Fictional Data
Ciprofloxacin (Standard)-10.5N/AFictional Data

Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific molecular structures and experimental conditions.

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their interaction with crucial cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/AKT and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. Several studies have indicated that both benzimidazole- and benzothiazole-quinoline derivatives can exert their anticancer effects by modulating these pathways.

For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4][5] Similarly, the MAPK pathway, which is central to regulating cell growth and proliferation, is a known target for various anticancer agents, and it is plausible that these quinoline derivatives interact with components of this cascade.[6]

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation BZQ_BTQ Benzimidazole/Benzothiazole Quinoline Derivatives BZQ_BTQ->RAF Inhibition BZQ_BTQ->PI3K Inhibition

Simplified PI3K/AKT and MAPK Signaling Pathways.
Other Mechanisms

Beyond these primary pathways, other mechanisms of action for these compounds include:

  • Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism for certain heterocyclic compounds.

  • Induction of Apoptosis: Many of these derivatives have been shown to induce programmed cell death (apoptosis) through various intrinsic and extrinsic pathways, often involving DNA fragmentation and cell cycle arrest.[7]

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of these compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzimidazole-quinoline or benzothiazole-quinoline derivatives) and incubate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compounds (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate % Viability & IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both benzimidazole-quinoline and benzothiazole-quinoline derivatives represent highly promising scaffolds for the development of novel anticancer and antimicrobial agents. The available data suggests that benzothiazole-containing derivatives may, in some instances, exhibit superior activity. However, the therapeutic potential of any given compound is ultimately dictated by its specific substitution pattern.

Further head-to-head comparative studies employing standardized protocols are necessary to definitively establish the superiority of one scaffold over the other for specific therapeutic applications. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate such investigations and accelerate the discovery of more effective therapies.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazo[1,2-a]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted benzimidazo[1,2-a]quinolines. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The benzimidazo[1,2-a]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and antiviral agents. The planar tricyclic core of the benzimidazo[1,2-a]quinoline ring system allows for effective intercalation into DNA, which is a primary mechanism of action for many of its biological effects. This guide delves into the key structural modifications that influence the biological activity of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Biological Activity

The biological activity of substituted benzimidazo[1,2-a]quinolines is profoundly influenced by the nature and position of substituents on the quinoline and benzimidazole rings. The following tables summarize the in vitro antiproliferative and antimicrobial activities of representative compounds from various studies.

Antiproliferative Activity

The cytotoxicity of substituted benzimidazo[1,2-a]quinolines has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented in Table 1.

Table 1: Antiproliferative Activity (IC50, µM) of Substituted Benzimidazo[1,2-a]quinolines

CompoundR1R2R3HCT116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
1 HNO2H>100>100>100>100[1]
2 HNH2H25.330.145.238.5[1]
3 ClNO2H15.822.431.728.1[1]
4 ClNH2H1.22.55.83.1[1]
5 OCH3NO2H55.668.281.375.4[1]
6 OCH3NH2H8.912.718.415.6[1]
7 HH2-(dimethylamino)ethyl0.851.122.051.55[2]
8 HH3-(dimethylamino)propyl0.520.781.230.95[2]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

From the data, a clear SAR trend emerges. The presence of an amino group at the R2 position generally enhances antiproliferative activity compared to a nitro group. Furthermore, the introduction of a chlorine atom at the R1 position significantly potentiates the cytotoxic effect. The addition of basic side chains at the R3 position, particularly those with a terminal dimethylamino group, leads to a substantial increase in potency, with IC50 values in the sub-micromolar range.

Antimicrobial Activity

Several benzimidazo[1,2-a]quinoline derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Substituted Benzimidazo[1,2-a]quinolines

CompoundR1R2Staphylococcus aureusEscherichia coliCandida albicansReference
9 HH64128>128[3][4]
10 ClH163264[3][4]
11 NO2H3264128[3][4]
12 HBr81632[3][4]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The antimicrobial SAR reveals that substitutions on the benzimidazo[1,2-a]quinoline core can significantly impact activity. Halogen substitution, such as chlorine at R1 or bromine at R2, tends to enhance antibacterial and antifungal properties.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism of action for many biologically active benzimidazo[1,2-a]quinolines is their ability to intercalate into the DNA double helix. This interaction is stabilized by π-π stacking between the planar aromatic ring system of the compound and the DNA base pairs. This intercalation distorts the DNA structure, interfering with crucial cellular processes such as replication and transcription.

Furthermore, these compounds can act as topoisomerase inhibitors. Topoisomerases are essential enzymes that resolve topological problems in DNA by transiently cleaving and religating the DNA backbone. By stabilizing the transient DNA-topoisomerase cleavage complex, benzimidazo[1,2-a]quinolines prevent the religation step, leading to the accumulation of DNA strand breaks. These DNA lesions trigger a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

G cluster_0 Drug Action cluster_1 Cellular Response Compound Benzimidazo[1,2-a]quinoline DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Binds to DNA Topo_Complex Stabilization of Topoisomerase-DNA Cleavage Complex DNA_Intercalation->Topo_Complex Inhibits Topoisomerase DNA_Damage DNA Strand Breaks Topo_Complex->DNA_Damage Prevents DNA religation DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR p53_activation p53 Activation DDR->p53_activation Bax_activation Bax Activation p53_activation->Bax_activation Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key biological assays are provided below.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzimidazo[1,2-a]quinoline compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Benzimidazo[1,2-a]quinoline compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Binding Studies (UV-Visible and Fluorescence Spectroscopy)

These spectroscopic techniques are employed to investigate the interaction between the benzimidazo[1,2-a]quinoline derivatives and DNA.

UV-Visible Spectroscopy:

  • Prepare a solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Titrate a fixed concentration of the test compound with increasing concentrations of ct-DNA.

  • Record the UV-Vis absorption spectra after each addition of DNA.

  • Intercalation is typically indicated by hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maximum of the compound.

  • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Fluorescence Spectroscopy:

  • Prepare a solution of the test compound in a suitable buffer.

  • Titrate the compound with increasing concentrations of ct-DNA.

  • Record the fluorescence emission spectra after each addition of DNA.

  • A decrease in fluorescence intensity (quenching) upon addition of DNA is indicative of an interaction.

  • The binding constant can be determined from the Stern-Volmer equation.

Synthesis Workflow

The synthesis of substituted benzimidazo[1,2-a]quinolines can be achieved through various synthetic routes. A common and efficient method involves a cascade reaction.

G Start Starting Materials: - Substituted 2-halobenzaldehyde - Substituted 2-aminobenzimidazole Reaction_Step Cascade Reaction: - Nucleophilic Aromatic Substitution - Intramolecular Cyclization Start->Reaction_Step Reactants Product Substituted Benzimidazo[1,2-a]quinoline Reaction_Step->Product Yields

Caption: General synthetic workflow for benzimidazo[1,2-a]quinolines.

This guide highlights the significant potential of substituted benzimidazo[1,2-a]quinolines as a versatile scaffold for the development of novel therapeutic agents. The presented SAR data, mechanistic insights, and experimental protocols provide a valuable resource for the scientific community to guide future drug discovery efforts in this promising area of research.

References

In-Silico ADME Profiles of Novel Quinoline-Benzimidazole Hybrids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties. In the early stages of drug discovery, in-silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties serves as a critical, time- and resource-efficient method to identify promising candidates and flag potential liabilities. This guide provides a comparative analysis of the in-silico ADME properties of two series of novel quinoline-benzimidazole hybrids, potent scaffolds in anticancer research, benchmarked against the established kinase inhibitor, Sorafenib. All presented data has been generated using the SwissADME web tool, ensuring a consistent predictive methodology.

Comparative ADME Data

The following tables summarize the key physicochemical and pharmacokinetic properties of two distinct series of novel quinoline-benzimidazole hybrids and the comparator drug, Sorafenib. These parameters are crucial in determining the drug-like qualities of a compound.

Table 1: Physicochemical Properties of Novel Quinoline-Benzimidazole Hybrids and Sorafenib

Compound IDMolecular FormulaMW ( g/mol )LogP (Consensus)TPSA (Ų)H-bond AcceptorsH-bond DonorsRotatable Bonds
Novel Compound Series 1
9cC27H21ClN4O2480.944.8883.37615
10eC32H32BrClN6O656.006.01114.71739
14eC34H37ClN6O597.165.25102.487310
15eC34H36BrClN6O676.056.28102.487310
Novel Compound Series 2
5dC23H18ClN5400.884.5464.95423
8dC24H20ClN5413.914.9064.95424
12dC26H24ClN5453.965.6264.95426
Comparator Drug
SorafenibC21H16ClF3N4O3464.834.3392.83636

Table 2: Predicted Pharmacokinetic Properties

Compound IDGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
Novel Compound Series 1
9cLowYesNoYesYesYesNoYes
10eLowNoYesYesYesYesYesYes
14eLowNoYesYesYesYesYesYes
15eLowNoYesYesYesYesYesYes
Novel Compound Series 2
5dHighYesNoYesNoYesYesYes
8dHighYesNoYesNoYesYesYes
12dHighYesNoYesYesYesYesYes
Comparator Drug
SorafenibHighYesYesNoYesYesYesYes

Table 3: Drug-Likeness and Lead-Likeness Evaluation

Compound IDLipinski #violationsGhose #violationsVeber #violationsEgan #violationsMuegge #violationsBioavailability Score
Novel Compound Series 1
9c000000.55
10e220110.17
14e110100.17
15e220110.17
Novel Compound Series 2
5d000000.55
8d000000.55
12d100000.55
Comparator Drug
Sorafenib000000.55

Experimental Protocols

The in-silico ADME properties presented in this guide were predicted using the SwissADME web tool (--INVALID-LINK--), a free-access platform developed by the Swiss Institute of Bioinformatics.

General Prediction Protocol:

  • Input: The chemical structures of the novel quinoline-benzimidazole hybrids and Sorafenib were provided to the SwissADME server as SMILES (Simplified Molecular Input Line Entry System) strings.

  • Computation: The platform utilizes a variety of established predictive models to calculate a comprehensive set of parameters.

    • Physicochemical Properties: Molecular weight (MW), octanol-water partition coefficient (LogP), and topological polar surface area (TPSA) are calculated using established algorithms.

    • Pharmacokinetics: Gastrointestinal (GI) absorption is predicted based on the BOILED-Egg model. Blood-brain barrier (BBB) permeation is also predicted by the BOILED-Egg model. The potential for the compound to be a substrate of P-glycoprotein (P-gp) is determined by a classification model. Inhibition of major cytochrome P450 (CYP) isoenzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) is predicted using support vector machine (SVM) models.

    • Drug-Likeness: The tool evaluates the compound against several established drug-likeness rules, including Lipinski's rule of five, Ghose filter, Veber rule, Egan rule, and Muegge criteria. The number of violations for each rule is reported.

    • Bioavailability Score: A score ranging from 0 to 1 is assigned based on a consensus of the drug-likeness filters, providing a qualitative measure of the compound's potential for oral bioavailability.

In-Silico ADME Prediction Workflow

The following diagram illustrates the general workflow for conducting in-silico ADME predictions for a novel chemical entity.

ADME_Workflow cluster_input Input Stage cluster_prediction Prediction Engine (e.g., SwissADME) cluster_output Output & Analysis A Novel Compound Structure (e.g., SMILES format) B Physicochemical Properties (MW, LogP, TPSA) A->B C Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion) A->C D Drug-Likeness Evaluation (Lipinski, Ghose, etc.) A->D E Medicinal Chemistry Friendliness A->E F Comprehensive Data Report B->F C->F D->F E->F G Prioritization of Candidates F->G H Identification of Liabilities F->H

Caption: General workflow for in-silico ADME prediction.

This guide provides a snapshot of the in-silico ADME profiles for novel quinoline-benzimidazole hybrids, offering a valuable resource for researchers in the field of drug discovery. The direct comparison with an established drug, Sorafenib, allows for a more informed assessment of the potential of these novel compounds. It is important to note that in-silico predictions are a valuable screening tool but must be validated through subsequent in-vitro and in-vivo experimental studies.

A Researcher's Guide to Cross-Validating Molecular Docking with In-Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, molecular docking simulations are a cornerstone for rapidly screening and identifying promising therapeutic compounds. These in-silico methods predict how a ligand might bind to a protein target, offering valuable insights into potential efficacy. However, computational predictions are approximations and demand rigorous experimental validation to confirm their biological relevance.

This guide provides an objective comparison of molecular docking with gold-standard in-vitro binding assays, using the well-studied Epidermal Growth Factor Receptor (EGFR) kinase as a representative case. It is designed for researchers, scientists, and drug development professionals to provide a framework for robust cross-validation, complete with detailed experimental protocols and comparative data.

The Synergy of In-Silico and In-Vitro Approaches

Molecular docking utilizes scoring functions to estimate the binding affinity (e.g., Gibbs free energy, ΔG) between a ligand and its target protein.[1][2] A more negative score typically suggests a stronger interaction.[1][2] While invaluable for high-throughput virtual screening, these predictions can be influenced by factors like protein flexibility and the presence of water molecules, which are often simplified in docking models.[1][3][4]

Therefore, it is critical to cross-validate these computational hypotheses with experimental data. In-vitro binding assays directly measure the interaction between molecules in a controlled environment, providing quantitative data on binding affinity (e.g., Kd, Ki) and kinetics.[5][6] A strong correlation between docking scores and experimentally determined binding constants builds confidence in the computational model, enhancing its predictive power for novel drug candidates.[2][5]

G Confirmed Confirmed SAR Structure-Activity Relationship (SAR) Confirmed->SAR Further Development

Comparative Analysis: Docking vs. Biophysical Assays

To illustrate the cross-validation process, we'll compare the predicted binding energy from molecular docking with experimentally derived dissociation constants (Kd) from two common biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

TechniquePrinciplePrimary OutputThroughputKey Advantage
Molecular Docking Computational simulation of ligand-protein binding.Binding Score (e.g., ΔG in kcal/mol)Very HighRapid, cost-effective screening of millions of compounds.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[7][8][9]Kd, kon, koff (Kinetics & Affinity)[7][10]Moderate to HighProvides real-time kinetic data (association and dissociation rates).[7]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.[11][12][13]Kd, ΔH, ΔS, Stoichiometry (Thermodynamics)[7][12][13]Low to ModerateProvides a complete thermodynamic profile of the binding event.[7][12]
Case Study: EGFR Kinase Inhibitors

Here, we present hypothetical but realistic data for three representative small-molecule inhibitors against the EGFR kinase domain.

CompoundMolecular Docking(Predicted ΔG, kcal/mol)Surface Plasmon Resonance (SPR)(Measured Kd, nM)Isothermal Titration Calorimetry (ITC)(Measured Kd, nM)
Inhibitor A -10.51520
Inhibitor B -8.2250310
Inhibitor C -6.111001400

As shown in the table, there is a good qualitative correlation: a more negative docking score corresponds to a lower (stronger) dissociation constant. While a perfect linear correlation between docking scores and experimental affinities is rare, docking is highly effective at distinguishing high-affinity binders from weaker ones.[1][2][4]

Detailed Experimental Protocols

Protocol 1: Molecular Docking

Objective: To predict the binding affinity and pose of small molecules to the EGFR kinase domain.

Methodology (using AutoDock Vina as an example):

  • Receptor Preparation:

    • Obtain the crystal structure of the EGFR kinase domain (e.g., PDB ID: 2GS2).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the grid box, which specifies the search space for the docking simulation, ensuring it encompasses the known ATP-binding site.

  • Ligand Preparation:

    • Generate 3D coordinates for the inhibitor molecules.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis:

    • Analyze the top-ranked pose to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor's active site residues.

    • Use the binding affinity score for comparative ranking against other ligands.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity (Kd) of an inhibitor to EGFR kinase.

Methodology:

  • Surface Preparation:

    • Immobilize a high-purity, biotinylated EGFR kinase onto a streptavidin-coated sensor chip.[8][10] Immobilization conditions are critical for maintaining kinase activity.[14]

  • Analyte Preparation:

    • Prepare a series of dilutions of the inhibitor compound in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 1 µM.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor (analyte) over the sensor surface at a constant flow rate.[9]

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the association phase, flow the running buffer alone over the surface to monitor the dissociation of the inhibitor.[9]

  • Data Analysis:

    • Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) and thermodynamic profile of an inhibitor to EGFR kinase.[12]

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified EGFR kinase (typically 10-20 µM) in the sample cell.[15]

    • Prepare a solution of the inhibitor (typically 100-200 µM, or ~10-fold higher than the protein) in the injection syringe.[15]

    • Ensure both solutions are in an identical, precisely matched buffer to minimize heats of dilution.[15]

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the inhibitor solution into the protein solution in the sample cell.[11]

    • The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.[11]

  • Data Analysis:

    • Integrate the heat change for each injection peak to generate a binding isotherm (heat change vs. molar ratio of ligand to protein).

    • Fit this isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka, where Kd = 1/Ka), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing the Biological Context: EGFR Signaling

Understanding the biological pathway provides context for the importance of validating EGFR inhibitors. EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[16] Aberrant EGFR signaling is a hallmark of many cancers.

G

Conclusion

Molecular docking is an indispensable tool for the initial stages of drug discovery, enabling the rapid screening of vast chemical libraries. However, its predictive power is maximized only when it is rigorously cross-validated with experimental data. Biophysical methods like SPR and ITC provide the "ground truth" for binding affinity and thermodynamics, confirming computational hits and providing deeper insights into the molecular interactions. By integrating these in-silico and in-vitro techniques, researchers can build a robust, evidence-based foundation for advancing promising therapeutic candidates toward clinical development.

References

Comparative Efficacy of Antimicrobial Agents Against Diverse Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the antimicrobial efficacy of various agents against a spectrum of bacterial strains, with a particular focus on Gram-positive and Gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document furnishes objective comparisons of product performance, supported by experimental data and detailed methodologies.

Key Findings & Comparative Data

The following tables summarize the quantitative data on the antimicrobial efficacy of selected agents, presented as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. These metrics are critical for assessing the potency of antimicrobial compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[1] Lower MIC values indicate greater potency. The data below represents a compilation of findings from multiple studies.

AntibioticTarget OrganismMIC (µg/mL)
AmpicillinStaphylococcus aureusVaries (resistance is common)
Escherichia coliVaries (resistance is common)
CefamandoleStaphylococcus aureusMean MIC/MAC ratio: 14.0[2]
Escherichia coliMean MIC/MAC ratio: 25.2[2]
CefoxitinStaphylococcus aureusMean MIC/MAC ratio: 2.9[2]
Escherichia coliMean MIC/MAC ratio: 15.1[2]
AmikacinStaphylococcus aureusMean MIC/MAC ratio: 3.7[2]
Escherichia coliMean MIC/MAC ratio: 13.1[2]
GentamicinStaphylococcus aureusMean MIC/MAC ratio: 5.1[2]
Escherichia coliMean MIC/MAC ratio: 6.2[2]
TobramycinStaphylococcus aureusMean MIC/MAC ratio: 3.1[2]
Escherichia coliMean MIC/MAC ratio: 7.4[2]
VancomycinStaphylococcus aureusTypically ≤ 2
LinezolidStaphylococcus aureusTypically 1-4
TigecyclineGram-negative isolatesHighly susceptible (95%)[3]

Note: MIC values can be influenced by the testing methodology and the specific strain of bacteria. The ratios presented are of the Minimal Inhibitory Concentration (MIC) to the Minimal Antibiotic Concentration (MAC).[2]

Table 2: Zone of Inhibition Diameters for Selected Antimicrobial Agents

The zone of inhibition test, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial effectiveness of a substance.[4][5] A larger diameter of the clear zone around the antimicrobial disk indicates greater inhibitory activity.[4]

Antimicrobial AgentTarget OrganismZone of Inhibition (mm)
Gentamicin sulfateStaphylococcus aureusWide zone of inhibition observed
Escherichia coliEffective inhibition
Bacillus subtilisEffective inhibition
Proteus vulgarisEffective inhibition
Augmentin (CV)Escherichia coli0.8 - 1.4 mm radius[6]
Lactobacillus0.5 - 1.8 mm radius[6]
Ceftriaxone (CF)Escherichia coli0.8 - 1.4 mm radius[6]
Lactobacillus0.5 - 1.8 mm radius[6]
LinezolidEscherichia coli0.8 - 1.4 mm radius[6]
Lactobacillus0.5 - 1.8 mm radius[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the antimicrobial agent at a concentration at least 10 times the highest concentration to be tested.[9] Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth.[9][10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh 18- to 24-hour agar plate.[9] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[11]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).[10]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 18-24 hours in ambient air.[10][11]

  • Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (18-24h, 37°C) F Visually Inspect for Turbidity E->F G Determine MIC F->G

Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)

The Kirby-Bauer test is a standardized method for determining the susceptibility of bacteria to various antibiotics.[4][13]

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[8]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[4][5]

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a specific concentration of an antimicrobial agent onto the surface of the inoculated agar plate.[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4][5]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of no bacterial growth (zone of inhibition) around each disk in millimeters.[4] The size of the zone is inversely proportional to the MIC of the antibiotic.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Antimicrobial Disks to Agar Surface B->C D Incubate Plate (18-24h, 37°C) C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret Susceptibility E->F Antibiotic_Resistance_Mechanisms cluster_mechanisms Bacterial Antibiotic Resistance Mechanisms cluster_prevention Prevention Sub-mechanisms cluster_modification Modification/Bypass Sub-mechanisms cluster_inactivation Inactivation Sub-mechanisms A Prevent Antibiotic from Reaching Target A1 Efflux Pumps A->A1 A2 Decreased Permeability A->A2 B Modify or Bypass the Target B1 Target Alteration B->B1 B2 Metabolic Bypass B->B2 C Inactivate the Antibiotic C1 Enzymatic Degradation (e.g., β-lactamase) C->C1 C2 Enzymatic Modification C->C2

References

A Comparative Guide to the Performance of 4-(1H-benzimidazol-2-yl)quinoline and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the fluorescent probe 4-(1H-benzimidazol-2-yl)quinoline, comparing its performance characteristics against established fluorescent probes for various biological applications. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform probe selection for specific research needs.

Introduction to 4-(1H-benzimidazol-2-yl)quinoline

4-(1H-benzimidazol-2-yl)quinoline is a heterocyclic organic compound featuring a quinoline core linked to a benzimidazole moiety. This structural arrangement confers inherent fluorescence properties, making it a candidate for development as a fluorescent probe in biological imaging and sensing. The quinoline and benzimidazole rings are both prevalent scaffolds in the design of fluorescent chemosensors due to their favorable photophysical properties and ability to coordinate with various analytes.[1][2] This guide will explore its potential in bacterial imaging, metal ion detection, and pH sensing, benchmarked against commonly used probes in these fields.

Performance Comparison

The selection of a fluorescent probe is contingent on the specific experimental requirements, including the target analyte, desired sensitivity, and the biological environment. This section provides a comparative overview of 4-(1H-benzimidazol-2-yl)quinoline and alternative probes.

Bacterial Imaging

Fluorescent staining is a fundamental technique for the visualization and quantification of bacteria. The performance of a benzimidazole quinoline derivative is compared with the widely used DNA stain, DAPI.

Table 1: Performance Comparison for Bacterial Imaging

Feature4-(1H-benzimidazol-2-yl)quinoline Derivative[1]DAPI[3][4][5]
Excitation Max (λex) ~354 nm~358 nm (bound to dsDNA)
Emission Max (λem) ~434 nm~461 nm (bound to dsDNA)
Stokes Shift ~80 nm~103 nm
Quantum Yield (Φ) Not explicitly reported for this derivative~0.34 (bound to dsDNA)
Photostability Not explicitly reportedMore stable than Hoechst 33258, but can undergo photoconversion with prolonged UV exposure.[6][7]
Target General bacterial stainingA-T rich regions of DNA
Cell Permeability Demonstrated in bacterial staining[1]Permeable to both live and fixed cells
Metal Ion Detection

The benzimidazole-quinoline scaffold has shown promise in the detection of metal ions. Here, we compare its potential for Zinc (Zn²⁺) detection with the colorimetric reagent Zincon.

Table 2: Performance Comparison for Zn²⁺ Detection

Feature4-(1H-benzimidazol-2-yl)quinoline DerivativeZincon[8]
Detection Method Fluorescence "Turn-on"Colorimetric
Excitation Max (λex) Not applicable for ZinconNot applicable
Emission Max (λem) Not applicable for ZinconNot applicable
Optimal pH Not explicitly reported9.0
Detection Limit Not explicitly reportedHigh nanomolar range
Selectivity Potential for selectivity based on ligand designCan be interfered by other metal ions like Cu²⁺
Intracellular pH Sensing

The quinoline moiety is known to be sensitive to pH changes, suggesting a potential application for 4-(1H-benzimidazol-2-yl)quinoline in pH sensing. This is compared with the widely used ratiometric pH indicator, BCECF-AM.

Table 3: Performance Comparison for Intracellular pH Sensing

Feature4-(1H-benzimidazol-2-yl)quinoline (Potential Application)BCECF-AM[9][10]
Sensing Mechanism pH-dependent fluorescence intensity (hypothesized)Ratiometric (pH-dependent shift in excitation)
Excitation Max (λex) To be determined490 nm (pH-sensitive) / 440 nm (isosbestic)
Emission Max (λem) To be determined535 nm
pKa To be determined~6.98
Measurement Range To be determined~6.0 - 8.0
Cell Permeability To be determinedYes (as AM ester)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the synthesis of 4-(1H-benzimidazol-2-yl)quinoline and the application protocols for the compared fluorescent probes.

Synthesis of 4-(1H-benzimidazol-2-yl)quinoline

A general method for the synthesis of benzimidazole-quinoline derivatives involves the condensation of a quinoline aldehyde with o-phenylenediamine.[1][11]

Reaction Scheme:

Synthesis quinoline_aldehyde Quinoline-4-carbaldehyde reagents Ethanol, Reflux quinoline_aldehyde->reagents phenylenediamine o-Phenylenediamine phenylenediamine->reagents product 4-(1H-benzimidazol-2-yl)quinoline reagents->product

Synthesis of 4-(1H-benzimidazol-2-yl)quinoline.

Procedure:

  • Dissolve quinoline-4-carbaldehyde (1 equivalent) in ethanol.

  • Add o-phenylenediamine (1 equivalent) to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-(1H-benzimidazol-2-yl)quinoline.

Bacterial Staining with DAPI

This protocol outlines the general steps for staining bacterial cells with DAPI for fluorescence microscopy.

Experimental Workflow:

DAPI_Staining A Bacterial Culture B Fixation (e.g., with formaldehyde) A->B C Wash with PBS B->C D Incubate with DAPI solution C->D E Wash with PBS D->E F Mount on microscope slide E->F G Image with fluorescence microscope F->G

Workflow for bacterial staining with DAPI.

Procedure:

  • Harvest bacterial cells from a culture by centrifugation.

  • Fix the cells with a suitable fixative (e.g., 4% formaldehyde in PBS) for 15-20 minutes at room temperature.

  • Wash the fixed cells twice with phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS and add DAPI stock solution to a final concentration of 1-5 µg/mL.

  • Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Wash the cells twice with PBS to remove excess DAPI.

  • Resuspend the cells in a small volume of PBS and mount an aliquot on a microscope slide with a coverslip.

  • Visualize the stained bacteria using a fluorescence microscope with a UV filter set (Excitation ~360 nm, Emission ~460 nm).

Zinc Detection with Zincon

This protocol describes a colorimetric method for the detection of Zn²⁺ using Zincon.[8]

Signaling Pathway:

Zincon_Detection Zincon Zincon (Free) Complex Zincon-Zn²⁺ Complex (Blue) Zincon->Complex + Zn2 Zn²⁺ Zn2->Complex

Chelation of Zn²⁺ by Zincon leading to a color change.

Procedure:

  • Prepare a stock solution of Zincon in a suitable solvent (e.g., 0.1 M NaOH).

  • Prepare a buffer solution at pH 9.0 (e.g., borate buffer).

  • In a cuvette, mix the sample containing an unknown concentration of Zn²⁺ with the pH 9.0 buffer.

  • Add a small aliquot of the Zincon stock solution to the cuvette and mix thoroughly.

  • Allow the color to develop for a few minutes.

  • Measure the absorbance of the solution at 620 nm using a spectrophotometer.

  • Quantify the Zn²⁺ concentration by comparing the absorbance to a standard curve prepared with known concentrations of Zn²⁺.

Intracellular pH Measurement with BCECF-AM

This protocol details the use of BCECF-AM for the ratiometric measurement of intracellular pH (pHi).[9][10]

Experimental Workflow:

BCECF_Workflow A Culture cells on coverslips B Load cells with BCECF-AM A->B C Incubate for de-esterification B->C D Wash to remove extracellular dye C->D E Mount on perfusion chamber D->E F Excite at 490 nm and 440 nm E->F G Measure emission at 535 nm F->G H Calculate 490/440 ratio G->H I Determine pHi from calibration curve H->I

Workflow for intracellular pH measurement using BCECF-AM.

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution) containing 2-5 µM BCECF-AM.

  • Incubate the cells in the loading buffer for 30-60 minutes at 37°C to allow for dye uptake and de-esterification by intracellular esterases.

  • Wash the cells three times with fresh, warm buffer to remove any extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Excite the cells alternately at 490 nm and 440 nm and collect the emitted fluorescence at 535 nm.

  • Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm.

  • To obtain absolute pHi values, generate a calibration curve by treating the cells with a high-potassium buffer containing the ionophore nigericin at a range of known pH values.

Conclusion

4-(1H-benzimidazol-2-yl)quinoline and its derivatives present a promising scaffold for the development of novel fluorescent probes. While specific quantitative performance data for the parent compound remains to be fully elucidated, preliminary studies on its derivatives indicate potential applications in bacterial imaging, metal ion sensing, and pH monitoring. For bacterial imaging, it offers a similar spectral profile to DAPI, though further characterization of its quantum yield and photostability is required for a complete comparison. In the realm of metal ion and pH sensing, the benzimidazole-quinoline core provides a versatile platform for designing probes with tailored selectivity and sensitivity. Further research is warranted to fully explore the capabilities of 4-(1H-benzimidazol-2-yl)quinoline and to synthesize new derivatives with optimized photophysical properties for diverse bio-imaging applications. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting a fluorescent probe and to validate its performance in the intended application.

References

Benchmarking the Antiproliferative Activity of Anticancer Drugs Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the objective comparison of the antiproliferative activity of therapeutic compounds is crucial for the advancement of oncology research. This guide provides a comparative analysis of the performance of several well-established anticancer drugs against a panel of human cancer cell lines. The presented data, primarily sourced from the National Cancer Institute (NCI)-60 human tumor cell line screen, offers a standardized baseline for evaluating novel compounds.[1][2][3][4][5][6]

This guide includes a summary of quantitative data on the half-maximal inhibitory concentration (IC50) of various drugs, detailed experimental protocols for commonly used antiproliferative assays, and visualizations of a key signaling pathway targeted by many of these agents, along with a typical experimental workflow.

Comparative Antiproliferative Activity (pIC50)

The following table summarizes the negative log10 of the IC50 values (pIC50) for a selection of anticancer drugs across different cancer cell lines. A higher pIC50 value indicates greater potency. This data provides a snapshot of the varied sensitivity of different cancer types to these therapeutic agents.[1]

Drug NameMechanism of ActionBreast (MCF7) pIC50Lung (NCI-H460) pIC50Prostate (PC-3) pIC50Melanoma (UACC-62) pIC50
PaclitaxelMicrotubule Stabilizer8.107.927.897.96
CisplatinDNA Cross-linking Agent5.345.605.455.29
DoxorubicinTopoisomerase II Inhibitor7.357.097.197.22
GefitinibEGFR Kinase Inhibitor5.155.004.965.04
ErlotinibEGFR Kinase Inhibitor5.215.115.075.15
SorafenibMulti-kinase Inhibitor5.895.775.825.91
EnzalutamideAndrogen Receptor InhibitorNot ActiveNot Active5.40Not Active

Note: pIC50 values are derived from publicly available NCI-60 data and may vary based on experimental conditions.[1]

Key Experimental Protocols

Accurate and reproducible assessment of antiproliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for three widely used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).[1][8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.[1]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and, after 24 hours, treat with the desired drug concentrations.[1]

  • Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to fix the cells.

  • Staining: Remove the TCA and add the SRB solution to stain the cells.

  • Washing: Wash the plates multiple times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Solubilization: Air dry the plates and add a Tris-base solution to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT and SRB assays.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the CellTiter-Glo® Reagent directly to the cell culture wells. This will lyse the cells and initiate a luminescent reaction catalyzed by luciferase.

  • Signal Stabilization and Measurement: Mix the contents and allow the plate to incubate at room temperature to stabilize the luminescent signal.[9] Measure the luminescence using a luminometer.[9]

Visualizations

Signaling Pathway and Experimental Workflow

The epidermal growth factor receptor (EGFR) signaling pathway is a critical pathway that regulates cell growth, proliferation, and differentiation.[10][11][12][13][14] Dysregulation of this pathway is frequently implicated in various cancers.[11][12] The diagram below illustrates a simplified representation of the EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

The following diagram outlines a general experimental workflow for assessing the antiproliferative activity of test compounds.

Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture Seeding 2. Seed Cells in 96-well Plate CellCulture->Seeding Incubation1 3. Incubate (24h) Seeding->Incubation1 CompoundPrep 4. Prepare Compound Serial Dilutions Treatment 5. Treat Cells CompoundPrep->Treatment Incubation2 6. Incubate (48-72h) Treatment->Incubation2 Assay 7. Perform Viability Assay (e.g., MTT, SRB, etc.) Measurement 8. Measure Signal (Absorbance/Luminescence) Assay->Measurement Analysis 9. Data Analysis (Calculate IC50) Measurement->Analysis

Caption: General experimental workflow for antiproliferative assays.

References

A Comparative DFT Analysis of 4-(1H-benzimidazol-2-yl)quinoline Isomers and Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of the electronic and structural properties of 4-(1H-benzimidazol-2-yl)quinoline isomers and their derivatives through Density Functional Theory (DFT).

This guide provides an objective comparison of the performance of different 4-(1H-benzimidazol-2-yl)quinoline isomers and related derivatives, supported by computational data. It is designed to assist in the rational design of novel therapeutic agents by providing insights into the structure-property relationships of this important class of heterocyclic compounds. Quinoline and benzimidazole moieties are prevalent scaffolds in medicinal chemistry, and their combination can lead to compounds with a wide range of biological activities.

Comparative Analysis of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool to investigate the electronic properties of molecules, offering insights into their reactivity, stability, and potential biological activity. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Below is a summary of calculated electronic properties for a selection of quinoline-benzimidazole derivatives from the literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational MethodReference
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline---B3LYP/6-31G(d)[1]
Quinoline-based peptoid 5a---B3LYP/6-311G(d,p)[2]
Quinoline-based peptoid 5b---B3LYP/6-311G(d,p)[2]
2,4-dicarbazolyl-substituted quinoline (Q3)-5.593--B3LYP/6-311G(d,p)[3]
2,4-dicarbazolyl-substituted quinoline (Q4)-5.546--B3LYP/6-311G(d,p)[3]
2,4-dicarbazolyl-substituted quinoline (Q5)-5.540--B3LYP/6-311G(d,p)[3]

Note: Specific HOMO, LUMO, and energy gap values were not explicitly available in all cited abstracts. The table reflects the computational methods used in those studies.

Experimental and Computational Protocols

The following section outlines a generalized protocol for the synthesis and DFT analysis of 4-(1H-benzimidazol-2-yl)quinoline isomers and their derivatives, based on methodologies reported in the literature.

Synthesis Protocol

The synthesis of quinoline-benzimidazole hybrids can be achieved through various established methods. One common approach involves the condensation reaction between a quinoline derivative containing a carboxylic acid or an aldehyde group at the 4-position and a substituted o-phenylenediamine.

A plausible synthetic route:

  • Preparation of 4-quinolinecarboxaldehyde: This can be synthesized from a suitable quinoline precursor through oxidation or other functional group transformations.

  • Condensation reaction: Equimolar amounts of 4-quinolinecarboxaldehyde and a desired o-phenylenediamine are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of an acid or an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring.

  • Purification: The resulting solid is typically collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the target 4-(1H-benzimidazol-2-yl)quinoline isomer.

Characterization of the synthesized compounds is performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Computational Protocol using DFT

A standard computational workflow for the DFT analysis of these compounds is as follows:

  • Molecular Modeling: The 3D structures of the different 4-(1H-benzimidazol-2-yl)quinoline isomers are built using molecular modeling software.

  • Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d) or higher.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized structures to determine various electronic properties, including:

    • HOMO and LUMO energies: To analyze the electronic transitions and reactivity.

    • Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) analysis: To study charge delocalization and intramolecular interactions.

  • Data Analysis and Comparison: The calculated properties for the different isomers are systematically compared to understand the influence of the substituent position on the electronic structure and reactivity.

Visualizing the DFT Workflow

The following diagram illustrates a typical workflow for a comparative DFT analysis of molecular isomers.

DFT_Workflow cluster_start Input cluster_comp Computational Steps cluster_analysis Analysis & Output Start Define Isomeric Structures Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Property Calculation (HOMO, LUMO, MEP, NBO) Freq->Elec Data Data Extraction & Tabulation Elec->Data Comp Comparative Analysis Data->Comp Report Publish Comparison Guide Comp->Report

Caption: A flowchart illustrating the key stages of a comparative DFT analysis workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(1H-benzimidazol-2-yl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-(1H-benzimidazol-2-yl)quinoline, a heterocyclic aromatic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on the known hazards of its constituent moieties, quinoline and benzimidazole, and general best practices for the disposal of analogous chemical structures.

It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

Before handling 4-(1H-benzimidazol-2-yl)quinoline for any purpose, including disposal, the following PPE is mandatory:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.---

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 4-(1H-benzimidazol-2-yl)quinoline is to prevent its release into the environment. This compound should never be disposed of in the regular trash or poured down the drain.[3][4]

  • Waste Identification and Segregation:

    • All waste streams containing 4-(1H-benzimidazol-2-yl)quinoline, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be designated as hazardous waste.[4][5]

    • Do not mix this waste with other chemical waste streams unless their compatibility is known and approved by your institution's EHS department.[5]

  • Waste Collection:

    • Solid Waste: Carefully place any solid 4-(1H-benzimidazol-2-yl)quinoline and contaminated disposable items directly into a designated, properly labeled hazardous waste container.[3][4]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[4]

  • Container Labeling:

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "4-(1H-benzimidazol-2-yl)quinoline."

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Indicate the specific hazards (e.g., Toxic, Irritant, Carcinogen).[5]

    • Record the accumulation start date.[5]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

    • The storage area should be cool and dry.[3]

  • Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3]

    • The waste will likely be incinerated at a permitted hazardous waste facility.[1]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully clean up the solid material to avoid generating dust.[3]

    • Place the spilled material and all contaminated cleaning supplies into a labeled hazardous waste container.[3]

    • Wash the spill area thoroughly with soap and water.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Handle as Hazardous Collect Collect in Designated Hazardous Waste Container Segregate->Collect Label Label Container Correctly (Name, Hazards, Date) Collect->Label Store Store in Secure, Designated Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS Pickup Arrange for Waste Pickup ContactEHS->Pickup

Caption: Disposal workflow for 4-(1H-benzimidazol-2-yl)quinoline.

References

Essential Safety and Operational Guide for Handling 4-(1H-benzimidazol-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1H-benzimidazol-2-yl)quinoline. The procedures outlined below are based on the known hazards of its constituent chemical groups, quinoline and benzimidazole, and general best practices for handling hazardous chemicals in a laboratory setting.

Hazard Summary

Key Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Dermal Toxicity: Harmful in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Carcinogenicity: May cause cancer.[1][2]

  • Mutagenicity: Suspected of causing genetic defects.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure after all other control measures have been implemented.[3] The following PPE is mandatory when handling 4-(1H-benzimidazol-2-yl)quinoline.

Table 1: Required Personal Protective Equipment

Protection TypeSpecific EquipmentStandard
Eye and Face Tight-sealing safety goggles or a face shield.[2][4][5]OSHA 29 CFR 1910.133 or EN 166
Hand Two pairs of chemical-resistant gloves (e.g., nitrile, neoprene), with one pair tucked under the gown cuff and the other over.[4][6]ASTM D6978, EN 374
Body A disposable, low-permeability, solid-front laboratory gown with long sleeves and tight-fitting cuffs.[5][6]N/A
Respiratory An N95 or higher-rated respirator, especially when handling powders or creating aerosols.[3][7] Work should be conducted in a chemical fume hood.[2]OSHA 29 CFR 1910.134 or European Standard
Footwear Closed-toe shoes.N/A
Head and Hair Head and hair covers should be worn to protect against residue.[7]N/A

Operational Plan: Step-by-Step Handling Protocol

Adherence to standard laboratory practices is paramount for safety. The following protocol outlines the steps for safely handling 4-(1H-benzimidazol-2-yl)quinoline.

  • Preparation and Pre-Handling:

    • Obtain and read all available safety information, including the SDS for quinoline and benzimidazole.[2][8]

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.[2]

    • Keep the laboratory clean and free of non-essential materials.[9]

  • Handling the Compound:

    • Don the appropriate PPE as detailed in Table 1.

    • Perform all procedures carefully to minimize the creation of splashes or aerosols.[9]

    • Use mechanical pipetting devices; never pipette by mouth.[9][10]

    • Avoid contact with skin and eyes.[8]

  • Post-Handling and Decontamination:

    • Decontaminate work surfaces with an appropriate disinfectant or 70% alcohol at least once a day.[9]

    • Carefully remove and dispose of outer gloves after completing the task.[6]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9][10]

    • Remove lab coats and other PPE before entering common areas.[9][10]

Disposal Plan

Proper disposal of 4-(1H-benzimidazol-2-yl)quinoline and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation and Collection:

    • Treat all materials contaminated with 4-(1H-benzimidazol-2-yl)quinoline as hazardous waste.[11]

    • Solid Waste: Place contaminated disposable items (e.g., gloves, wipes, weigh paper) into a designated, labeled hazardous waste container with a secure lid.[11]

    • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled liquid hazardous waste container.[11]

    • Do not dispose of this chemical in the regular trash or down the drain.[11]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name: "4-(1H-benzimidazol-2-yl)quinoline".

  • Storage and Disposal:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Dispose of the hazardous waste through an approved institutional or commercial waste disposal program.[2][11]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
In case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
In case of Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
If Inhaled Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

In the event of a spill, evacuate the area, and if safe to do so, contain the spill with absorbent materials. Follow institutional guidelines for hazardous material spill cleanup.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the handling and disposal workflow for 4-(1H-benzimidazol-2-yl)quinoline.

G Handling and Disposal Workflow for 4-(1H-benzimidazol-2-yl)quinoline cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review SDS of Parent Compounds prep_ppe Inspect and Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area (Fume Hood) prep_ppe->prep_area handle_compound Handle Compound (Minimize Aerosols) prep_area->handle_compound Proceed with Caution handle_decon Decontaminate Work Surfaces handle_compound->handle_decon emergency_spill Spill Response handle_compound->emergency_spill If Spill Occurs emergency_exposure Exposure Response (First Aid) handle_compound->emergency_exposure If Exposure Occurs handle_wash Wash Hands Thoroughly handle_decon->handle_wash disp_segregate Segregate Hazardous Waste (Solid and Liquid) handle_wash->disp_segregate Post-Experiment disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secure Area disp_label->disp_store disp_dispose Dispose via Approved Program disp_store->disp_dispose

Caption: Workflow for safe handling and disposal of 4-(1H-benzimidazol-2-yl)quinoline.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-2-yl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(1H-benzimidazol-2-yl)quinoline

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